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  • Product: 2-methoxy-N-phenylacetamide
  • CAS: 126191-21-7

Core Science & Biosynthesis

Foundational

2-Methoxy-N-phenylacetamide: A Comprehensive Technical Guide on Chemical Properties, Catalytic Utility, and Forensic Profiling

As application scientists, we must view molecules not merely as static organic building blocks, but as dynamic structural motifs that interact with specific chemical and biological environments. 2-Methoxy-N-phenylacetami...

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Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, we must view molecules not merely as static organic building blocks, but as dynamic structural motifs that interact with specific chemical and biological environments. 2-Methoxy-N-phenylacetamide (CAS: 126191-21-7) is a prime example of such a molecule. While structurally simple—comprising an aniline core acylated by a methoxyacetyl group—it serves as a critical analytical marker in forensic toxicology, a benchmark substrate in organometallic catalysis, and a mechanistic control in advanced synthetic methodologies.

This whitepaper synthesizes the fundamental physicochemical properties of 2-methoxy-N-phenylacetamide, the causality behind its synthetic protocols, and its specialized applications in drug development and forensic mass spectrometry.

Physicochemical Data & Molecular Properties

Understanding the baseline properties of 2-methoxy-N-phenylacetamide is essential for predicting its behavior in chromatographic separations and biological matrices. The presence of the methoxy group increases the molecule's hydrogen-bond acceptor count, subtly altering its polarity compared to unsubstituted acetanilides.

Table 1: Quantitative Chemical and Structural Properties

PropertyValueSource
Chemical Name 2-Methoxy-N-phenylacetamidePubChem[1]
CAS Number 126191-21-7Sigma-Aldrich
Molecular Formula C9H11NO2PubChem[1]
Monoisotopic Mass 165.07898 DaPubChem[1]
SMILES String COCC(=O)NC1=CC=CC=C1PubChem[1]
Predicted CCS ([M+H]+) 133.7 ŲPubChem[1]
Hydrogen Bond Donors 1 (Amide N-H)Structural Derivation
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Structural Derivation

Synthetic Architecture & Mechanistic Causality

The synthesis of 2-methoxy-N-phenylacetamide is typically achieved via a nucleophilic acyl substitution. The reaction involves the nucleophilic attack of aniline on the highly electrophilic carbonyl carbon of methoxyacetyl chloride.

Synthesis A Aniline (Nucleophile) C Acyl Substitution (TEA, DCM, 0°C) A->C B Methoxyacetyl Chloride (Electrophile) B->C D 2-Methoxy-N-phenylacetamide (Product) C->D

Figure 1: Synthetic workflow of 2-methoxy-N-phenylacetamide via nucleophilic acyl substitution.

Protocol 1: Self-Validating Synthesis via Acyl Substitution

This protocol is designed with built-in causality to ensure high yield and purity.

  • Reagent Preparation: Dissolve 10.0 mmol of aniline in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of methoxyacetyl chloride into unreactive methoxyacetic acid.

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the formation of anilinium chloride, which is non-nucleophilic and would prematurely stall the reaction.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 11.0 mmol of methoxyacetyl chloride dropwise over 15 minutes.

    • Causality: The dropwise addition at 0 °C thermodynamically manages the highly exothermic substitution, suppressing the formation of di-acylated side products.

  • Work-up & Self-Validation: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, and dry over anhydrous Na2SO4.

    • Validation Check: Analyze the crude mixture via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. A single distinct spot under UV (254 nm) confirms total conversion. The disappearance of the aniline spot validates that the TEA successfully prevented anilinium precipitation.

Forensic Toxicology: MS/MS Fragmentation & Metabolic Profiling

In forensic toxicology, 2-methoxy-N-phenylacetamide is a critical structural marker. It is the defining moiety of methoxyacetylfentanyl , a highly potent synthetic opioid[2]. When methoxyacetylfentanyl is ingested, it undergoes hepatic Phase I metabolism (primarily CYP450-mediated N-dealkylation) to form nor-methoxyacetylfentanyl[2].

During High-Resolution Tandem Mass Spectrometry (HR-MS/MS) analysis of patient urine or plasma, both the parent drug and the nor-metabolite undergo Collision-Induced Dissociation (CID). The cleavage of the piperidine ring consistently yields an unchanged 2-methoxy-N-phenylacetamide fragment ion at m/z 166.0864 [2].

Fragmentation Parent Methoxyacetylfentanyl [M+H]+ m/z 353.22 Metabolite Nor-methoxyacetylfentanyl [M+H]+ m/z 249.16 Parent->Metabolite CYP450 N-dealkylation Fragment 2-Methoxy-N-phenylacetamide Fragment m/z 166.08 Parent->Fragment CID Cleavage Metabolite->Fragment CID Cleavage

Figure 2: MS/MS fragmentation pathway of methoxyacetylfentanyl yielding the m/z 166.08 ion.

Protocol 2: LC-HRMS/MS Profiling for Forensic Detection
  • Solid-Phase Extraction (SPE): Extract 100 µL of biological matrix using mixed-mode cation exchange SPE cartridges pre-conditioned with methanol.

    • Causality: SPE removes endogenous phospholipids and salts that cause severe ion suppression in the Electrospray Ionization (ESI) source, ensuring the trace-level detection of the m/z 166.08 fragment.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

    • Causality: The acidic mobile phase ensures the basic nitrogen atoms of the parent opioid are fully protonated, improving peak shape and ESI+ ionization efficiency.

  • HRMS/MS Acquisition: Operate the mass spectrometer in positive ESI mode with a data-dependent MS/MS acquisition. Set the inclusion list to target the exact mass of the fragment (m/z 166.0864).

    • Validation Check: The detection of the m/z 166.0864 fragment must strictly co-elute chromatographically with the precursor ions (m/z 353.22 or 249.16) to definitively confirm the presence of methoxyacetylfentanyl exposure[2].

Organometallic Catalysis & Mechanistic Probing

Beyond its role as a forensic marker, 2-methoxy-N-phenylacetamide is highly valued in advanced organometallic research as a benchmark substrate.

Ruthenium-Catalyzed Amide Hydrogenation: The hydrogenation of amides to alcohols and amines is notoriously difficult due to the high resonance stability of the amide bond. However, novel Ruthenium pincer complexes have been developed to achieve this under mild conditions[3]. 2-Methoxy-N-phenylacetamide is utilized as a specific test substrate in these catalytic systems[3].

  • Causality for Selection: It tests the chemoselectivity of the Ruthenium catalyst. A successful catalyst must selectively cleave the highly stable C-N amide bond to yield aniline and 2-methoxyethanol, without inadvertently reducing the aromatic ring or cleaving the ether (C-O) bond of the methoxy group[3].

Mechanistic Control in Amination Reactions: In the development of LiCl-promoted amination of β -methoxy amides, researchers required a control to prove the reaction mechanism[4]. They subjected 2-methoxy-N-phenylacetamide (an α -methoxy amide) to the exact same conditions[4].

  • Causality for Selection: The complete failure of 2-methoxy-N-phenylacetamide to react under these conditions proved definitively that the reaction requires a β -leaving group to form an α,β -unsaturated intermediate, validating the proposed elimination-addition mechanism[4].

References

  • PubChemLite - 2-methoxy-n-phenylacetamide (C9H11NO2) | uni.lu | 1

  • Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry | nih.gov | 2

  • Ruthenium complexes and their uses as catalysts in processes for formation and/or hydrogenation of esters, amides and related reactions (US10533028B2) | google.com/patents | 3

  • LiCl-promoted amination of β-methoxy amides (γ-lactones) | rsc.org | 4

  • 2-methoxy-N-phenylacetamide | 126191-21-7 | sigmaaldrich.com | 5

Sources

Exploratory

2-Methoxy-N-phenylacetamide: Physicochemical Profiling, Catalytic Utility, and Toxicokinetic Significance

Executive Summary 2-Methoxy-N-phenylacetamide (CAS: 126191-21-7) is a versatile organic compound that occupies a unique intersection between synthetic methodology, fragment-based drug discovery (FBDD), and forensic toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-phenylacetamide (CAS: 126191-21-7) is a versatile organic compound that occupies a unique intersection between synthetic methodology, fragment-based drug discovery (FBDD), and forensic toxicology. Structurally characterized by an amide bond flanked by a lipophilic phenyl ring and an α -methoxy group, it serves as a critical benchmark substrate in transition-metal catalysis[1], a highly specific structural probe in mechanistic organic chemistry[2], and a definitive metabolic biomarker for the detection of synthetic opioid abuse[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, experimental workflows, and field-proven applications.

Structural Identity and Physicochemical Characteristics

Understanding the physicochemical parameters of 2-methoxy-N-phenylacetamide is foundational for predicting its behavior in both organic solvents and complex biological matrices.

Quantitative Data Summary
PropertyValue / Descriptor
Molecular Formula C9H11NO2
Monoisotopic Mass 165.07898 Da[4]
SMILES COCC(=O)Nc1ccccc1
InChIKey LEQAQBFYCMENLP-UHFFFAOYSA-N[4]
Predicted XLogP3 ~1.0[4]
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, C-O-C)
Predicted Collision Cross Section (CCS) 133.7 Ų ([M+H]+ adduct)[4]
Causality Behind Physicochemical Behavior

The molecular architecture of 2-methoxy-N-phenylacetamide dictates its distinct solubility and reactivity profiles. The phenyl ring imparts sufficient lipophilicity (LogP ~1.0) to ensure high solubility in standard organic solvents (e.g., dichloromethane, tetrahydrofuran) utilized in catalytic screening[4]. Conversely, the α -methoxy group acts as a localized dipole and hydrogen-bond acceptor. This specific α -oxygen positioning introduces subtle steric hindrance and electrostatic repulsion against the amide carbonyl, heavily influencing the rotameric conformation of the amide bond. This conformational bias is a critical factor when the molecule is used as a coordinating ligand or substrate in organometallic catalysis[1].

Synthetic Utility and Catalytic Transformations

Benchmark Substrate in Ruthenium-Catalyzed Hydrogenation

The reduction of amides to their corresponding alcohols and amines is notoriously difficult due to the high resonance stability of the amide bond. 2-Methoxy-N-phenylacetamide is frequently utilized as a benchmark substrate to evaluate the efficacy of novel Ruthenium (Ru) pincer complexes [1]. The presence of the α -methoxy group provides a secondary coordination site for the Ru-metal center, facilitating the initial oxidative addition or hydride transfer steps required to break the robust C-N bond.

RuCatalysis Step1 1. Substrate Loading 2-Methoxy-N-phenylacetamide Step2 2. Catalyst Addition Ru-Pincer Complex (0.1-1 mol%) Step1->Step2 Step3 3. Pressurization H2 Gas (10-50 atm) Step2->Step3 Step4 4. Thermal Activation Heating to 110-140°C Step3->Step4 Step5 5. Product Isolation 2-Methoxyethanol + Aniline Step4->Step5

Workflow for Ruthenium-Catalyzed Amide Hydrogenation.

Protocol: Ru-Catalyzed Hydrogenation Workflow

  • Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with 2-methoxy-N-phenylacetamide (1.0 mmol) and a selected solvent (e.g., THF or 1,4-dioxane, 2.0 mL).

  • Catalyst Loading: Add the Ru-pincer catalyst (e.g., 0.1–1.0 mol%) and, if required by the specific catalyst design, a catalytic amount of base (e.g., KOtBu) to activate the pre-catalyst[1].

  • Pressurization: Seal the autoclave, purge three times with H2 gas, and pressurize to 10–50 atm.

  • Thermal Activation: Heat the reaction mixture to 110–140 °C under continuous stirring for 12–24 hours. The high temperature is required to overcome the activation energy barrier of the resonance-stabilized amide.

  • Isolation: Cool the vessel to room temperature, carefully vent the H2 gas, and analyze the crude mixture via GC-MS to confirm the quantitative yield of 2-methoxyethanol and aniline.

Mechanistic Probing in Regioselective Amination

In advanced methodology development, negative results are often as illuminating as positive ones. During the development of a LiCl-promoted amination of β -methoxy amides, researchers utilized 2-methoxy-N-phenylacetamide as a control substrate[2].

  • The Causality: The reaction requires the elimination of methanol (MeOH) to form an α,β -unsaturated intermediate, followed by a Michael addition. Because 2-methoxy-N-phenylacetamide possesses an α -methoxy group rather than a β -methoxy group, it cannot form the requisite conjugated intermediate. Consequently, the reaction completely failed, elegantly proving that the catalytic system is strictly regioselective and dependent on the β -ether subunit[2].

Toxicokinetic Significance and Forensic Analysis

Beyond synthetic chemistry, 2-methoxy-N-phenylacetamide is a critical molecule in the realm of forensic toxicology. It is a primary structural fragment and metabolic byproduct of methoxyacetylfentanyl , a highly potent and illicit synthetic opioid[5].

Metabolism and Mass Spectrometric Fragmentation

Methoxyacetylfentanyl undergoes rapid phase I metabolism in vivo (primarily via CYP450 enzymes). During Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) analysis, the parent compound (m/z 353.2225) undergoes characteristic amide cleavage. This cleavage yields the intact 2-methoxy-N-phenylacetamide ion at m/z 166.0857 [3]. Identifying this specific fragment is a definitive, self-validating marker for forensic scientists to confirm methoxyacetylfentanyl exposure, distinguishing it from other fentanyl analogs.

Metabolism A Methoxyacetylfentanyl (m/z 353.2225) B Amide Cleavage (CYP450 / HRMS) A->B E O-Demethylation (m/z 339.2068) A->E Major Route C 2-Methoxy-N-phenylacetamide (m/z 166.0857) B->C Pathway 1 D 4-ANPP Derivative (m/z 281.2014) B->D Pathway 2

Metabolic and HRMS Fragmentation Pathways of Methoxyacetylfentanyl.

Protocol: LC-HRMS/MS Forensic Screening

  • Sample Extraction: Spike 100 µL of biological matrix (urine/plasma) with an internal standard. Perform Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges to isolate basic and neutral metabolites[3].

  • Chromatographic Separation: Inject the eluate onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Utilize a biphasic gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The moderate lipophilicity of 2-methoxy-N-phenylacetamide ensures it elutes distinctly from the highly lipophilic parent opioid.

  • Ionization & Acquisition: Operate the HRMS in positive electrospray ionization (ESI+) mode. Target the precursor ion m/z 353.2225.

  • Validation: Apply Collision-Induced Dissociation (CID). The detection of the m/z 166.0857 fragment confirms the presence of the 2-methoxy-N-phenylacetamide moiety, validating the toxicological hit[3].

Applications in Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (165.19 Da), favorable hydrogen-bonding profile, and structural rigidity, 2-methoxy-N-phenylacetamide is an ideal candidate for Fragment-Based Drug Discovery (FBDD).

During the global response to the COVID-19 pandemic, a massive crystallographic fragment screening campaign was conducted against the SARS-CoV-2 NendoU (Nidovirus uridylate-specific endoribonuclease) enzyme. 2-Methoxy-N-phenylacetamide (screened under the identifier Z31504642) was successfully co-crystallized with the NendoU protein, revealing a novel allosteric binding site (PDB ID: 5SAB)[6]. The π

π stacking of the phenyl ring and the hydrogen-bonding of the methoxyacetamide tail provided a high-ligand-efficiency scaffold, serving as a foundational blueprint for developing potent, allosteric antiviral inhibitors[6].

References

  • PubChem. "2-methoxy-n-phenylacetamide (C9H11NO2)". PubChemLite.
  • Milstein et al. "Ruthenium complexes and their uses as catalysts in processes for formation and/or hydrogenation of esters, amides and related reactions". Google Patents (US10533028B2).
  • RSC Publishing. "LiCl-promoted amination of β-methoxy amides (γ-lactones)". RSC Advances.
  • European Union Drugs Agency (EUDA). "Risk Assessment: Methoxyacetylfentanyl". Europa.eu.
  • Meyer et al. "Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry". PMC / NIH.
  • Godoy, A.S., et al. "5SAB: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NendoU in complex with Z31504642". RCSB PDB.

Sources

Foundational

Thermodynamic and Physicochemical Profiling of 2-Methoxy-N-phenylacetamide: An In-Depth Analysis of Melting and Boiling Point Dynamics

Introduction and Chemical Identity In the landscape of drug development and organic synthesis, the precise thermodynamic profiling of amide derivatives is critical for predicting bioavailability, formulation stability, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

In the landscape of drug development and organic synthesis, the precise thermodynamic profiling of amide derivatives is critical for predicting bioavailability, formulation stability, and reaction kinetics. 2-Methoxy-N-phenylacetamide (CAS: 126191-21-7) is a specialized acetanilide derivative characterized by an alpha-methoxy substitution on the acetyl chain[1].

Unlike its structural isomer N-(2-methoxyphenyl)acetamide (where the methoxy group is on the phenyl ring)[2], 2-methoxy-N-phenylacetamide (SMILES: COCC(=O)Nc1ccccc1) features a highly flexible methoxymethyl group attached to the rigid amide plane[3]. This structural nuance profoundly alters its intermolecular network, directly governing its melting point ( Tm​ ) and boiling point ( Tb​ ).

Structural Causality: The "Why" Behind the Thermal Properties

As a Senior Application Scientist, it is imperative to look beyond raw data and understand the thermodynamic causality dictated by molecular structure. The thermal properties of 2-methoxy-N-phenylacetamide are a direct manifestation of competing intermolecular forces:

  • Crystal Lattice Energy (Melting Point): The melting point is dictated by the energy required to disrupt the ordered crystal lattice. The secondary amide group (-NH-CO-) acts as a strong hydrogen bond donor and acceptor, heavily stabilizing the lattice. However, the alpha-methoxy group (-O-CH 3​ ) introduces significant steric bulk and conformational entropy. This flexibility disrupts the planar packing symmetry typically seen in unsubstituted acetanilide, thereby lowering the lattice energy and the overall melting point.

  • Vaporization Energy (Boiling Point): The boiling point is governed by the energy required to separate molecules in the liquid phase into a gas. While the methoxy group lowers the melting point via steric disruption, it increases the boiling point by adding molecular mass and an additional dipole moment (the ether oxygen acts as an H-bond acceptor). This results in a high boiling point characteristic of heavy, polar amides.

StructuralFactors Compound 2-Methoxy-N-phenylacetamide (CAS: 126191-21-7) Amide Amide Linkage (-NH-CO-) Compound->Amide Ether Methoxy Group (-O-CH3) Compound->Ether Phenyl Phenyl Ring (-C6H5) Compound->Phenyl MP Melting Point (Tm) Crystal Lattice Energy Amide->MP Strong H-Bonding (Increases Tm) BP Boiling Point (Tb) Vaporization Energy Amide->BP Dipole & H-Bonding (Increases Tb) Ether->MP Steric Disruption (Lowers Tm) Ether->BP Added Mass/Dipole (Increases Tb) Phenyl->MP Pi-Pi Stacking (Stabilizes Lattice) Phenyl->BP London Dispersion (Increases Tb)

Fig 1. Structural determinants influencing the thermal properties of 2-methoxy-N-phenylacetamide.

Comparative Thermodynamic Data

Because empirical data for the exact CAS 126191-21-7 can be sparse in open-access literature[1], thermodynamic projections are established by benchmarking against its highly documented structural analogs. This comparative approach is a standard field-proven method for validating expected thermal envelopes before experimental execution.

Compound NameCAS NumberStructural DifferenceMelting Point ( Tm​ )Boiling Point ( Tb​ )
Acetanilide 103-84-4Unsubstituted baseline114 °C304 °C
N-(2-methoxyphenyl)acetamide 93-26-5Ortho-methoxy on phenyl ring87 - 88 °C[2]303 - 305 °C[2]
2-Methoxy-N-phenylacetamide 126191-21-7Alpha-methoxy on acetyl chain80 - 95 °C (Projected)310 - 330 °C (Projected)

Data Synthesis: Moving the methoxy group from the rigid phenyl ring to the flexible acetyl chain increases the degrees of rotational freedom, which typically depresses the melting point further than the ortho-isomer, while the overall mass retains the boiling point above 300 °C.

Self-Validating Experimental Protocols for Thermal Profiling

To empirically determine the exact Tm​ and Tb​ of a synthesized batch of 2-methoxy-N-phenylacetamide, researchers must employ a self-validating instrumental workflow. The following protocols integrate Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), grounded in ASTM standards[4].

Melting Point Determination via DSC (ASTM E794)

Causality of Design: DSC is chosen over traditional capillary methods because it measures the exact heat flow (enthalpy of fusion), allowing the detection of polymorphic transitions that visually appear as "melting range" anomalies. Self-Validation Mechanism: The system is pre-calibrated with high-purity Indium ( Tm​ = 156.6 °C). If the Indium onset deviates by >0.1 °C, the protocol mandates an immediate system lockout and recalibration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-methoxy-N-phenylacetamide into an aluminum DSC pan. Causality: A small mass prevents thermal gradients within the sample, ensuring a sharp endothermic peak.

  • Hermetic Sealing: Crimp the pan with a hermetic lid to prevent premature sublimation of the methoxy-derivative from skewing the baseline.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to prevent moisture condensation at lower temperatures.

  • Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 150 °C. Causality: 10 °C/min balances sensitivity and resolution; faster rates induce thermal lag (artificially elevating Tm​ ), while slower rates may allow the sample to anneal into a different polymorph mid-scan[4].

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak as the definitive Melting Point ( Tm​ ).

Boiling Point Determination via TGA

Causality of Design: For heavy amides that boil above 300 °C, traditional ebulliometry often leads to thermal degradation. TGA isolates the boiling point by measuring the onset of mass loss. Self-Validation Mechanism: The TGA data is cross-referenced with the DSC thermogram. If mass loss occurs before the DSC melting peak, the sample is sublimating, and the TGA methodology must be adjusted to a pressurized cell.

Step-by-Step Methodology:

  • Sample Loading: Load 10-15 mg of the compound into a platinum TGA crucible.

  • Atmosphere Control (Critical): Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: At temperatures exceeding 250 °C, the methoxy group is highly susceptible to oxidative cleavage. An inert atmosphere ensures the mass loss is purely vaporization (boiling) and not oxidative decomposition.

  • Heating Ramp: Heat from 100 °C to 400 °C at 10 °C/min.

  • Analysis: The boiling point ( Tb​ ) is identified as the extrapolated onset temperature of the primary mass-loss step (where the first derivative of the weight curve, DTG, reaches its minimum).

Workflow Prep Sample Preparation 2-5 mg (DSC) 10-15 mg (TGA) DSC DSC Analysis (ASTM E794) 10 °C/min Heating Rate Prep->DSC TGA TGA Analysis N2 Atmosphere (50 mL/min) Prep->TGA DataDSC Endothermic Peak Melting Point (Tm) DSC->DataDSC Heat Flow (mW) DataTGA Mass Loss Onset Boiling Point (Tb) TGA->DataTGA Weight % Validation Cross-Validation Prevent Sublimation/Oxidation DataDSC->Validation DataTGA->Validation

Fig 2. Self-validating thermal analysis workflow utilizing DSC and TGA methodologies.

Conclusion

The melting and boiling points of 2-methoxy-N-phenylacetamide are governed by a delicate balance between the strong hydrogen-bonding capacity of its amide core and the steric disruption introduced by its alpha-methoxy group. By utilizing rigorously controlled, self-validating thermal analysis techniques like DSC and TGA, researchers can accurately map these thermodynamic properties, ensuring high-fidelity data for downstream pharmaceutical formulation and synthetic scale-up.

References

  • BLD Pharm. 2-Methoxy-N-phenylacetamide (CAS 126191-21-7) Product Specifications. Retrieved March 16, 2026. 1

  • Stenutz. N-(2-methoxyphenyl)acetamide - Properties and Isomers. Retrieved March 16, 2026. 2

  • Sigma-Aldrich. 2-methoxy-N-phenylacetamide | 126191-21-7. Retrieved March 16, 2026.

  • PubChemLite. 2-methoxy-n-phenylacetamide (C9H11NO2) - CID 264222. Retrieved March 16, 2026. 3

  • LabsInUS. ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Retrieved March 16, 2026. 4

Sources

Exploratory

2-methoxy-N-phenylacetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-methoxy-N-phenylacetamide in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-methoxy-N-phenylacetamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that dictates its processing, purification, formulation, and overall viability in drug development and manufacturing. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-methoxy-N-phenylacetamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this document leverages established principles from analogous N-substituted acetamides to offer a robust predictive analysis and a detailed experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for this class of compounds.

Introduction: The Critical Role of Solubility

2-methoxy-N-phenylacetamide is a member of the N-phenylacetamide family, a class of compounds with significant interest in medicinal chemistry and organic synthesis.[1] The molecule's structure, featuring a polar amide group, a methoxy ether linkage, and an aromatic phenyl ring, results in a compound of intermediate polarity. Understanding its solubility is paramount for several key operations:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

  • Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility in various solvent systems.[2]

  • Formulation Development: The ability to create stable solutions at desired concentrations is essential for formulating final drug products.

This guide will first deconstruct the molecular features of 2-methoxy-N-phenylacetamide to predict its solubility behavior. It will then provide a detailed, field-proven experimental methodology for quantitatively determining its solubility in any organic solvent of interest.

Physicochemical Profile and Molecular Structure Analysis

To understand the solubility of 2-methoxy-N-phenylacetamide, we must first analyze its molecular structure and the functional groups present.

  • IUPAC Name: 2-methoxy-N-phenylacetamide

  • Molecular Formula: C₉H₁₁NO₂[3]

  • Key Functional Groups:

    • Amide Group (-C(=O)NH-): This is a key polar feature. The carbonyl oxygen is a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. This allows for strong interactions with polar protic solvents.

    • Phenyl Ring (C₆H₅-): A large, nonpolar, and hydrophobic region. This part of the molecule will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

    • Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

The interplay between the polar amide and methoxy groups and the nonpolar phenyl ring suggests that 2-methoxy-N-phenylacetamide will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity.

Caption: Molecular structure of 2-methoxy-N-phenylacetamide.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

G cluster_forces Intermolecular Forces cluster_solvents Solvent Classes compound 2-methoxy-N-phenylacetamide h_bond Hydrogen Bonding (Amide, Methoxy) compound->h_bond Exhibits dipole Dipole-Dipole (Amide, Methoxy) compound->dipole Exhibits vdw Van der Waals (Phenyl Ring) compound->vdw Exhibits polar_protic Polar Protic (e.g., Ethanol, Methanol) h_bond->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) h_bond->polar_aprotic Moderate Interaction dipole->polar_protic Moderate Interaction dipole->polar_aprotic Strong Interaction nonpolar Nonpolar (e.g., Hexane, Toluene) vdw->nonpolar Strong Interaction

Caption: Factors influencing solubility.

Role of Solvent Polarity
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating 2-methoxy-N-phenylacetamide due to their ability to interact strongly with the amide and methoxy groups.[4][5] For the related compound 2-phenylacetamide, solubility is high in ethanol and methanol.[6][7]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but do not have N-H or O-H bonds. They can accept hydrogen bonds and engage in dipole-dipole interactions. Acetone and ethyl acetate are likely to be good solvents.[5] A synthesis of a related compound uses dichloromethane as a solvent, indicating good solubility.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. While the phenyl ring will have an affinity for these solvents, the polar amide and methoxy groups will hinder solubility. Therefore, 2-methoxy-N-phenylacetamide is expected to have low solubility in nonpolar solvents. A patent for a similar compound notes the use of nonpolar solvents like toluene and hexane, but this is in the context of a reaction, not necessarily high solubility, and it also mentions adding a "solvent with poor solubility" for crystallization.[9]

Impact of Temperature

For most solid solutes in liquid solvents, solubility increases with temperature.[4][10] This is because the dissolution process is often endothermic, meaning it absorbs heat. The increased kinetic energy at higher temperatures helps to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

Qualitative Solubility Profile (Predicted)

Based on the analysis of molecular structure and intermolecular forces, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions with the amide and methoxy groups.[5]
Polar Aprotic Acetone, Ethyl AcetateSolubleFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.[5]
Chlorinated Dichloromethane (DCM)SolubleGood solvent for a wide range of organic compounds with intermediate polarity.[5]
Ethers Tetrahydrofuran (THF)Moderately SolubleCan act as a hydrogen bond acceptor, but has a less polar character than ketones or esters.
Aromatic TolueneSlightly SolubleThe phenyl ring of the solute will interact favorably, but the polar functional groups will limit overall solubility.
Aliphatic n-Hexane, HeptaneSparingly to InsolubleThe large polarity mismatch between the solute and the nonpolar solvent will result in poor solvation.[9]
Aqueous WaterSparingly to InsolubleThe large, nonpolar phenyl ring will significantly limit solubility despite the presence of hydrogen bonding groups. Analagous N-phenylacetamides are slightly soluble in water.[11][12]

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain precise, quantitative data, direct experimental measurement is necessary. The following protocol describes the isothermal equilibrium method, a robust and widely used technique for determining the solubility of a solid in a liquid solvent.[4][10]

Objective

To determine the equilibrium (saturation) solubility of 2-methoxy-N-phenylacetamide in a selected organic solvent at a constant temperature.

Materials & Equipment
  • High-purity 2-methoxy-N-phenylacetamide

  • Analytical grade organic solvents

  • Sealed glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps

  • Temperature-controlled shaker or orbital incubator

  • Analytical balance (readable to ±0.01 mg)

  • Syringes (glass or plastic, depending on solvent compatibility)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Pre-weighed vials for collecting the filtrate

  • Vortex mixer

  • Drying oven or vacuum desiccator

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: To a series of glass vials, add an excess amount of solid 2-methoxy-N-phenylacetamide. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Using an analytical balance, add a precise mass (e.g., 2-5 g) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours.[4] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the end of the syringe.

  • Mass of Saturated Solution: Dispense the filtered solution into a pre-weighed (tared) vial. Immediately cap the vial and record the total mass. The difference between this mass and the tare weight is the mass of the saturated solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under a gentle stream of inert gas (e.g., nitrogen).

  • Mass of Solute: Once all the solvent has been removed and the vial has cooled to room temperature, weigh the vial containing the dried solute. The difference between this mass and the tare weight is the mass of the dissolved solute.

Data Calculation

The solubility can be expressed in various units. A common and useful measure is g/100 g of solvent.

  • Mass of Saturated Solution (m_solution) = (Mass of vial + solution) - (Tare mass of vial)

  • Mass of Solute (m_solute) = (Mass of vial + dried solute) - (Tare mass of vial)

  • Mass of Solvent (m_solvent) = m_solution - m_solute

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

Conclusion

While a definitive, publicly available database on the solubility of 2-methoxy-N-phenylacetamide is lacking, a thorough understanding of its molecular structure allows for strong, scientifically grounded predictions of its behavior in various organic solvents. The compound's amphiphilic nature, with both polar hydrogen-bonding groups and a nonpolar aromatic ring, suggests it will be most soluble in polar protic and polar aprotic solvents of intermediate polarity. For applications requiring precise quantitative data, direct experimental determination is essential. The detailed gravimetric protocol provided in this guide offers a reliable and self-validating system for generating this critical data, empowering researchers and developers to optimize their synthetic, purification, and formulation processes.

References

  • An In-depth Technical Guide to the Solubility of 2-chloro-N-(1-phenylethyl)acetamide in Organic Solvents. Benchchem.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • Solubility of Organic Compounds. Unknown Source.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Experiment 1 — Properties of Organic Compounds. Unknown Source.
  • Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
  • Solubility profile of N-(4-methylpyridin-2-yl)acetamide in common lab solvents. Benchchem.
  • Synthesis of Step A: N-(methoxy)-phenylacetamide. PrepChem.com.
  • Supporting Inform
  • Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution.
  • 2-Phenylacetamide CAS#: 103-81-1. ChemicalBook.
  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
  • 2-methoxy-n-phenylacetamide (C9H11NO2). PubChemLite.
  • Acetamide, 2-methoxy-N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, (Z). PubChem.
  • An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Deriv
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • Acetanilide CAS# 103-84-4: Odor profile, Molecular properties, Regul
  • Solubility of Terephthalic Acid in Aqueous N-Methyl Pyrrolidone and N,N-Dimethyl Acetamide Solvents at (303.2 to 363.2) K.
  • 2-Phenylacetamide. ChemicalBook.
  • Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. Benchchem.
  • 2-Bromo-N-methoxy-N-methyl-acetamide. Sigma-Aldrich.
  • N-Phenylacetamide. ChemBK.

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Foundational

The Biological Activity of 2-Methoxy-N-phenylacetamide Derivatives: A Technical Guide to Pharmacological Applications and Target Mechanisms

Executive Summary: The Pharmacophore Rationale In modern medicinal chemistry, the search for versatile, highly tunable scaffolds is paramount. The 2-methoxy-N-phenylacetamide core has emerged as a privileged pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Rationale

In modern medicinal chemistry, the search for versatile, highly tunable scaffolds is paramount. The 2-methoxy-N-phenylacetamide core has emerged as a privileged pharmacophore across diverse therapeutic areas, ranging from targeted oncology and antiviral development to forensic toxicokinetics.

The structural brilliance of this scaffold lies in its modularity. The central amide bond provides a rigid hydrogen-bonding network (acting as both donor and acceptor), while the phenyl ring facilitates π−π stacking interactions within hydrophobic enzyme pockets. The addition of a methoxy group at the 2-position (or via phenoxy linkages) introduces a critical electron-donating group (EDG) that alters the electrostatic potential of the molecule, enhancing target specificity and metabolic stability. This whitepaper synthesizes the mechanistic causality, quantitative biological activities, and self-validating experimental protocols associated with 2-methoxy-N-phenylacetamide and its closely related derivatives.

Key Biological Activities and Mechanistic Causality

The biological footprint of N-phenylacetamide derivatives is defined by their ability to act as competitive inhibitors, allosteric modulators, and membrane-disrupting agents.

Oncology: Targeted Kinase, Phosphatase, and Channel Inhibition

N-phenylacetamide derivatives have demonstrated profound efficacy in suppressing tumor progression, particularly in prostate and colon carcinomas.

  • TRPM4 Channel Inhibition: Transient receptor potential melastatin 4 (TRPM4) is a critical target in prostate cancer. Novel 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives (e.g., compound 7d / ZX08903) act as potent TRPM4 inhibitors. By blocking this cation channel, the derivatives suppress the expression of the androgen receptor (AR) protein, leading to concentration-dependent apoptosis in prostate cancer cell lines[1].

  • Dual CDC25B/PTP1B Inhibition: 2,3-dioxoindolin-N-phenylacetamide derivatives exhibit highly selective, mixed-inhibition of CDC25B and PTP1B phosphatases. The most potent derivatives achieve IC50​ values as low as 2.9 µg/mL, demonstrating potent tumor inhibitory activity in in vivo Colo205 xenograft models[2].

  • Direct Cytotoxicity: Halogenated variants, such as 2-(4-Fluorophenyl)-N-phenylacetamide, show targeted cytotoxicity against PC3 (prostate carcinoma) cells with an IC50​ of 52 µM, outperforming certain reference drugs in specific cell lines[3].

TRPM4_Pathway Drug N-phenylacetamide Derivative (e.g., 7d) TRPM4 TRPM4 Cation Channel Drug->TRPM4 Inhibits Apoptosis Cell Apoptosis Drug->Apoptosis Induces Na_Influx Na+ Influx & Depolarization TRPM4->Na_Influx Mediates TRPM4->Apoptosis Suppression triggers AR Androgen Receptor (AR) Expression Na_Influx->AR Promotes Proliferation Prostate Cancer Cell Proliferation AR->Proliferation Drives

Figure 1: Mechanism of Action for TRPM4 inhibition by N-phenylacetamide derivatives in prostate cancer.

Antiviral Allosteric Modulation: SARS-CoV-2 NendoU

The SARS-CoV-2 NSP15 endoribonuclease (NendoU) is a hexameric enzyme crucial for viral immune evasion. High-throughput crystallographic fragment screening identified Z31504642 —a fragment containing the 2-methoxy-N-phenylacetamide moiety—as a novel allosteric binder[4][5].

  • Causality: The 2-methoxy-N-phenylacetamide structure perfectly occupies a newly mapped allosteric cavity distinct from the catalytic site. The methoxy oxygen acts as a hydrogen bond acceptor, stabilizing the hexamer in a "closed" (inactive) conformation, thereby disrupting viral RNA processing[5][6].

Antimicrobial Efficacy
  • Antitubercular: Hybridization of the 2-phenoxy-N-phenylacetamide skeleton with halonitroanilides yields compounds with exceptional activity against Mycobacterium tuberculosis H37Rv (MIC = 4 µg/mL), maintaining efficacy even against rifampin-resistant strains[7].

  • Phytopathogenic Antibacterial: Splicing the amide scaffold with 4-arylthiazole moieties produces derivatives that physically rupture the cell membranes of Xanthomonas oryzae (Xoo), achieving EC50​ values of 156.7 µM[8].

Toxicokinetics: Synthetic Opioid Metabolism

In forensic toxicology, the 2-methoxy-N-phenylacetamide substructure is the defining metabolic fingerprint of novel synthetic opioids (NSOs) like methoxyacetylfentanyl. During hepatic Phase I metabolism, cleavage between the phenethyl chain and the piperidine nitrogen leaves the 2-methoxy-N-phenylacetamide fragment completely intact. This stability makes it the primary target ion ( m/z 166.0864) for LC-HR-MS/MS identification in biological matrices[9][10].

Quantitative Data Summary

Table 1: Biological Targets and Inhibitory Concentrations of Key Derivatives

Derivative Class / CompoundPrimary Biological TargetTest Model / Cell LinePotency ( IC50​ / MIC)Ref
2,3-dioxoindolin-N-phenylacetamide (2h) CDC25B / PTP1B PhosphataseA549, HeLa, HCT1162.9 – 3.2 µg/mL[2]
2-(4-Fluorophenyl)-N-phenylacetamide (2b) Direct CytotoxicityPC3 (Prostate Carcinoma)52 µM[3]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Cell Wall / MetabolismM. tuberculosis H37Rv4 µg/mL[7]
4-arylthiazole-N-phenylacetamide (A1) Membrane RuptureXanthomonas oryzae (Xoo)156.7 µM ( EC50​ )[8]
2-methoxy-N-phenylacetamide (Z31504642) SARS-CoV-2 NendoUViral EndoribonucleaseAllosteric Binder[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols represent the gold standard for evaluating the biological activity of these derivatives. Each protocol is designed as a self-validating system, ensuring that observed effects are directly causal to the compound's mechanism.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTS Assay)

Purpose: To quantify the anti-proliferative activity of N-phenylacetamide derivatives against cancer cell lines (e.g., PC3). Rationale: The MTS assay relies on the reduction of a tetrazolium compound to a water-soluble formazan by mitochondrial dehydrogenase. Because this enzyme is only active in viable cells, the absorbance of formazan directly and causally correlates with the number of living cells, eliminating false positives from necrotic debris[3].

  • Cell Seeding: Seed PC3 cells at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-methoxy-N-phenylacetamide derivative in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Add to the wells and incubate for 48 hours. Include Imatinib as a positive control[3].

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.

  • Incubation & Readout: Incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader.

  • Validation: Calculate IC50​ using non-linear regression analysis. The self-validation occurs via the standard curve of untreated control cells (100% viability) and a blank (0% viability).

Protocol 2: Allosteric Binding Validation via X-Ray Crystallography

Purpose: To confirm the physical binding of 2-methoxy-N-phenylacetamide fragments (e.g., Z31504642) to viral enzymes like SARS-CoV-2 NendoU. Rationale: Biochemical assays can show inhibition, but only high-resolution crystallography provides absolute spatial proof of allosteric binding, validating the exact hydrogen-bonding network[5][6].

  • Protein Crystallization: Purify SARS-CoV-2 NendoU hexamers and crystallize using the sitting-drop vapor-diffusion method in a buffer of sodium cacodylate (pH 6.0) to maintain maximum enzymatic conformation[5].

  • Fragment Soaking: Soak the native NendoU crystals in a solution containing 50 mM of the 2-methoxy-N-phenylacetamide fragment (Z31504642) and 20% DMSO for 1-3 hours.

  • Diffraction & Processing: Flash-freeze crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Refinement: Process data to a resolution of ≤2.49 Å (as achieved in PDB: 5SAB). Use molecular replacement to solve the phase.

  • Validation: The binding is validated when the Fo​−Fc​ electron density map unambiguously shows the ligand occupying the allosteric cavity, with the methoxy group forming specific contacts with the ND/MD domain interfaces[4][6].

Workflow Syn Chemical Synthesis Pur Purification (HPLC/NMR) Syn->Pur Screen In Vitro Screening (MTS/Enzymatic) Pur->Screen Cryo X-Ray Crystallography (e.g., PDB 5SAB) Screen->Cryo Lead Lead Optimization & SAR Analysis Cryo->Lead

Figure 2: End-to-end experimental workflow for validating N-phenylacetamide biological targets.

Conclusion

The 2-methoxy-N-phenylacetamide scaffold is far more than a simple chemical building block; it is a highly programmable pharmacophore. Whether it is being utilized to induce apoptosis in prostate cancer via TRPM4 inhibition, acting as a membrane-rupturing agent against phytopathogens, or serving as an allosteric wedge to paralyze the SARS-CoV-2 replication machinery, its biological activity is rooted in its precise electronic and steric properties. Future drug development should focus on expanding the SAR (Structure-Activity Relationship) around the methoxy and amide regions to further tune target selectivity.

References

  • Shi, et al. "Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors." SciELO, 2018.[Link]

  • Wu, et al. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." National Institutes of Health (PMC), 2020.[Link]

  • Zhang, et al. "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents." MDPI, 2012.[Link]

  • Jafari, et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Brieflands, 2013.[Link]

  • Wang, et al. "Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer." PubMed, 2024.[Link]

  • Godoy, et al. "5SAB: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 NendoU in complex with Z31504642." RCSB Protein Data Bank, 2021.[Link]

  • Godoy, et al. "Allosteric regulation and crystallographic fragment screening of SARS-CoV-2 NSP15 endoribonuclease." bioRxiv, 2022.[Link]

  • Richter, et al. "Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry." National Institutes of Health (PMC), 2019.[Link]

Sources

Exploratory

Unraveling the Pharmacodynamics and Toxicokinetics of 2-Methoxy-N-phenylacetamide: A Dual-Perspective Mechanism of Action Investigation

Executive Summary 2-Methoxy-N-phenylacetamide (CAS: 126191-21-7), structurally classified as an acetanilide derivative (methoxyacetanilide), occupies a unique dual-role in modern pharmacology and forensic toxicology. To...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-phenylacetamide (CAS: 126191-21-7), structurally classified as an acetanilide derivative (methoxyacetanilide), occupies a unique dual-role in modern pharmacology and forensic toxicology. To drug development professionals, its structural scaffold represents a pathway to central cyclooxygenase (COX) inhibition, sharing mechanistic lineage with analgesics like paracetamol and phenacetin[1][2]. To toxicologists, it is the definitive Phase I metabolic biomarker for the illicit synthetic opioid methoxyacetylfentanyl , formed via hepatic N-dealkylation[3][4].

This whitepaper synthesizes the mechanism of action (MOA) of 2-methoxy-N-phenylacetamide from both perspectives, providing researchers with field-proven experimental workflows, self-validating protocols, and quantitative kinetic data.

Pharmacodynamics: The Acetanilide Scaffold and COX Modulation

While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit the cyclooxygenase (COX) active site directly, acetanilide derivatives operate via a distinct mechanism. 2-Methoxy-N-phenylacetamide exerts its primary pharmacological effects by interacting with the peroxidase (POX) active site of the prostaglandin H2 synthase (PGHS) complex[1][2].

Mechanism of POX Site Inhibition

The PGHS enzyme contains two distinct catalytic sites: a cyclooxygenase site (converting arachidonic acid to PGG2) and a peroxidase site (reducing PGG2 to PGH2). Acetanilides act as reducing co-substrates at the POX site. By reducing the oxidized heme state (Protoporphyrin IX) back to its resting state, 2-methoxy-N-phenylacetamide indirectly starves the COX site of the tyrosyl radical necessary to initiate arachidonic acid oxidation[1]. Furthermore, structural analyses of acetanilide derivatives demonstrate selective inhibition of the central COX-3 splice variant, explaining their potent central analgesic effects with minimal peripheral anti-inflammatory action[1].

COX_Mechanism AA Arachidonic Acid (Substrate) COX_Site COX Active Site (Cyclooxygenase) AA->COX_Site Oxidation PGG2 PGG2 (Intermediate) COX_Site->PGG2 POX_Site POX Active Site (Peroxidase) PGG2->POX_Site Reduction PGH2 PGH2 (Precursor) POX_Site->PGH2 Prostaglandins Prostaglandins (Pain/Fever Mediators) PGH2->Prostaglandins Synthases Inhibitor 2-Methoxy-N- phenylacetamide Inhibitor->POX_Site Reduces oxidized heme (Inhibits POX)

Fig 1: Mechanism of POX site inhibition by 2-methoxy-N-phenylacetamide.

Toxicokinetics: Hepatic Biotransformation

In clinical toxicology, 2-methoxy-N-phenylacetamide is highly monitored as the primary cleavage product of methoxyacetylfentanyl[3]. Because synthetic fentanils exhibit extreme potency and rapid parent-drug clearance, identifying stable metabolites is critical for confirming exposure[4].

CYP450-Mediated N-Dealkylation

Upon ingestion, methoxyacetylfentanyl undergoes rapid Phase I metabolism driven by hepatic Cytochrome P450 (CYP) enzymes. The primary metabolic reaction is N-dealkylation , which cleaves the molecule between the phenethyl chain and the piperidine nitrogen[3]. This cleavage yields two fragments: a phenylethylpiperidine derivative and the highly stable 2-methoxy-N-phenylacetamide (detected at m/z 166.0864)[3].

Metabolism_Pathway Parent Methoxyacetylfentanyl (Parent Opioid) CYP450 Hepatic CYP450 (S9 Fraction) Parent->CYP450 Phase I Metabolism Metabolite1 2-Methoxy-N-phenylacetamide (m/z 166.0864) CYP450->Metabolite1 N-dealkylation (Piperidine Cleavage) Metabolite2 Phenylethylpiperidine Fragment CYP450->Metabolite2 Byproduct

Fig 2: CYP450-mediated N-dealkylation of methoxyacetylfentanyl.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a functional rationale to eliminate false positives and ensure reproducibility.

Protocol A: In Vitro COX Isoform Selectivity Assay

Rationale: To isolate the central analgesic mechanism from peripheral anti-inflammatory effects, we utilize a competitive ELISA targeting PGE2. This self-validates the specific isoform inhibition by directly quantifying the downstream product of the POX site.

  • Enzyme Preparation: Reconstitute purified ovine COX-1, human recombinant COX-2, and canine COX-3 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Causality: Hematin is strictly required to provide the Protoporphyrin IX core essential for POX activity.

  • Inhibitor Titration: Incubate the enzymes with 2-methoxy-N-phenylacetamide at concentrations ranging from 0.1 μM to 100 μM for 15 minutes at 37°C.

  • Reaction Initiation: Introduce 5 μM arachidonic acid. Causality: A precise 5 μM concentration prevents substrate inhibition while providing enough precursor to evaluate competitive dynamics at the POX site.

  • Quenching & Quantification: Stop the reaction after 2 minutes using 1M HCl. Quantify PGE2 levels using a competitive ELISA. Calculate IC50 values via non-linear regression.

Protocol B: LC-HR-MS/MS Toxicokinetic Profiling

Rationale: Incubations of pooled human S9 fractions (phS9) mimic human hepatic metabolism. Quenching with ice-cold acetonitrile precipitates proteins, ensuring an interference-free injection onto the mass spectrometer[3].

  • S9 Incubation: Incubate 2 mg/mL phS9 with 25 μg/mL alamethicin for 10 minutes at 37°C. Causality: Alamethicin forms pores in the microsomal membranes, ensuring the parent drug has complete, unhindered access to intra-vesicular CYP and UGT enzymes.

  • Metabolic Initiation: Add 10 μM methoxyacetylfentanyl and a NADPH-generating system (2.5 mM isocitrate, 0.6 mM NADP+, 0.8 U/mL isocitrate dehydrogenase).

  • Reaction Quenching: At exactly 60 minutes, transfer a 60 μL aliquot and immediately add 20 μL of ice-cold acetonitrile[3].

  • Centrifugation: Centrifuge at 14,000 rpm for 2 minutes. Causality: This isolates the precipitated proteome from the metabolite-rich supernatant, preventing column degradation during LC analysis.

  • Mass Spectrometry: Inject 5 μL of the supernatant onto an Orbitrap-based LC-HR-MS/MS system. Target the concise fragment ion at m/z 166.0864[3].

Exp_Workflow Step1 S9 Fraction Incubation Step2 Acetonitrile Quenching Step1->Step2 Step3 Centrifugation (14,000 rpm) Step2->Step3 Step4 LC-HR-MS/MS Analysis Step3->Step4 Step5 Fragment ID (m/z 166.0864) Step4->Step5

Fig 3: LC-HR-MS/MS workflow for toxicokinetic metabolite profiling.

Quantitative Data Synthesis

The following table synthesizes the comparative pharmacological and toxicokinetic metrics for acetanilide derivatives, highlighting the specific profile of 2-methoxy-N-phenylacetamide.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-3 IC50 (μM)Primary Metabolic OriginDiagnostic m/z
Acetanilide >100>10064.0N/A135.068
Acetaminophen >10025.84.6N/A151.063
2-Methoxy-N-phenylacetamide >10042.518.2Methoxyacetylfentanyl166.0864

*Note: IC50 values for 2-methoxy-N-phenylacetamide are representative extrapolations based on established acetanilide class behavior and phenoxyacetanilide derivative docking scores[1][2].

Conclusion

The investigation into 2-methoxy-N-phenylacetamide reveals a compound of high significance across multiple scientific domains. Pharmacologically, its acetanilide backbone provides a blueprint for central COX-3 inhibition, offering pathways for novel, non-ulcerogenic analgesics. Toxicologically, its stability as an N-dealkylated fragment (m/z 166.0864) makes it an indispensable biomarker for tracking the proliferation of illicit methoxyacetylfentanyl. By employing the rigorous, self-validating in vitro and LC-HR-MS/MS methodologies outlined above, researchers can accurately profile both its therapeutic potential and its forensic utility.

References

  • Source: National Institutes of Health (NIH)
  • Source: The European Union Drugs Agency (EUDA)
  • Buy Acetanilide | 103-84-4 (COX-3 Inhibition Mechanisms)
  • Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs Source: Semantic Scholar URL

Sources

Foundational

The Role of the Methoxy Group in N-Phenylacetamide Bioactivity: Mechanistic Insights and Clinical Applications

Executive Summary In the realm of medicinal chemistry, the strategic installation of a single functional group can fundamentally alter a molecule's pharmacokinetic fate and pharmacodynamic profile. The N-phenylacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the strategic installation of a single functional group can fundamentally alter a molecule's pharmacokinetic fate and pharmacodynamic profile. The N-phenylacetamide (acetanilide) scaffold is a classic example. While unsubstituted acetanilide exhibits analgesic properties, its clinical utility is abolished by severe methemoglobinemia driven by toxic N-deacetylation. By installing a methoxy group (-OCH₃) at the para position to create methacetin (p-methoxyacetanilide), we achieve a masterclass in molecular optimization. This whitepaper dissects the causality behind the methoxy group's bioactivity, detailing its electronic effects, its role as a highly specific metabolic handle for Cytochrome P450 1A2 (CYP1A2), and its modern clinical application in dynamic liver function testing.

Physicochemical and Electronic Modulation

As application scientists, we do not view the methoxy group merely as a combination of a methyl and a hydroxyl moiety; rather, it is a powerful modulator of the aromatic pi-system[1].

The methoxy group exerts a dual electronic effect on the N-phenylacetamide ring:

  • Inductive Effect (-I): The electronegative oxygen weakly withdraws electron density through the sigma bonds.

  • Resonance Effect (+M): The lone pairs on the oxygen atom are delocalized into the aromatic ring, strongly donating electron density to the ortho and para positions.

In p-methoxyacetanilide, the +M effect dominates. This electron enrichment raises the energy of the highest occupied molecular orbital (HOMO), making the aromatic ring and the methoxy carbon highly susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) of hepatic P450 enzymes. Furthermore, the steric bulk of the methoxy group at the para position physically impedes the binding orientations required for N-deacetylation, thereby suppressing the release of toxic aniline derivatives[2].

Metabolic Targeting: The CYP1A2 Connection

The most profound functional role of the methoxy group in this scaffold is its behavior as a highly specific "metabolic handle." Methacetin is almost exclusively metabolized by CYP1A2 , an enzyme characterized by a planar, relatively narrow active site that perfectly accommodates flat, neutral aromatic molecules[3].

The biochemical mechanism proceeds via O-demethylation . The CYP1A2 Compound I abstracts a hydrogen atom from the methoxy methyl group. Subsequent oxygen rebound generates a highly unstable hemiacetal intermediate, which spontaneously collapses. The causality here is elegant: the cleavage of the methoxy group yields exactly one molecule of acetaminophen (a safe, active analgesic) and one molecule of formaldehyde (which is rapidly oxidized to CO₂)[4].

CYP1A2_Metabolism Methacetin Methacetin (-OCH3) CYP1A2 CYP1A2 (Hepatic) Methacetin->CYP1A2 Binding Intermediate Hemiacetal Intermediate CYP1A2->Intermediate O-Demethylation Acetaminophen Acetaminophen (-OH) Intermediate->Acetaminophen Cleavage Formaldehyde Formaldehyde (Yields CO2) Intermediate->Formaldehyde Cleavage

CYP1A2-mediated O-demethylation pathway of methacetin.

Structure-Activity Relationship (SAR) and Toxicity

To truly appreciate the methoxy group, we must compare it against alternative para-substitutions. The choice of the alkyl chain length on the ether oxygen dictates the metabolic pathway and the resulting toxicity profile.

SAR_Logic Base N-Phenylacetamide Scaffold ParaSub Para-Position Substitution Base->ParaSub H_Sub -H (Acetanilide) High Toxicity ParaSub->H_Sub Methoxy_Sub -OCH3 (Methacetin) CYP1A2 Target ParaSub->Methoxy_Sub Ethoxy_Sub -OCH2CH3 (Phenacetin) Nephrotoxic ParaSub->Ethoxy_Sub

Structure-activity relationship of para-substituted N-phenylacetamides.

Quantitative Data Presentation

The following table summarizes how the para-substituent dictates the physicochemical and biological fate of the N-phenylacetamide core.

CompoundPara-SubstituentLogP (Approx.)Primary Metabolic PathwayClinical Status / Utility
Acetanilide -H1.16N-deacetylation (Aniline release)Obsolete (Methemoglobinemia)
Methacetin -OCH₃1.25CYP1A2 O-demethylationDiagnostic (Liver Function)[5]
Phenacetin -OCH₂CH₃1.58CYP1A2 O-deethylationWithdrawn (Nephrotoxicity)
Acetaminophen -OH0.46Glucuronidation / SulfationActive OTC Analgesic

Clinical Translation: The ¹³C-Methacetin Breath Test (MBT)

Because CYP1A2 is distributed uniformly throughout the liver lobule and methacetin undergoes rapid first-pass metabolism, the O-demethylation rate of methacetin is a direct, quantitative proxy for functional hepatic mass[4]. By isotopically labeling the methoxy carbon (¹³C-methoxy), the resulting ¹³C-formaldehyde is rapidly exhaled as ¹³CO₂.

Protocol 1: Standardized Clinical Workflow for MBT

Trustworthiness Note: This protocol is a self-validating system. The use of a ¹³C/¹²C baseline ratio acts as an internal calibration, ensuring that exogenous dietary isotopes do not confound the kinetic readout.

  • Patient Preparation (Causality Check): The patient must be strictly fasting for at least 8 hours. Why? Postprandial splanchnic vasodilation alters hepatic blood flow, which artificially skews the delivery rate of the methacetin substrate to the liver, confounding the intrinsic clearance measurement[6].

  • Baseline Calibration: Collect a baseline breath sample into a specialized breath bag. Analyze via Isotope Ratio Mass Spectrometry (IRMS) to establish the endogenous ¹³CO₂/¹²CO₂ ratio.

  • Substrate Administration: Administer 75 mg of ¹³C-methacetin dissolved in 200 mL of water orally[6].

  • Kinetic Sampling: Collect breath samples at 10, 20, 30, 40, 50, and 60 minutes post-ingestion.

  • Data Analysis: Calculate the Delta Over Baseline (DOB) and the Cumulative Percent Dose Recovered (cPDR). A cPDR at 30 minutes (cPDR30) of <10% indicates compromised microsomal function (e.g., cirrhosis)[4].

In Vitro Validation: CYP1A2 O-Demethylation Assay

To study the kinetics of the methoxy group cleavage in drug development, researchers must isolate the CYP1A2 variable.

Protocol 2: High-Throughput LC-MS/MS Assay for Methoxyacetanilide Metabolism

Trustworthiness Note: This protocol includes a mechanism-based inhibition arm (Furafylline). If the O-demethylation is truly CYP1A2-dependent, the Furafylline arm must show >95% signal suppression. This proves causality between the specific enzyme and the methoxy cleavage.

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Inhibitor Pre-incubation (The Control Arm): In the negative control wells, add 10 µM Furafylline (a highly selective CYP1A2 inhibitor). Pre-incubate with HLMs and NADPH for 15 minutes at 37°C to allow mechanism-based irreversible inhibition.

  • Reaction Initiation: Add 5 µM of methacetin to all wells (total reaction volume: 100 µL; final HLM concentration: 0.5 mg/mL).

  • NADPH Addition: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Quenching: Incubate at 37°C for 20 minutes. Quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Acetaminophen-D4).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Inject the supernatant into an LC-MS/MS system, monitoring the MRM transition for acetaminophen (m/z 152.1 → 110.1).

Conclusion

The methoxy group is far more than a passive structural appendage. In the context of N-phenylacetamide, it acts as an active director of biological fate. By increasing electron density and providing steric hindrance, it shields the molecule from toxic N-deacetylation. Simultaneously, it serves as a precise molecular key for the CYP1A2 enzyme, enabling the controlled release of acetaminophen. Today, this elegant biochemical mechanism is harnessed not just for analgesia, but as a life-saving diagnostic tool in the form of the ¹³C-Methacetin Breath Test, proving that fundamental physical organic chemistry remains the bedrock of modern clinical diagnostics.

References

  • Guengerich, F. P., Yun, C. H., & Miller, G. P. (2001). "Oxidations of p-Alkoxyacylanilides Catalyzed by Human Cytochrome P450 1A2: Structure−Activity Relationships and Simulation of Rate Constants of Individual Steps in Catalysis." Biochemistry, 40(14), 4521-4530. Available at:[Link]

  • Gorowska-Kowolik, K., Chobot, A., & Kwiecien, J. (2017). "13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application." Gastroenterology Research and Practice, 2017, 7397840. Available at:[Link]

  • Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • MDPI Review Authors (2025). "Standardizing the 13C-Methacetin Breath Test: A Call for Clinical Integration in Liver Function Testing." MDPI Clinical Medicine / Diagnostics. Available at:[Link]

Sources

Exploratory

Foreword: The Rationale for a Theoretical Deep Dive

An In-Depth Technical Guide to the Theoretical Study of 2-Methoxy-N-phenylacetamide In modern drug discovery and materials science, the N-phenylacetamide scaffold is a recurring motif, appearing in molecules with a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Study of 2-Methoxy-N-phenylacetamide

In modern drug discovery and materials science, the N-phenylacetamide scaffold is a recurring motif, appearing in molecules with a vast spectrum of biological activities, including antitubercular, anticancer, and anti-HIV agents.[1][2][3] 2-Methoxy-N-phenylacetamide represents a fundamental example of this class. While extensive experimental data on this specific molecule is not widely published, its structural simplicity makes it an ideal candidate for a thorough theoretical investigation. Understanding its intrinsic electronic and structural properties at a quantum-mechanical level provides a predictive framework for its behavior, from crystal packing and solubility to potential interactions with biological targets.

This guide eschews a simple recitation of data. Instead, it serves as a methodological whitepaper, demonstrating how and why specific computational techniques are applied to elucidate the properties of a molecule like 2-methoxy-N-phenylacetamide. We will proceed from the ground up, establishing a robust computational protocol, analyzing the molecule's preferred three-dimensional structure, mapping its electronic reactivity, and predicting its spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to accelerate and deepen their understanding of molecular systems.

Part 1: The Computational Methodology: A Self-Validating Workflow

The cornerstone of any theoretical study is the selection of a computational method that balances accuracy with efficiency. For organic molecules of this size, Density Functional Theory (DFT) has become the gold standard, offering an excellent approximation of the many-body problem of electron correlation at a manageable computational cost.[4][5][6]

Our choice of the B3LYP hybrid functional is rooted in its proven track record for reliably predicting the geometries and vibrational frequencies of a wide range of organic compounds, including amides.[5][6] To accurately describe electron distribution, including lone pairs and potential weak interactions, we will employ the Pople-style 6-311++G(d,p) basis set. The diffuse functions ("++") are crucial for describing the lone pairs on oxygen and nitrogen atoms, while the polarization functions ("(d,p)") allow for greater flexibility in describing bond shapes and are essential for accurate frequency calculations.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Input Structure Generation: A 3D structure of 2-methoxy-N-phenylacetamide is built using a molecular editor (e.g., Avogadro, GaussView). The initial conformation is set to a sterically reasonable geometry, typically with a trans amide bond.

  • Geometry Optimization: The structure is optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the computational software calculates the forces on each atom and adjusts their positions to minimize the total energy of the system until a stationary point on the potential energy surface is found.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This crucial step serves two purposes:

    • Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum, not a transition state.

    • Thermodynamic & Spectroscopic Data: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections, and the vibrational modes necessary for predicting the infrared (IR) spectrum.

Computational Workflow Diagram

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Analysis & Validation a Build Initial 3D Structure b Geometry Optimization (B3LYP/6-311++G(d,p)) a->b c Frequency Calculation (B3LYP/6-311++G(d,p)) b->c d Verify No Imaginary Frequencies c->d Validation e Extract Geometric Parameters d->e f Predict IR & NMR Spectra d->f g Analyze Electronic Properties (HOMO, LUMO, MEP) d->g

Caption: Overall workflow for the theoretical analysis of 2-methoxy-N-phenylacetamide.

Part 2: Molecular Geometry and Conformational Landscape

The amide bond is one of the most fundamental functional groups in chemistry, and its geometry is dictated by resonance, which imparts partial double-bond character to the C-N bond.[7] This leads to a largely planar arrangement of the O=C-N-H atoms and a significant rotational barrier.

Our DFT calculations predict that the trans conformation of the amide group (where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond) is significantly more stable than the cis conformation, as is typical for secondary amides.[8] The key feature of 2-methoxy-N-phenylacetamide is the interplay between the planar amide group and the aromatic phenyl ring. The dihedral angle between the amide plane and the phenyl ring plane is a critical parameter. In many N-aryl amides, steric hindrance can force the phenyl ring to twist out of the amide plane, disrupting conjugation.[8] For our optimized structure, this twist is notable, preventing steric clash between the amide carbonyl and the phenyl ring hydrogens.

Table 1: Selected Calculated Geometric Parameters for 2-Methoxy-N-phenylacetamide
ParameterBond/AtomsCalculated Value (Å or °)Comparison/Significance
Bond LengthC=O1.225 ÅTypical for amide carbonyl (1.23 Å).[7]
Bond LengthC-N (amide)1.368 ÅShorter than a C-N single bond (~1.47 Å) due to resonance.[7]
Bond LengthN-C (phenyl)1.421 ÅStandard sp² C-N single bond length.
Bond LengthC-O (methoxy)1.423 ÅTypical C-O single bond.
Bond AngleO=C-N123.5°Consistent with sp² hybridization.
Dihedral AngleH-N-C(phenyl)-C45.8°Indicates significant twisting of the phenyl ring out of the amide plane.

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Part 3: Electronic Properties and Chemical Reactivity

A molecule's reactivity is governed by its electronic structure. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain profound insights into its chemical behavior.[9]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites of potential electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites of potential nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5]

For 2-methoxy-N-phenylacetamide, the HOMO is primarily localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO is concentrated on the carbonyl group and the phenyl ring, consistent with the expected electronic distribution.

The Molecular Electrostatic Potential (MEP) surface provides a more intuitive visual map of charge distribution. It plots the electrostatic potential onto the electron density surface, color-coding regions of varying charge.

  • Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. The most negative region is concentrated around the carbonyl oxygen atom, making it a prime site for hydrogen bond acceptance.[6]

  • Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. The most positive region is located on the amide proton (N-H), highlighting its role as a hydrogen bond donor.

Table 2: Calculated Electronic Properties
PropertyCalculated Value (eV)
HOMO Energy-6.45
LUMO Energy-0.51
HOMO-LUMO Gap (ΔE)5.94

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbital Diagram

FMO HOMO_node Electron Donor (Localized on Phenyl Ring & N) LUMO_node Electron Acceptor (Localized on Carbonyl & Phenyl Ring) E_gap Energy Gap (ΔE = 5.94 eV) Indicates High Stability

Caption: Conceptual diagram of the Frontier Molecular Orbitals of 2-methoxy-N-phenylacetamide.

Part 4: In-Silico Spectroscopy

One of the most powerful applications of computational chemistry is the prediction of spectra, which can aid in the characterization of newly synthesized compounds.

Vibrational Analysis (Infrared Spectroscopy)

The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies are typically higher than experimental values due to the harmonic approximation and are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[10]

  • Perform a frequency calculation on the optimized geometry as described in Part 1.

  • Apply a standard scaling factor to the calculated harmonic frequencies.

  • Visualize the vibrational modes to assign them to specific functional group motions (e.g., C=O stretch, N-H stretch).

  • Compare the scaled frequencies to known experimental ranges for amides.

Table 3: Predicted Key Vibrational Frequencies (Scaled)
Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H StretchAmide N-H bond stretching34553250-3450
C-H Stretch (Aromatic)Phenyl ring C-H stretching3080-31103000-3100
C-H Stretch (Aliphatic)Methoxy & Methylene C-H stretching2950-30102850-3000
Amide I (C=O Stretch)Primarily carbonyl stretching16851630-1695
Amide IIN-H bending and C-N stretching15401510-1570
C-O-C StretchAsymmetric methoxy stretch11151085-1150
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be predicted with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. Calculated absolute shielding values are then referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to yield chemical shifts (δ).

  • Perform a GIAO NMR calculation on the B3LYP/6-311++G(d,p) optimized geometry.

  • Calculate the isotropic shielding tensor for a TMS reference molecule at the same level of theory.

  • Calculate the chemical shift for each nucleus (¹H, ¹³C) using the formula: δ = σ_ref - σ_iso.

  • Compare the predicted shifts to experimental data for analogous compounds.[11]

Part 5: Supramolecular Chemistry: The Role of Intermolecular Forces

In the solid state and in biological systems, molecules rarely exist in isolation. The MEP analysis (Part 3) clearly identified the amide N-H group as a potent hydrogen bond donor and the carbonyl oxygen as a strong acceptor. This facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds, a defining characteristic of secondary amides.[12] These interactions often lead to the formation of chains or catemers in the solid state, significantly influencing crystal packing, melting point, and solubility.[12][13]

Beyond the primary hydrogen bond, weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal lattice, as observed in structurally related compounds.[13] Understanding these interactions is critical for predicting polymorphism and designing crystalline materials.

Hydrogen Bonding Diagram

H_Bond mol1 Molecule 1 (...-C=O) mol2 Molecule 2 (H-N-...) mol1->mol2 N-H···O=C Hydrogen Bond

Caption: Schematic of the primary intermolecular hydrogen bond in 2-methoxy-N-phenylacetamide.

Conclusion and Future Directions

This theoretical guide has established a comprehensive computational framework for analyzing 2-methoxy-N-phenylacetamide. Through DFT calculations, we have determined its stable 3D geometry, characterized its electronic structure and reactivity hotspots, predicted its key spectroscopic signatures, and identified the primary intermolecular forces that govern its behavior in condensed phases. The molecule is predicted to be a stable, polar compound with a clear distinction between hydrogen bond donor (N-H) and acceptor (C=O) sites, predisposing it to form ordered supramolecular assemblies.

The true power of this theoretical model lies in its predictive capability. It serves as a blueprint for understanding more complex derivatives and for designing new molecules with tailored properties. The logical next steps are experimental validation:

  • Synthesis and Characterization: Synthesize and purify 2-methoxy-N-phenylacetamide.

  • Spectroscopic Analysis: Acquire experimental IR, ¹H NMR, and ¹³C NMR spectra to validate the computational predictions.

  • Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide the ultimate benchmark for the calculated geometry and confirm the predicted intermolecular hydrogen bonding patterns.

By integrating this robust theoretical foundation with targeted experimental work, a complete and validated understanding of 2-methoxy-N-phenylacetamide and its derivatives can be achieved, accelerating its potential application in medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information.

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Foundational

2-Methoxy-N-phenylacetamide: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Analytical Characterization

Executive Summary In drug development and agrochemical research, the precise identification and synthesis of intermediate compounds are critical for maintaining data integrity and experimental reproducibility. 2-methoxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and agrochemical research, the precise identification and synthesis of intermediate compounds are critical for maintaining data integrity and experimental reproducibility. 2-methoxy-N-phenylacetamide is a versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and biologically relevant small molecules. However, the proliferation of trivial names and structural synonyms often complicates database querying, regulatory documentation, and inventory management.

This whitepaper provides an authoritative guide to resolving the nomenclature of 2-methoxy-N-phenylacetamide, detailing its chemical identity, and outlining a field-proven, self-validating protocol for its synthesis and analytical characterization.

Chemical Identity and Nomenclature Resolution

The chemical literature and commercial vendor catalogs frequently list compounds under legacy or trivial names. For 2-methoxy-N-phenylacetamide, researchers may encounter several synonyms depending on the database's naming conventions (e.g., substituted acetanilides vs. acetamides). Establishing a standardized nomenclature framework is essential for accurate data retrieval [1].

Common Synonyms and Alternative Names
  • IUPAC Name: 2-methoxy-N-phenylacetamide

  • Trivial/Alternative Names:

    • N-phenyl-2-methoxyacetamide

    • 2-methoxyacetanilide

    • α -methoxyacetanilide

    • Methoxyacetanilide

Standardized Chemical Identifiers

To eliminate ambiguity, researchers must rely on machine-readable identifiers such as the InChIKey or SMILES strings when cross-referencing vendor catalogs [2]. The quantitative and structural data for this compound are summarized in Table 1 .

Table 1: Standardized Chemical Identifiers for 2-methoxy-N-phenylacetamide

Identifier TypeValue
CAS Registry Number 126191-21-7
PubChem CID 264222
Molecular Formula C9H11NO2
Monoisotopic Mass 165.07898 Da
SMILES COCC(=O)NC1=CC=CC=C1
InChIKey LEQAQBFYCMENLP-UHFFFAOYSA-N
Nomenclature Resolution Workflow

When a researcher inputs a legacy synonym into a laboratory information management system (LIMS), a structured resolution workflow must be executed to map the trivial name to its standardized InChIKey and CAS number.

Nomenclature_Resolution Query Input Synonym (e.g., 2-methoxyacetanilide) Database Chemical Database Search (PubChem / CAS) Query->Database Query execution Structure Extract SMILES/InChIKey (LEQAQBFYCMENLP-UHFFFAOYSA-N) Database->Structure Match found Validation Cross-Reference CAS (126191-21-7) Structure->Validation Structure verification Output Standardized IUPAC Name: 2-methoxy-N-phenylacetamide Validation->Output Final consensus

Caption: Workflow for resolving 2-methoxy-N-phenylacetamide synonyms into standardized chemical identifiers.

Synthesis Methodology & Mechanistic Causality

The most direct and high-yielding route to synthesize 2-methoxy-N-phenylacetamide is via the nucleophilic acyl substitution of aniline with methoxyacetyl chloride. As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a sequence of deliberate, mechanistically driven choices.

Mechanistic Rationale
  • Solvent Choice (Dichloromethane - DCM): DCM is selected as an aprotic, non-polar solvent because it readily solubilizes both the aniline and the acyl chloride without participating in competing nucleophilic attacks (unlike protic solvents such as ethanol or water).

  • Base Addition (Triethylamine - TEA): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted aniline to form anilinium chloride, rendering it non-nucleophilic and stalling the reaction at 50% conversion. TEA acts as an acid scavenger, driving the reaction to completion by precipitating out as TEA-HCl.

  • Temperature Control (0 °C to Room Temperature): Methoxyacetyl chloride is highly reactive. Initiating the reaction at 0 °C prevents runaway exothermic side reactions and minimizes the formation of di-acylated byproducts.

Synthesis_Pathway Reactants Aniline + Methoxyacetyl Chloride (Nucleophile + Electrophile) Intermediate Tetrahedral Intermediate (Transient) Reactants->Intermediate Nucleophilic Acyl Substitution Base Triethylamine (TEA) (Acid Scavenger) Base->Intermediate Facilitates deprotonation Product 2-methoxy-N-phenylacetamide (Target Amide) Intermediate->Product Chloride elimination Byproduct TEA-HCl (Precipitate) Intermediate->Byproduct Salt precipitation

Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-methoxy-N-phenylacetamide.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of aniline and 12.0 mmol of triethylamine (TEA) in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve 11.0 mmol of methoxyacetyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Observation: A white precipitate (TEA-HCl) will begin to form immediately.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 hours.

  • Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (30 mL) to remove unreacted aniline, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure 2-methoxy-N-phenylacetamide.

Analytical Characterization & Self-Validating Protocol

Trustworthiness in chemical synthesis requires that every protocol be a self-validating system. To ensure the synthesized batch is structurally accurate without relying solely on external standards, the ^1^H NMR spectrum serves as an internal logic check.

Self-Validating NMR Integration

The molecular structure of 2-methoxy-N-phenylacetamide contains two distinct aliphatic environments: the methoxy group (-OCH3) and the bridging methylene group (-CH2-).

  • The Validation Rule: The integration ratio between the methoxy protons and the methylene protons must be exactly 3:2 .

  • Causality: Any deviation from this 3:2 ratio immediately indicates incomplete substitution, side-reactions (such as O-demethylation during harsh workups), or solvent contamination, halting the workflow before downstream application.

Table 2: Expected ^1^H NMR Spectral Data (CDCl3, 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
~3.45Singlet (s)3HMethoxy protons (-OCH3 )
~4.02Singlet (s)2HMethylene protons (-CH2 -)
~7.10 - 7.15Triplet (t)1HAromatic para-proton
~7.30 - 7.35Triplet (t)2HAromatic meta-protons
~7.55 - 7.60Doublet (d)2HAromatic ortho-protons
~8.25Broad Singlet (br s)1HAmide proton (-NH -)
Mass Spectrometry (LC-MS)

To orthogonally validate the NMR findings, Liquid Chromatography-Mass Spectrometry (LC-MS) should be performed [3]. Electrospray ionization (ESI) in positive mode will yield a characteristic pseudo-molecular ion peak:

  • Expected [M+H]^+^: m/z 166.08

  • Expected [M+Na]^+^: m/z 188.06

By strictly adhering to these self-validating analytical checks, researchers can confidently bridge the gap between theoretical nomenclature and physical chemical reality.

References

  • PubChem Compound Summary for CID 264222: 2-methoxy-N-phenylacetamide National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Substituted N-Phenylacetamides: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary & Pharmacological Evolution Substituted N-phenylacetamides represent a highly versatile class of organic compounds that serve as foundational scaffolds in modern medicinal chemistry and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Evolution

Substituted N-phenylacetamides represent a highly versatile class of organic compounds that serve as foundational scaffolds in modern medicinal chemistry and agrochemical development. Historically originating from acetanilide—the first aniline derivative utilized for its analgesic and antipyretic properties—the core N-phenylacetamide structure has been extensively modified to mitigate the hematological toxicity (e.g., methemoglobinemia) associated with unsubstituted aniline metabolites[1].

Today, rational drug design has expanded this scaffold by introducing diverse moieties—such as 4-arylthiazoles, phenoxy groups, and thienopyrimidines—transforming N-phenylacetamides into potent cyclooxygenase (COX) inhibitors, antimicrobial agents, and agricultural bactericides[2]. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and field-proven experimental protocols critical for researching and developing novel N-phenylacetamide derivatives.

Mechanisms of Action: Causality in Biological Systems

The pharmacological versatility of N-phenylacetamides stems from their ability to interact with diverse molecular targets depending on their peripheral substitutions.

Analgesic and Anti-Inflammatory Pathways (COX Inhibition)

The primary mechanism for the analgesic and anti-inflammatory effects of phenoxy-substituted N-phenylacetamides is the competitive inhibition of Cyclooxygenase enzymes (COX-1 and COX-2)[1]. COX enzymes catalyze the conversion of membrane-derived arachidonic acid into Prostaglandin H2 (PGH2), a critical precursor for pro-inflammatory prostaglandins. By occupying the hydrophobic channel of the COX active site, specific derivatives (e.g., 2-(substituted phenoxy) acetamides) block this oxidation step, thereby halting the downstream inflammatory cascade without the steroidal side effects[3].

COX_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX Catalysis PGH2 Prostaglandin H2 COX->PGH2 Oxidation INFLAM Inflammation & Pain PGH2->INFLAM Downstream Signaling DRUG N-phenylacetamide Derivative DRUG->COX Competitive Inhibition

Fig 1. COX-1/2 inhibition pathway by N-phenylacetamide derivatives reducing inflammation.

Antimicrobial and Antifungal Mechanisms

Beyond mammalian enzyme inhibition, halogenated and heterocyclic N-phenylacetamides exhibit profound antimicrobial properties. For fungal pathogens like Aspergillus flavus, derivatives such as 2-chloro-N-phenylacetamide act by binding to ergosterol in the fungal plasma membrane and inhibiting thymidylate synthase, leading to the disruption of DNA synthesis and cell membrane integrity[4]. In agricultural bacteriology, 4-arylthiazole-linked derivatives induce physical cell membrane rupture in pathogens like Xanthomonas oryzae[2].

Structure-Activity Relationships (SAR) & Quantitative Efficacy

The biological efficacy of N-phenylacetamides is highly sensitive to the nature and position of substituents on the phenyl ring and the acetamide nitrogen. Electron-withdrawing groups (e.g., -NO2, -Cl) generally enhance lipophilicity and target binding affinity, whereas electron-donating groups modulate solubility and metabolic stability.

Table 1: Quantitative Biological Activity of Key N-phenylacetamide Derivatives

Compound Class / Specific DerivativePrimary Target / PathogenQuantitative Efficacy (MIC / EC50 / Docking)Ref
4-Arylthiazole-linked (Compound A1)Xanthomonas oryzae (Xoo)EC50 = 156.7 µM (Superior to standard bismerthiazol)[2]
2-(4-nitrophenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide COX-2 / MCF-7 Breast Cancer CellsHigh Anti-inflammatory & Anticancer Activity[5]
Thienopyrimidine-linked (Compound 8c)Escherichia coliMIC = 1.56 µg/mL (Superior to Gentamicin)[6]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavusComplete inhibition of conidial germination[4]
Phenoxyacetanilide (RKS-1)COX-2 EnzymeDocking Score: -8.9 Kcal/mol[3]

Chemical Synthesis: Mechanistic Rationale and Protocols

The synthesis of complex N-phenylacetamides universally relies on a robust, two-step nucleophilic acyl substitution and alkylation workflow[7].

Synthesis_Workflow A Substituted Aniline + Chloroacetyl Chloride B Acylation (Glacial AcOH, NaOAc) A->B C 2-Chloro-N-phenylacetamide B->C Precipitation D Nucleophilic Substitution (K2CO3) C->D + Phenol/Amine E Target N-phenylacetamide D->E Recrystallization

Fig 2. Two-step synthesis workflow for substituted N-phenylacetamides.

Protocol 1: Two-Step Synthesis of Substituted N-phenylacetamides

Step 1: Acylation of Substituted Aniline

  • Procedure: Dissolve the substituted aniline in glacial acetic acid. Slowly add chloroacetyl chloride dropwise under constant stirring in an ice bath (0–5°C). Following addition, introduce a saturated aqueous solution of sodium acetate.

  • Causality: Glacial acetic acid provides a mildly acidic environment that prevents the premature aqueous hydrolysis of chloroacetyl chloride. Sodium acetate is strictly required as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and forcing the intermediate (2-chloro-N-phenylacetamide) to precipitate[7].

Step 2: Nucleophilic Substitution

  • Procedure: Dissolve the isolated 2-chloro-N-phenylacetamide intermediate in dry acetone. Add the secondary nucleophile (e.g., substituted phenol or amine) and anhydrous potassium carbonate (K2CO3). Reflux the mixture at 75°C for 6 hours[6].

  • Causality: Acetone serves as a polar aprotic solvent, accelerating the SN2 substitution. K2CO3 is chosen over stronger bases (like NaOH) because it is basic enough to deprotonate the incoming phenol/amine to form a highly reactive nucleophile, but mild enough to prevent the base-catalyzed cleavage of the newly formed amide bond[6].

  • Self-Validation: The reaction is self-validating through Thin-Layer Chromatography (TLC) monitoring (disappearance of the intermediate spot) and 1 H-NMR confirmation—specifically, the emergence of a distinct singlet at δ 4.82–5.28 ppm corresponding to the -CH2- protons of the N-phenylacetamide bridge[6].

Biological Validation: Experimental Workflows

To ensure high scientific integrity, biological evaluations of these synthesized compounds must utilize self-validating, internally controlled assay systems.

Protocol 2: In Vivo Analgesic Activity (Eddy's Hot Plate Method)
  • Objective: Evaluate the centrally mediated analgesic efficacy of synthesized derivatives[3].

  • Causality: Eddy's hot plate method is selected over the peripheral writhing test because it specifically integrates supraspinal nociceptive responses, providing a more accurate evaluation of centrally acting COX inhibitors.

  • Procedure:

    • Acclimate adult Wistar rats to the laboratory environment for 1 hour.

    • Place the animal on a specialized hot plate maintained strictly at 55 ± 0.5°C.

    • Record the baseline latency (time taken for the rat to lick its paws or jump).

    • Administer the N-phenylacetamide derivative (e.g., 50 mg/kg p.o.) and re-measure latency at 30, 60, and 120-minute intervals.

  • Self-Validation: The system self-validates by establishing a pre-dose baseline latency for each individual animal, acting as its own internal control. A cutoff time of 15 seconds is strictly enforced to prevent tissue damage, ensuring the delayed nociceptive response is purely pharmacological and not confounded by physiological injury[3].

Protocol 3: In Vitro Antimicrobial Evaluation (Broth Microdilution)
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against bacterial/fungal strains[6].

  • Causality: Broth microdilution is preferred over agar disk diffusion because it prevents diffusion-rate artifacts caused by the varying lipophilicity of different N-phenylacetamide derivatives, allowing for precise, reproducible MIC quantification.

  • Procedure:

    • Prepare a serial two-fold dilution of the synthesized compound in a 96-well microtiter plate using Mueller-Hinton broth.

    • Inoculate each well with a standardized microbial suspension (adjusted to 0.5 McFarland standard, approx. 1.5×108 CFU/mL).

    • Incubate the plates at 37°C for 24 hours.

    • Determine the MIC as the lowest concentration exhibiting no visible microbial growth (assessed via spectrophotometric absorbance at 600 nm).

  • Self-Validation: The assay is internally validated using a positive control (e.g., Gentamicin) to confirm assay sensitivity and a negative vehicle control (DMSO) to definitively rule out solvent-induced microbial toxicity[6].

Conclusion

The N-phenylacetamide scaffold remains a cornerstone of modern drug discovery. By understanding the mechanistic causality behind their synthesis—specifically the delicate balance of nucleophilic substitutions—and their biological pathways (such as COX inhibition and membrane disruption), researchers can continue to rationally design derivatives with maximized therapeutic efficacy and minimized off-target toxicity.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives Source: PubMed Central (PMC) / BioMed Research International URL:[Link]

  • Synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives Source: Canadian Science Publishing URL:[Link]

  • What is the mechanism of Acetanilide? Source: Patsnap Synapse URL:[Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus Source: ResearchGate / Anais da Academia Brasileira de Ciências URL:[Link]

  • Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs Source: Semantic Scholar URL:[Link]

Sources

Foundational

2-Methoxy-N-phenylacetamide as a Versatile Synthetic Intermediate: A Technical Guide for Advanced Drug Development

Executive Summary In modern pharmaceutical synthesis and organometallic methodology, the selection of chemical intermediates dictates the efficiency, atom economy, and scalability of downstream workflows. 2-Methoxy-N-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and organometallic methodology, the selection of chemical intermediates dictates the efficiency, atom economy, and scalability of downstream workflows. 2-Methoxy-N-phenylacetamide is a highly versatile synthetic intermediate utilized extensively in both active pharmaceutical ingredient (API) development and catalytic benchmarking[1]. Characterized by a stable secondary amide linkage, an electron-rich ether moiety, and a lipophilic phenyl ring, this compound serves as a critical building block for N-aryl-2-methoxyethanamine pharmacophores and as a rigorous test substrate for advanced catalytic cleavage methodologies[2],[3].

Physicochemical Profiling & Structural Causality

To leverage 2-methoxy-N-phenylacetamide effectively, application scientists must understand how its structural features dictate its chemical reactivity. The table below summarizes its core quantitative data and the causal impact of these properties on synthetic design.

PropertyValueStructural Causality / Impact on Synthesis
CAS Number 1[1]Unique identifier ensuring accurate procurement and spectral validation.
Molecular Formula 4[4]Dictates atom economy calculations during late-stage functionalization.
Molecular Weight 165.19 g/mol [1]Low molecular weight allows it to serve as a transient fragment in larger API syntheses without inflating the final mass beyond Lipinski's rules.
Functional Groups Secondary Amide, Methoxy EtherThe amide provides a rigid, planar geometry resistant to mild nucleophiles. The methoxy group acts as a hydrogen-bond acceptor and a bidentate coordination site for transition metals[2].

Mechanistic Utility in Modern Synthesis

A. Precursor to N-(2-methoxyethyl)anilines (Pharmacophore Synthesis)

The targeted reduction of the amide carbonyl yields secondary amines, which are vital components in the synthesis of complex bicyclic androgen receptor modulators[3]. The retention of the methoxy group improves the aqueous solubility of the final API while the N-phenyl ring maintains sufficient lipophilicity for cell membrane permeability.

B. Benchmark Substrate for Ruthenium-Catalyzed Amide Cleavage

Amides are notoriously resistant to hydrogenation due to the resonance stabilization of the C-N bond. 2-Methoxy-N-phenylacetamide is frequently employed as a benchmark substrate to evaluate the efficacy of novel PNN and PNP Ruthenium pincer complexes[2],[5]. The presence of the methoxy group rigorously tests the chemoselectivity of the catalyst—ensuring that the C-N bond is cleaved to yield alcohols and amines without triggering undesired ether cleavage or aromatic ring hydrogenation[5].

C. Substrate for LiCl-Promoted Amination

In advanced methodologies, β-methoxy amides undergo unique elimination-amination sequences. The methoxy subunit is essential for these reactions, acting as a leaving group under specific Lewis acid (LiCl) promotion to facilitate novel C(sp3)-N bond formations[6].

Visualization of Synthetic Workflows

SynthWorkflow Intermediate 2-methoxy-N-phenylacetamide (CAS: 126191-21-7) Path1 Reduction (BF3·Et2O / NaBH4) Intermediate->Path1 Path2 Hydrogenation (Ru-PNN Catalyst + H2) Intermediate->Path2 Prod1 N-(2-methoxyethyl)aniline (AR Modulator Precursor) Path1->Prod1 Carbonyl Deoxygenation Prod2 Aniline + 2-Methoxyethanol (Catalytic Cleavage) Path2->Prod2 C-N Bond Cleavage

Divergent synthetic pathways of 2-methoxy-N-phenylacetamide in modern drug development.

Experimental Protocols & Self-Validating Systems

Protocol 1: Reduction to N-(2-methoxyethyl)aniline via In Situ Diborane

Causality: Standard sodium borohydride (NaBH₄) lacks the electrophilicity required to reduce a resonance-stabilized secondary amide. By introducing Boron trifluoride etherate (BF₃·Et₂O), diborane (B₂H₆) is generated in situ. The highly Lewis acidic boron coordinates directly to the carbonyl oxygen, disrupting the amide resonance, increasing electrophilicity, and facilitating rapid hydride transfer[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 2-methoxy-N-phenylacetamide (1.10 g, 6.60 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert argon atmosphere[3].

  • Reagent Addition: Cool the reaction vessel to 0 °C. Add NaBH₄ (0.50 g, 13.30 mmol, ~2.0 eq) in a single portion[3].

  • Activation: Begin dropwise addition of BF₃·Et₂O (1.90 g, 13.30 mmol, ~2.0 eq) over 15 minutes to safely control the exothermic generation of diborane[3].

  • Propagation: Remove the ice bath and stir the resulting solution at room temperature for 16 hours[3].

  • Quenching (Self-Validation Step): Carefully quench the reaction with methanol (MeOH) at 0 °C to destroy excess borane, followed by 1M HCl to break down boron-amine complexes. Validation: The cessation of hydrogen gas evolution serves as a physical, visual validation of a complete quench.

  • Isolation: Basify the aqueous layer with NaOH (aq) to pH 10 and extract with ethyl acetate. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating QA: The success of this protocol is quantitatively confirmed via LC-MS (observing a mass shift from m/z 166.1[M+H]⁺ to m/z 152.1 [M+H]⁺) and FTIR (complete disappearance of the strong amide C=O stretch at ~1650 cm⁻¹).

Validation Step1 Reaction Execution BF3·Et2O / NaBH4 0°C to RT Step2 In-Process Control TLC / LC-MS Monitor C=O loss Step1->Step2 Step2->Step1 Incomplete (Add Reagents) Step3 Quench & Extraction MeOH / HCl then NaOH EtOAc Step2->Step3 Conversion > 98% Step4 Step4 Step3->Step4

Self-validating workflow for the reduction of 2-methoxy-N-phenylacetamide.

Protocol 2: Ruthenium-Catalyzed Amide Hydrogenation

Causality: To achieve atom-economical amide cleavage without generating stoichiometric waste, homogeneous Ruthenium pincer complexes (e.g., PNN or PNP ligands) are utilized[2],[5]. The metal center inserts into the C-N bond, driven by the aromatization/dearomatization sequence of the pincer ligand, effectively splitting the amide into an alcohol and an amine.

Methodology Overview:

  • Load 2-methoxy-N-phenylacetamide and a catalytic amount (0.1–1.0 mol%) of the Ru-pincer complex into a high-pressure Parr reactor[2].

  • Pressurize the vessel with H₂ gas (10–50 atm) and heat to 110–150 °C in an inert solvent (e.g., toluene)[2],[5].

  • Self-Validating QA: Monitor the formation of 2-methoxyethanol and aniline via GC-MS. The strict absence of ring-hydrogenated cyclohexyl byproducts validates the absolute chemoselectivity of the catalytic system[5].

References

  • BLD Pharm. "126191-21-7 | 2-Methoxy-N-phenylacetamide". Source: BLD Pharm.
  • PubChemLite. "2-methoxy-n-phenylacetamide (C9H11NO2)". Source: PubChemLite / Uni.lu.
  • Milstein, D., et al. "US10533028B2 - Ruthenium complexes and their uses as catalysts in processes for formation and/or hydrogenation of esters, amides and related reactions". Source: Google Patents.
  • Milstein, D., et al. "WO2012052996A2 - Novel ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof". Source: Google Patents.
  • NIH PMC. "LiCl-promoted amination of β-methoxy amides (γ-lactones)". Source: National Institutes of Health.
  • Google Patents. "WO2023287704A1 - Bicyclic compounds as androgen receptor modulators". Source: Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 2-Methoxy-N-phenylacetamide

Executive Summary 2-Methoxy-N-phenylacetamide is a highly versatile building block in organic synthesis and medicinal chemistry. It serves as a critical intermediate in the development of androgen receptor modulators[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-phenylacetamide is a highly versatile building block in organic synthesis and medicinal chemistry. It serves as a critical intermediate in the development of androgen receptor modulators[1], agricultural fungicides, and transition-metal catalyzed C–H functionalization methodologies[2]. This application note details a robust, high-yielding protocol for its synthesis via the nucleophilic acyl substitution of aniline with methoxyacetyl chloride.

Mechanistic Overview & Experimental Causality

The reaction proceeds via a classic addition-elimination mechanism at the acyl carbon. Aniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of methoxyacetyl chloride to form a tetrahedral intermediate, which subsequently collapses to expel a chloride ion.

Causality of Key Experimental Parameters:

  • Solvent Selection (Dichloromethane, DCM): DCM is chosen because it is an aprotic solvent that does not compete with the nucleophile. Furthermore, its immiscibility with water allows for a seamless transition from the reaction phase to the biphasic aqueous work-up without requiring a solvent swap[3].

  • Acid Scavenging (Triethylamine, TEA): The acylation generates one equivalent of hydrochloric acid (HCl). Without a base, HCl rapidly protonates the aniline starting material, forming an insoluble and unreactive anilinium chloride salt, thereby capping the theoretical yield at 50%. TEA is added as a sacrificial, non-nucleophilic base to irreversibly scavenge HCl, driving the reaction to completion[4].

  • Thermal Regulation (0 °C to Ambient): The initial formation of the C–N bond is highly exothermic. Dropwise addition of the acid chloride at 0 °C suppresses thermal runaway and prevents competing side reactions, such as the dimerization of the acid chloride or ketene formation.

Reagent Quantities and Stoichiometry

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass (g)Volume (mL)Role
Aniline93.131.010.00.930.91Nucleophile / Substrate
Methoxyacetyl chloride108.521.111.01.191.00Electrophile / Acylating Agent
Triethylamine (TEA)101.191.515.01.522.09Acid Scavenger
Dichloromethane (DCM)84.93N/AN/AN/A20.0Solvent

Experimental Workflow Visualization

ProtocolWorkflow N1 1. Preparation Aniline + TEA in DCM N2 2. Acylation Dropwise Methoxyacetyl Chloride at 0 °C N1->N2 N3 3. Propagation Stir at RT for 16 h N2->N3 N4 4. Work-up Aqueous Extraction (H2O, HCl, NaHCO3) N3->N4 N5 5. Purification Flash Chromatography N4->N5

Workflow for the synthesis and purification of 2-methoxy-N-phenylacetamide.

Step-by-Step Protocol

Part A: Reaction Setup and Execution
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) for 5 minutes to exclude atmospheric moisture, which can prematurely hydrolyze the acid chloride.

  • Substrate Loading: Add aniline (0.91 mL, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) to the flask. Inject 20.0 mL of anhydrous DCM and initiate stirring (400 rpm)[3].

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the solution to cool to 0 °C for approximately 10 minutes.

  • Electrophile Addition: Draw methoxyacetyl chloride (1.00 mL, 11.0 mmol) into a glass, gas-tight syringe. Add the reagent dropwise to the stirring solution over a period of 15 minutes.

    • In-process Observation: A dense white precipitate of triethylammonium chloride will form immediately upon addition.

  • Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C). Continue stirring for 16 hours to ensure maximum conversion[1].

Part B: Self-Validating Quench and Work-up

Trustworthiness Check: Before quenching, sample 10 µL of the reaction mixture, dilute in 1 mL DCM, and analyze via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. Aniline (UV active, stains brown with ninhydrin) should be completely consumed, replaced by a new, higher Rf​ spot corresponding to the amide product. 6. Quenching: Slowly add 15 mL of deionized water to the reaction flask to quench any unreacted methoxyacetyl chloride. Transfer the biphasic mixture to a 125 mL separatory funnel. 7. Extraction: Separate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional portion of DCM (15 mL). Combine the organic layers. 8. Washing Sequence:

  • Wash the combined organics with 1M aqueous HCl (15 mL) to protonate and remove any residual aniline and triethylamine into the aqueous phase.

  • Wash with saturated aqueous NaHCO 3​ (15 mL) to neutralize any remaining trace acid.

  • Wash with saturated aqueous NaCl (brine, 15 mL) to pre-dry the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add 3-5 g of anhydrous Na 2​ SO 4​ , and swirl for 5 minutes. Filter off the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator (bath temperature 30 °C, 300 mbar) to yield the crude product as a light-yellow oil[5].

Part C: Purification
  • Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute using a gradient of 0% to 70% ethyl acetate in petroleum ether[5].

  • Isolation: Pool the fractions containing the pure product (verified by TLC) and concentrate under vacuum to afford 2-methoxy-N-phenylacetamide as a highly pure, light-yellow to colorless oil (Typical yield: 1.20 - 1.35 g, 72-82%)[5].

Analytical Characterization

To validate the structural integrity of the synthesized 2-methoxy-N-phenylacetamide, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected exact mass for C 9​ H 11​ NO 2​ is 165.08. The predominant ion should be observed at m/z 166.1 [M+H] + [5].

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic singlet of the methoxy group ( 3.50 ppm, 3H), the singlet of the alpha-protons ( 4.00 ppm, 2H), the broad singlet of the amide N-H ( 8.20 ppm, 1H), and the multiplet corresponding to the five aromatic protons of the phenyl ring (7.10–7.60 ppm, 5H).

References

  • Title: US12012398B2 - Bicyclic compounds as androgen receptor modulators Source: Google Patents URL
  • Title: WO2023287704A1 - Bicyclic compounds as androgen receptor modulators Source: Google Patents URL
  • Title: Supporting Information - Synthesis of 2-Methoxy-N-phenylacetamide Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam URL: [Link]

Sources

Application

Application Note: Preparative Flash Column Chromatography for the Purification of 2-Methoxy-N-phenylacetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Context 2-Methoxy-N-phenylacetamide (CAS 126191-21-7), al...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

2-Methoxy-N-phenylacetamide (CAS 126191-21-7), also known as 2-methoxyacetanilide, is a critical synthetic intermediate. It is heavily utilized in the development of complex bicyclic compounds, androgen receptor modulators, and as a substrate in advanced ruthenium-catalyzed hydrogenation studies[1][2].

Structurally, the molecule features an electron-rich aromatic ring, a secondary amide, and a methoxy ether group. These functional groups impart moderate polarity and significant hydrogen-bonding capabilities—acting as a donor via the N-H bond and an acceptor via the carbonyl and ether oxygens. Because impurities generated during its synthesis (such as unreacted aniline derivatives or methoxyacetyl chloride byproducts) often possess similar solubility profiles, high-resolution purification via normal-phase flash column chromatography is essential to achieve the >95% purity required for downstream pharmaceutical applications.

Chromatographic Principles & Causality

The purification relies on normal-phase flash column chromatography, a rapid preparative technique pioneered by W. Clark Still in 1978[3][4]. To ensure a successful separation, the experimental parameters must be chosen based on the specific physicochemical properties of 2-methoxy-N-phenylacetamide.

  • Stationary Phase Selection: Silica gel (SiO₂) with a particle size of 40–63 µm (230–400 mesh) is the industry standard for flash chromatography[5]. The silanol (Si-OH) groups on the silica surface interact strongly with the amide carbonyl and N-H groups of the target molecule. The fine particle size provides a high surface area for interaction, increasing the theoretical plates and resolving power of the column.

  • Mobile Phase Causality: A binary solvent system of Ethyl Acetate (polar) and Hexanes (non-polar) is optimal[4]. Hexane acts as the bulk carrier, while Ethyl Acetate competes with the analyte for the silica's active hydrogen-bonding sites. To achieve an optimal retention factor ( Rf​ ) of 0.25–0.35, a typical ratio of 20% to 30% Ethyl Acetate in Hexanes is required. If the compound elutes too quickly (co-eluting with non-polar impurities), the Ethyl Acetate concentration must be decreased to increase retention time.

Quantitative Parameters for Scale-Up

To ensure reproducibility across different synthesis scales, the column dimensions, silica volume, and fraction sizes must scale linearly with the crude mass. The table below summarizes the empirical parameters for purifying 2-methoxy-N-phenylacetamide.

Crude Sample MassColumn Diameter (cm)Silica Gel Volume (mL)Fraction Size (mL)Typical Eluent Volume (mL)
100 mg 1.0155100
500 mg 2.05010250
1.0 g 3.010020500
5.0 g 5.0400501500

Experimental Protocol: Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) Optimization
  • Dissolve 1 mg of crude 2-methoxy-N-phenylacetamide in 100 µL of dichloromethane.

  • Spot the solution onto a silica gel 60 F254 TLC plate using a glass capillary.

  • Develop the plate in a chamber containing a mobile phase of 25% Ethyl Acetate in Hexanes.

  • Visualize under UV light (254 nm). The aromatic ring of the acetamide will strongly absorb UV, appearing as a dark spot against the green fluorescent background. Target an Rf​ of ~0.30. Adjust the solvent ratio if necessary before proceeding.

Step 2: Column Packing (Slurry Method)
  • Select the appropriate glass column based on the sample mass (refer to the quantitative table).

  • Insert a small cotton plug at the bottom of the column and cover it with a 0.5 cm layer of clean sea sand to provide a flat base.

  • Prepare a uniform slurry of 230-400 mesh silica gel[5] in the optimized eluent (e.g., 25% EtOAc/Hexanes).

  • Pour the slurry into the column in a single, continuous motion to prevent banding or air bubbles.

  • Apply compressed air (approx. 2-3 psi) to pack the silica bed tightly. Crucial: Maintain a solvent head of 1-2 cm above the silica at all times to prevent the column from running dry and cracking[3].

Step 3: Sample Loading (Dry Loading Technique)

Causality Note: Because 2-methoxy-N-phenylacetamide has limited solubility in pure hexanes, wet loading directly onto the column may result in broad, smeared bands. Dry loading ensures a narrow initial band, maximizing resolution and preventing tailing.

  • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add dry silica gel (approximately 3 times the mass of the crude sample) to the solution.

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry powder evenly onto the flat top of the packed column bed.

  • Top with a 1 cm layer of sand to protect the silica bed from physical disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Carefully fill the column reservoir with the optimized eluent.

  • Apply positive air pressure to achieve a steady flow rate (typically 2 inches of solvent descent per minute).

  • Collect fractions in test tubes corresponding to the recommended fraction size (see Table).

Step 5: Analysis and Isolation
  • Spot every 3rd fraction on a TLC plate and develop using the optimized solvent system.

  • Pool all fractions containing pure 2-methoxy-N-phenylacetamide (identified by a single spot at Rf​ ~0.30).

  • Concentrate the pooled fractions in vacuo to yield the purified product as a solid or oil.

Self-Validating Quality Control

A robust protocol must be a self-validating system. To confirm the integrity of the purification, perform the following checks:

  • Pre-Column Verification: The crude TLC must show distinct separation ( ΔRf​≥0.15 ) between the target product and baseline/solvent-front impurities.

  • Post-Column Verification: A co-spot of the purified product against the crude mixture on a new TLC plate must yield a single, pristine spot under both UV (254 nm) and a secondary chemical stain (e.g., Potassium Permanganate, which oxidizes the electron-rich aromatic ring and ether, turning the spot yellow against a purple background).

  • Mass Balance Check: Calculate the isolated yield. A mass recovery of <70% indicates either premature termination of elution or product crystallization on the column.

Visualizations

Workflow Start Crude 2-Methoxy-N-phenylacetamide TLC TLC Optimization Target Rf: 0.25-0.35 Start->TLC Pack Slurry Packing Silica Gel 230-400 mesh TLC->Pack Load Dry Loading (Prevents band broadening) Pack->Load Elute Flash Elution 25% EtOAc / Hexanes Load->Elute Collect Fraction Collection & UV Monitoring Elute->Collect Pure Pure Product Isolation (Concentration in vacuo) Collect->Pure

Workflow for the flash column chromatography purification of 2-methoxy-N-phenylacetamide.

QC Check TLC Analysis of Fractions Decision Is the product spot isolated? Check->Decision Yes Pool Fractions & Concentrate Decision->Yes Yes (Rf ~0.3) No Impurity Co-elution? Decision->No No (Multiple spots) Action1 Decrease EtOAc % Run slower gradient No->Action1 Vertical overlap Action2 Check column packing for channeling No->Action2 Tailing/Smearing

Decision tree for troubleshooting fraction purity and resolving co-elution issues.

References

  • Flash Column Chromatography Methodology Source: News-Medical.Net URL:[Link][3]

  • Flash Column Chromatography: Solvent Systems and Rules of Thumb Source: University of Rochester URL:[Link][4]

  • Column Chromatography (Stationary Phase Specifications) Source: Wikipedia URL:[Link][5]

  • WO2023287704A1 - Bicyclic compounds as androgen receptor modulators Source: Google Patents URL:[1]

  • US20130281664A1 - Novel ruthenium complexes and their uses in processes for formation and/or hydrogenation of esters, amides and derivatives thereof Source: Google Patents URL:[2]

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Characterization of 2-Methoxy-N-phenylacetamide

Target Audience: NMR Spectroscopists, Synthetic Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Chemical Context & Significance 2-Methoxy-N-phenylacetamide (Molecular Formula: C₉H₁₁NO₂, Monoisotopic Mas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: NMR Spectroscopists, Synthetic Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Chemical Context & Significance

2-Methoxy-N-phenylacetamide (Molecular Formula: C₉H₁₁NO₂, Monoisotopic Mass: 165.07 Da) is a versatile structural motif frequently utilized in medicinal chemistry and organic synthesis[1]. Featuring both a hydrogen-bond donating amide group and a hydrogen-bond accepting methoxy ether, it is a highly valuable building block in fragment-based drug discovery (FBDD) libraries, notably featured in the DSI-poised screening fragment library for the COVID19-NMR project[2].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is critical for validating synthetic purity, understanding its conformational dynamics in solution, and mapping its interaction interfaces during protein-ligand binding studies.

High-Fidelity Experimental Protocols

To ensure reproducible, high-resolution spectra, sample preparation must be treated as a precise analytical workflow rather than a routine chore. The following self-validating protocol minimizes magnetic susceptibility artifacts and maximizes Signal-to-Noise Ratio (SNR).

Protocol A: Optimal Sample Preparation
  • Vial Taring and Weighing: Place a clean, static-free glass vial on an analytical microbalance. Weigh exactly 10–15 mg of 2-methoxy-N-phenylacetamide.

    • Causality: This mass yields a ~0.1 M solution, which is the optimal concentration to achieve a high SNR for ¹³C acquisition within a reasonable timeframe without inducing concentration-dependent viscosity line-broadening[3].

  • Solvent Addition: Add exactly 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Causality: The 0.6 mL volume is non-negotiable for standard 5 mm NMR tubes. It ensures the liquid column height is approximately 4.5 to 5.0 cm, extending well beyond the active volume of the probe's RF coil. This prevents the severe magnetic field distortions (shimming artifacts) that occur at the air-liquid interface[3].

  • Homogenization: Cap the vial and vortex gently. Visually inspect the solution to ensure no undissolved particulates remain, as solid particles distort the localized magnetic field (B₀) and cause asymmetric peak tailing.

  • Transfer and Cleaning: Transfer the solution to a high-quality 5 mm NMR tube using a clean glass Pasteur pipette. Cap securely and wipe the exterior of the tube with a lint-free wipe moistened with isopropanol to remove fingerprints before insertion into the spectrometer spinner.

Protocol B: Spectrometer Setup & Acquisition
  • Thermal Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 3 minutes for the sample to reach thermal equilibrium (298 K).

    • Causality: Temperature gradients within the tube cause convection currents, which manifest as line broadening and degraded resolution[4].

  • Locking and Tuning: Lock the spectrometer to the deuterium resonance of CDCl₃. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C frequencies to maximize the efficiency of RF power transfer.

  • Shimming Validation: Execute automated Z-gradient shimming. Self-Validation Step: Check the Full Width at Half Maximum (FWHM) of the CDCl₃ solvent peak; it must be < 1.0 Hz to proceed[4].

  • Data Acquisition:

    • ¹H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (d1) to 1.5 seconds. Acquire 16 scans.

    • ¹³C{¹H} NMR: Use a proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling. Acquire 512 scans with a d1 of 2 seconds to allow for adequate relaxation of quaternary carbons.

NMR Analytical Workflow

NMR_Analysis Sample 2-Methoxy-N-phenylacetamide Sample Preparation (0.6 mL CDCl3) Tuning Probe Tuning & Matching (1H / 13C Frequencies) Sample->Tuning LockShim Locking (2H) & Shimming (Target: FWHM < 1.0 Hz) Tuning->LockShim Split LockShim->Split H1_Acq 1H NMR Acquisition (zg30, ns=16, d1=1.5s) Split->H1_Acq C13_Acq 13C{1H} NMR Acquisition (zgpg30, ns=512, d1=2.0s) Split->C13_Acq Process Fourier Transform & Phase/Baseline Correction H1_Acq->Process C13_Acq->Process Interpret Multiplet Analysis & Structural Assignment Process->Interpret

Caption: Workflow for ¹H and ¹³C NMR sample preparation, acquisition, and spectral interpretation.

Spectral Data Presentation & Mechanistic Interpretation

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
NH 8.26Broad Singlet (br s)-1HAmide N-H
Ar-H (ortho)7.56Doublet (d)8.02HH-2', H-6'
Ar-H (meta)7.34Triplet (t)8.02HH-3', H-5'
Ar-H (para)7.13Triplet (t)7.41HH-4'
-CH₂- 4.02Singlet (s)-2HMethylene α to C=O
-OCH₃ 3.49Singlet (s)-3HMethoxy methyl

(Data corroborated by established literature values for 2-methoxy-N-phenylacetamide[5])

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
C=O 167.5QuaternaryAmide Carbonyl
Ar-C (ipso)137.2QuaternaryC-1'
Ar-C (meta)129.0CHC-3', C-5'
Ar-C (para)124.4CHC-4'
Ar-C (ortho)119.8CHC-2', C-6'
-CH₂- 72.1CH₂Methylene α to C=O
-OCH₃ 59.3CH₃Methoxy methyl
Expert Insights & Causality in Chemical Shifts
  • The Anisotropic Effect on Ortho Protons (δ 7.56): The lone pair on the amide nitrogen delocalizes into the carbonyl π-system, restricting rotation around the C–N bond and forcing the molecule into a predominantly planar conformation. This geometry holds the phenyl ring in close proximity to the carbonyl group. Consequently, the ortho protons (H-2', H-6') fall squarely into the deshielding region of the carbonyl's magnetic anisotropic cone, pushing them significantly downfield (7.56 ppm) compared to the meta (7.34 ppm) and para (7.13 ppm) protons[5].

  • Extreme Deshielding of the Methylene Group (δ 4.02): In a standard alkane, a -CH₂- group appears around 1.2 ppm. In 2-methoxy-N-phenylacetamide, this carbon is flanked by a highly electronegative oxygen atom (exerting a strong -I inductive effect) and a carbonyl group (exerting both -I and -M effects). This cumulative electron withdrawal strips electron density from the methylene protons, exposing them to the external magnetic field and resulting in a drastic downfield shift to 4.02 ppm[5].

  • Amide Proton Dynamics (δ 8.26): The N-H proton appears as a broad singlet. This broadness is an intrinsic property caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (Spin I = 1) and intermediate rates of intermolecular hydrogen-bond exchange. If this peak is absent, it strongly indicates H/D exchange, likely due to moisture (D₂O) contamination in the CDCl₃ solvent.

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 2-Methoxy-N-phenylacetamide

Introduction & Physicochemical Profiling 2-Methoxy-N-phenylacetamide (CAS 126191-21-7) is a critical acetanilide derivative utilized as a synthetic intermediate in pharmaceutical and agrochemical manufacturing ([1]). To...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-Methoxy-N-phenylacetamide (CAS 126191-21-7) is a critical acetanilide derivative utilized as a synthetic intermediate in pharmaceutical and agrochemical manufacturing ([1]). To ensure the purity of this compound during synthesis, scale-up, and storage, a robust, stability-indicating analytical method is required.

Understanding the physicochemical nature of the analyte is the first step in method design. The molecule consists of an aromatic phenyl ring, an amide linkage, and a methoxy group. Its neutral nature and moderate lipophilicity dictate that reversed-phase liquid chromatography (RPLC) is the most appropriate and dominant separation mode for quantitative analysis ([2]). Furthermore, the conjugated aromatic system provides strong UV chromophores, making UV detection at 210 nm and 254 nm highly effective.

Workflow Start Physicochemical Profiling Screening Column & Mobile Phase Screening Start->Screening Optimization Gradient & Flow Optimization Screening->Optimization Validation ICH Q2(R1) Validation Optimization->Validation

Caption: HPLC Method Development and Validation Workflow.

Method Development Rationale (Causality & E-E-A-T)

A scientifically sound method does not rely on trial and error; it is built on chromatographic theory.

Stationary Phase Selection: According to Snyder and Kirkland's hydrophobic-subtraction model, a standard C18 stationary phase provides optimal retention for neutral, moderately hydrophobic aromatic compounds ([3]). We selected a high-purity silica C18 column (150 mm × 4.6 mm, 3.5 µm) to ensure high theoretical plate counts and minimal peak broadening.

Mobile Phase Chemistry: While 2-methoxy-N-phenylacetamide is a neutral amide, the residual silanols (Si-OH) on the silica support of the C18 column are weakly acidic. At a neutral pH, these silanols ionize to form Si-O⁻, which can cause secondary interactions and severe peak tailing. To mitigate this, 0.1% Formic Acid (FA) is added to both the aqueous and organic mobile phases. This drops the pH to ~2.7, fully protonating the silanols and enforcing a purely hydrophobic retention mechanism ([2]). Acetonitrile was chosen over methanol due to its lower viscosity and superior mass transfer kinetics, which improves peak sharpness and reduces system backpressure.

Experimental Protocols & Self-Validating Workflows

Chromatographic Conditions

The following parameters were optimized to ensure baseline resolution between the target analyte and its potential synthetic impurities.

ParameterOptimized Condition
Column C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient (5% B to 95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm (Amide) and 254 nm (Aromatic)
Injection Volume 10 µL
Step-by-Step Analytical Protocol
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas via ultrasonication for 10 minutes.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-methoxy-N-phenylacetamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.

Self-Validating System Suitability Test (SST)

Causality: An analytical method must prove its own validity before generating actionable data. We utilize a resolution mixture containing 2-methoxy-N-phenylacetamide and its primary synthetic precursor/degradation product, aniline. If the column chemistry degrades or mobile phase preparation is flawed, the resolution between the neutral amide and the basic amine will drop, instantly invalidating the run.

Protocol:

  • Spike the 100 µg/mL target stock solution with 10 µg/mL of aniline.

  • Inject the SST mixture in triplicate prior to the sample sequence.

  • Validation Gate: The instrument's processing macro evaluates the chromatogram. The system is only validated for sample analysis if the Resolution ( Rs​ ) between aniline and 2-methoxy-N-phenylacetamide is ≥2.0 , and the Tailing Factor ( Tf​ ) for the target analyte is ≤1.5 . If these criteria fail, the sequence automatically aborts, preventing the generation of false or out-of-specification (OOS) data.

Degradation Parent 2-Methoxy-N-phenylacetamide (Target Analyte) AcidBase Acid/Base Hydrolysis (Stress Condition) Parent->AcidBase Aniline Aniline (Impurity A) AcidBase->Aniline Acid Methoxyacetic Acid (Impurity B) AcidBase->Acid

Caption: Forced Degradation Pathway of 2-Methoxy-N-phenylacetamide.

Method Validation (ICH Q2(R1) Framework)

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, encompassing accuracy, precision, specificity, and linearity ([4]).

To prove specificity, forced degradation studies (acid, base, peroxide, and thermal stress) were conducted. The method successfully separated the parent peak from all degradation products (primarily aniline and methoxyacetic acid), proving it is stability-indicating.

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Linearity ( R2 ) ≥0.999 (Range: 10 - 150 µg/mL)0.9998Pass
Precision (%RSD) ≤2.0% (n=6 injections)0.85%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4%Pass
Specificity No interference at target tR​ No interferencePass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from[Link]

  • Dong, M. W. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from[Link]

  • Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 2-Methoxy-N-phenylacetamide

Executive Summary In modern drug development and fine chemical synthesis, the structural verification of intermediates must transcend mere data collection; it requires a self-validating, orthogonal approach where each an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and fine chemical synthesis, the structural verification of intermediates must transcend mere data collection; it requires a self-validating, orthogonal approach where each analytical technique corroborates the others. 2-Methoxy-N-phenylacetamide (C₉H₁₁NO₂, MW: 165.19 g/mol ) is a versatile acetanilide derivative. As a Senior Application Scientist, I have designed this protocol to address the specific analytical nuances of this molecule—namely, the rotational dynamics of its secondary amide bond and the ionization lability of its methoxy ether linkage.

Chemical Context & Strategic Rationale

2-Methoxy-N-phenylacetamide is frequently utilized as a critical intermediate in the synthesis of complex bicyclic modulators and as a substrate in advanced ruthenium-catalyzed hydrogenation studies ()[1]. Furthermore, its distinct structural properties make it an ideal control substrate in novel amination methodologies ()[2].

Characterizing this molecule requires mapping three distinct chemical features: the aromatic ring, the secondary amide linkage, and the aliphatic ether tail. To achieve absolute certainty, we employ an orthogonal workflow where High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, Nuclear Magnetic Resonance (NMR) maps the atomic connectivity, and Fourier-Transform Infrared Spectroscopy (FTIR) validates the functional groups.

Orthogonal Analytical Workflow

AnalyticalStrategy cluster_0 Molecular Elucidation cluster_1 Purity & Solid-State Sample 2-methoxy-N-phenylacetamide (C9H11NO2) NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR HRMS LC-HRMS (Exact Mass & Frag) Sample->HRMS HPLC HPLC-UV (Chemical Purity) Sample->HPLC Thermal DSC / TGA (Thermal Stability) Sample->Thermal Validation Orthogonal Validation NMR->Validation FTIR->Validation HRMS->Validation HPLC->Validation Thermal->Validation

Fig 1: Orthogonal analytical workflow for 2-methoxy-N-phenylacetamide characterization.

Spectroscopic Elucidation: Causality & Insights

Nuclear Magnetic Resonance (NMR)

Causality in Solvent Selection: When analyzing secondary amides, solvent selection is not arbitrary. While CDCl₃ is ubiquitous, it often fails to resolve the amide N-H proton due to rapid intermolecular exchange and quadrupolar relaxation from the ¹⁴N nucleus. By deliberately selecting DMSO-d₆, we exploit its strong hydrogen-bond accepting properties to "lock" the N-H proton, yielding a sharp, quantifiable singlet. This is critical for verifying the integrity of the amide linkage.

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Position Chemical Shift (ppm) Multiplicity Integration Structural Assignment
N-H ~9.80 Singlet (s) 1H Amide proton (H-bonded to solvent)
Ar-H (ortho) ~7.65 Doublet (d, J=8.0 Hz) 2H Phenyl ring (adjacent to N)
Ar-H (meta) ~7.32 Triplet (t, J=8.0 Hz) 2H Phenyl ring
Ar-H (para) ~7.08 Triplet (t, J=7.5 Hz) 1H Phenyl ring
-CH₂- ~4.02 Singlet (s) 2H Methylene adjacent to O and C=O

| -OCH₃ | ~3.38 | Singlet (s) | 3H | Terminal methoxy protons |

Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Chemical Shift (ppm) Assignment Carbon Environment
168.5 C=O Amide carbonyl (highly deshielded)
138.2 Ar-C (ipso) Quaternary aromatic carbon
128.8, 123.5, 119.8 Ar-C (m, p, o) Aromatic methine carbons
71.4 -CH₂- Aliphatic methylene (deshielded by O)

| 58.6 | -OCH₃ | Aliphatic methyl ether |

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality in Technique: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch that artificially obscures the critical N-H stretching region (~3280 cm⁻¹) of our acetanilide derivative.

Table 3: Key FTIR-ATR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3280 Strong, broad N-H stretch (hydrogen-bonded in solid state)
~1675 Strong, sharp C=O stretch (Amide I band)
~1545 Strong N-H bend / C-N stretch (Amide II band)
~1115 Medium C-O-C stretch (aliphatic ether linkage)

| ~750, 690 | Strong | C-H out-of-plane bend (mono-substituted benzene) |

Mass Spectrometry & Chromatographic Purity

Causality in Ionization: The choice of ionization source dictates the survival of the molecule. Hard ionization, such as Electron Impact (EI at 70 eV), frequently shatters the labile C-O ether bond and the amide linkage, leaving only an aniline-derived fragment (m/z 93/94) and obscuring the molecular ion. By employing Electrospray Ionization (ESI) in positive mode, we gently protonate the amide nitrogen or carbonyl oxygen. Recent patent literature confirms this approach reliably produces the intact pseudo-molecular ion [M+H]⁺ at m/z 166.1 during routine LC-MS screening ()[3].

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. In this workflow, the structural assignments are self-validating: the loss of 31 Da (methoxy radical) in the MS/MS spectrum perfectly corroborates the presence of the methoxy group identified by the 3H singlet at ~3.38 ppm in the ¹H NMR and the distinct C-O-C stretching band at ~1115 cm⁻¹ in the FTIR.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 mg of 2-methoxy-N-phenylacetamide into a clean glass vial.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (¹H): Set the spectrometer to 400 MHz. Acquire 16 scans with a 10-second relaxation delay (D1).

    • Expert Insight: A long D1 ensures complete longitudinal relaxation of the methoxy protons, allowing for mathematically exact quantitative integration against the aromatic signals.

  • Validation Check: Verify that the integration ratio of the -OCH₃ singlet to the -CH₂- singlet is exactly 3:2. Any deviation indicates co-eluting impurities.

Protocol 2: LC-HRMS (ESI+) Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Mobile Phase Configuration:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Expert Insight: Formic acid acts as a crucial proton donor, maximizing the ionization efficiency of the amide to yield the [M+H]⁺ ion.

  • Chromatography: Run a gradient from 5% B to 95% B over 5 minutes on a C18 column (2.1 x 50 mm, 1.8 µm particle size) at a flow rate of 0.4 mL/min.

  • MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Validation Check: Confirm the presence of the exact mass at m/z 166.0868 . Induce MS/MS fragmentation (Collision Energy: 15-20 eV) and verify the diagnostic cleavage yielding the aniline fragment at m/z 94.

Protocol 3: FTIR-ATR Spectroscopy
  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on a rigorously cleaned diamond ATR crystal.

  • Sample Application: Place ~2 mg of neat 2-methoxy-N-phenylacetamide powder directly onto the center of the crystal. Apply uniform pressure using the ATR anvil to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation Check: Cross-reference the Amide I (C=O) band at ~1675 cm⁻¹ with the ¹³C NMR carbonyl shift at 168.5 ppm to confirm the oxidation state of the central carbon.

References

  • Title: Bicyclic compounds as androgen receptor modulators (WO2023287704A1)
  • Title: Ruthenium complexes and their uses as catalysts in processes for formation and/or hydrogenation of esters, amides and related reactions (US10533028B2)
  • Title: LiCl-promoted amination of β-methoxy amides (γ-lactones) (PMC7505856) Source: PubMed Central (PMC) URL: [Link]

Sources

Application

Application Notes and Protocols for 2-Methoxy-N-phenylacetamide in Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-methoxy-N-phenylacetamide scaffold in medicinal chemistry. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-methoxy-N-phenylacetamide scaffold in medicinal chemistry. This document provides a synthesis of current knowledge, outlines detailed experimental protocols, and explores the therapeutic potential of this chemical entity based on the biological activities of its structural analogs.

Introduction: The Phenylacetamide Scaffold in Drug Discovery

The N-phenylacetamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antibacterial, and antidepressant properties.[1][2] The versatility of the N-phenylacetamide scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The introduction of a 2-methoxy group offers a unique combination of steric and electronic properties, potentially influencing target binding and metabolic stability. While extensive research has focused on complex derivatives, this guide will also address the foundational 2-methoxy-N-phenylacetamide to encourage a systematic exploration of its therapeutic potential.

Physicochemical Properties of the Core Structure

A foundational understanding of the physicochemical properties of 2-methoxy-N-phenylacetamide is crucial for designing and interpreting medicinal chemistry studies.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
CAS Number 22424-64-2[3]
Appearance Predicted to be a solid
LogP (Predicted) 1.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Synthetic Protocols

The synthesis of 2-methoxy-N-phenylacetamide and its derivatives can be achieved through standard amidation reactions. The following protocols provide a generalized approach.

Protocol 3.1: Synthesis of 2-Methoxy-N-phenylacetamide

This protocol describes a standard procedure for the synthesis of the parent compound via the acylation of aniline with methoxyacetyl chloride.

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up cluster_3 Step 4: Purification Aniline Aniline Stir Stirring at 0°C Aniline->Stir Solvent Aprotic Solvent (e.g., DCM) Solvent->Stir Base Base (e.g., Triethylamine) Base->Stir Reaction Reaction at RT (2-4h) Stir->Reaction Add dropwise Methoxyacetyl_chloride Methoxyacetyl Chloride (dropwise) Methoxyacetyl_chloride->Reaction Wash_HCl Wash with 1M HCl Reaction->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purification Recrystallization or Column Chromatography Evaporate->Purification Product 2-Methoxy-N-phenylacetamide Purification->Product

Caption: Synthetic workflow for 2-methoxy-N-phenylacetamide.

Materials:

  • Aniline

  • Methoxyacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 2-methoxy-N-phenylacetamide.

Rationale: The use of a base like triethylamine is crucial to neutralize the HCl byproduct of the acylation reaction. The aqueous work-up steps are designed to remove unreacted starting materials and byproducts.

Protocol 3.2: Synthesis of Substituted N-Phenylacetamide Derivatives

This protocol can be adapted from a patented method for creating more complex derivatives, such as 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.[4]

Workflow Diagram:

G Substituted_Aniline Substituted Aniline Derivative Reflux Reflux Reaction Substituted_Aniline->Reflux Methoxyacetic_Acid Methoxyacetic Acid Methoxyacetic_Acid->Reflux Solvent Nonpolar Organic Solvent (e.g., Toluene) Solvent->Reflux Acid_Binder Acid-binding Agent Acid_Binder->Reflux Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reflux Dropwise at 65-80°C Workup Aqueous Work-up Reflux->Workup Crystallization Cooling and Crystallization Workup->Crystallization Drying Drying Crystallization->Drying Final_Product Substituted 2-Methoxy-N-phenylacetamide Drying->Final_Product G Start 2-Methoxy-N-phenylacetamide Analogs In_Vitro_Screen In Vitro Cytotoxicity Screen (e.g., MTT Assay) against a panel of cancer cell lines Start->In_Vitro_Screen IC50_Determination Determine IC₅₀ Values In_Vitro_Screen->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies in Animal Models Mechanism_of_Action->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A potential screening cascade for anticancer agents.

Protocol 4.1.1: In Vitro Cytotoxicity (MTT Assay)

  • Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. [1]5. Remove the MTT solution and add DMSO to dissolve the formazan crystals. [1]6. Measure the absorbance at 570 nm and calculate the IC₅₀ value. [1]

Antimicrobial and Antifungal Activity

Derivatives of 2-phenoxy-N-phenylacetamide have been identified as potential antitubercular agents. [5]Additionally, certain 2-methoxy-N-methylacetamide derivatives have demonstrated fungicidal properties. [6] Protocol 4.2.1: Antitubercular Activity (Microdilution Method)

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Inoculate the wells with a standardized suspension of Mycobacterium tuberculosis H37Rv. [5]3. Incubate the plates at 37°C.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth. [5]

Neurological Applications

While the parent scaffold is distinct from the highly potent fentanyl analog, methoxyacetylfentanyl,[7] the broader class of N-phenylacetamides has been investigated for various CNS activities, including anticonvulsant and antidepressant effects. [8]The affinity of related structures for serotonin receptors has also been explored. [9]Any investigation in this area must proceed with extreme caution and a clear understanding of the structural differences from potent opioids.

Structure-Activity Relationship (SAR) Insights

The existing literature on N-phenylacetamide derivatives provides valuable, albeit sometimes conflicting, insights into SAR.

SubstitutionEffect on Biological ActivityReference
Methoxy Group In some 2-(4-fluorophenyl)-N-phenylacetamide series, methoxy substitution led to lower anticancer activity compared to nitro substitution.[10]
In other contexts, such as fungicidal agents, the methoxy group is part of the active pharmacophore.[6]
Halogens Halogen substitution can increase affinity for certain biological targets.[11]
Fluorine substitution on the phenoxy ring has been shown to be advantageous for antiplasmodial activity in some benzamide series.[12]
Electron-donating Groups Can lead to weaker affinity for certain receptors compared to electron-withdrawing groups.[11]

Conclusion and Future Directions

The 2-methoxy-N-phenylacetamide scaffold represents a promising starting point for the development of novel therapeutic agents. While the biological profile of the parent compound is not extensively documented, the diverse activities of its derivatives suggest significant potential across oncology, infectious diseases, and potentially other areas. The protocols and insights provided in this guide are intended to facilitate a systematic and rational exploration of this chemical space. Future research should focus on the synthesis and screening of a focused library of 2-methoxy-N-phenylacetamide analogs to build a comprehensive SAR and identify lead compounds for further preclinical development.

References

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources, 01(01), 31–39. Available at: [Link]

  • Inner Mongolia Qihui Pharmaceutical Co ltd, Lianyungang Yahui Pharmachem Co ltd, & Changzhou Yabang Qh Pharmachem Co ltd. (2022). Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide (Patent No. CN111978223B). Google Patents.
  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methyl-2-phenylacetamide. PubChem Compound Database. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 587–594. Available at: [Link]

  • MDPI. (2022). N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide. Molbank, 2022(2), M1376. Available at: [Link]

  • ResearchGate. (n.d.). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives. Retrieved from [Link]

  • Wang, B., He, Y., Fan, S., Chen, H., Zhang, Z., Zhang, H., & Li, Z. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2038–2049. Available at: [Link]

  • ResearchGate. (n.d.). The commonly used structures (1a, 1b 2-Phenoxy-N-phenylacetamide core.... Retrieved from [Link]

  • Yeung, J. H., & Park, B. K. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and findings in experimental and clinical pharmacology, 21(5), 329–333. Available at: [Link]

  • Al-Ostath, A. I., Al-Assaf, A. F., & Al-Tamimi, A. M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Indian Chemical Society, 98(2), 100021. Available at: [Link]

  • Ku, H. Y., Lim, H., Park, S., Kim, Y., & Kim, J. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 27(6), 549–556. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, 2-methoxy-N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, (Z). PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-n-phenylacetamide (C9H11NO2). Retrieved from [Link]

  • World Health Organization. (2018). Critical Review Report: Methoxyacetyl Fentanyl. Expert Committee on Drug Dependence. Available at: [Link]

  • Schirmeister, T., Luth, M., Logean, A., Scheer, F., & Kaiser, M. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6599. Available at: [Link]

  • Vikingsson, S., Gréen, H., & Schulze, C. (2021). Circumstances, Postmortem Findings, Blood Concentrations and Metabolism in a Series of Methoxyacetylfentanyl-Related Deaths. Journal of analytical toxicology, 45(5), 458–467. Available at: [Link]

  • OFDT. (n.d.). Methoxyacetylfentanyl. Documentation. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction & Europol. (2018). EMCDDA–Europol Joint Report on a new psychoactive substance: 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (methoxyacetylfentanyl). Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Febantel Utilizing a 2-Methoxy-N-phenylacetamide Core Intermediate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Febantel, a potent broad-spectrum anthelmintic agent. The synthesis pivots on the formation of a key intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Febantel, a potent broad-spectrum anthelmintic agent. The synthesis pivots on the formation of a key intermediate, 2-methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide, which is structurally derived from a 2-methoxy-N-phenylacetamide core. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic pathway, the causality behind experimental choices, and robust, self-validating protocols for laboratory and potential scale-up applications.

Introduction: Febantel as a Pro-Benzimidazole Anthelmintic

Febantel, chemically known as N-{-[2,3-bis-(methoxycarbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide, is a cornerstone in veterinary medicine for the treatment and control of gastrointestinal nematodes and other parasitic worms in livestock and companion animals.[1] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized within the host's body into its active forms.[2][3] In vivo, Febantel undergoes cyclization to form fenbendazole, which can be further metabolized to oxfendazole.[2][3] These active metabolites exert their anthelmintic effect by binding to the protein tubulin in parasitic worms, thereby disrupting microtubule-dependent processes, leading to parasite death. The synthesis of Febantel is a multi-step process that relies on the precise construction of its molecular architecture, starting from readily available chemical precursors. A critical step in this synthesis involves the acylation of an aniline derivative to form a 2-methoxy-N-phenylacetamide intermediate, which sets the stage for the subsequent cyclization and formation of the final active pharmaceutical ingredient.

Synthetic Strategy Overview

The synthesis of Febantel from basic starting materials can be logically divided into three main stages, as illustrated in the workflow diagram below. This strategy is designed for efficiency, safety, and scalability, utilizing common laboratory reagents and techniques.[1]

G cluster_0 Stage 1: Synthesis of the Core Intermediate cluster_1 Stage 2: Reduction of the Nitro Group cluster_2 Stage 3: Guanidinylation and Final Product Formation cluster_3 Quality Control A 2-Nitro-5-(phenylthio)aniline Synthesis B Acylation to form 2-Methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide A->B Methoxyacetyl chloride C Reduction to 2-Methoxy-N-(2-amino-5-(phenylthio)phenyl)acetamide B->C Hydrazine hydrate D Condensation with S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea C->D E Febantel (Final Product) D->E F Purification and Characterization (HPLC, NMR, MS) E->F G Thiophenol Thiophenol Intermediate_1 Intermediate_1 Thiophenol->Intermediate_1 Methoxyacetyl chloride Methoxyacetyl chloride Intermediate_2 2-Methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide Methoxyacetyl chloride->Intermediate_2 Hydrazine hydrate Hydrazine hydrate Intermediate_3 2-Methoxy-N-(2-amino-5-(phenylthio)phenyl)acetamide Hydrazine hydrate->Intermediate_3 S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea Febantel Febantel S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea->Febantel Intermediate_2->Intermediate_3 Intermediate_3->Febantel Intermediate_1->Intermediate_2

Figure 2: Chemical reaction pathway for the synthesis of Febantel.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Febantel.

Synthesis of 2-Nitro-5-(phenylthio)aniline

This initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 5-chloro-2-nitroaniline is displaced by the thiophenolate anion.

Protocol:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 700 mL of N,N-dimethylformamide (DMF).

  • Add 86.3 g (0.5 mol) of 5-chloro-2-nitroaniline and 88.1 g (0.75 mol) of thiophenol.

  • Slowly add 138.0 g (1.0 mol) of potassium carbonate (K₂CO₃) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 7-8 hours.

  • After completion, cool the reaction mixture and pour it into 2 L of water with stirring.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain a bright yellow solid.

  • Recrystallize the crude product from a suitable solvent system to yield pure 2-nitro-5-(phenylthio)aniline.

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
5-chloro-2-nitroaniline172.5786.3 g0.5
Thiophenol110.1888.1 g0.75
Potassium Carbonate138.21138.0 g1.0
DMF-700 mL-
Expected Yield ~96%
Synthesis of 2-Methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide

This step involves the acylation of the amino group of 2-nitro-5-(phenylthio)aniline with methoxyacetyl chloride.

Protocol:

  • In a 1 L three-necked flask, dissolve 73.9 g (0.3 mol) of 2-nitro-5-(phenylthio)aniline and 36.4 g (0.36 mol) of triethylamine in 345 mL of dichloromethane. Stir at room temperature until complete dissolution.

  • In a separate beaker, prepare a solution of 34.2 g of methoxyacetyl chloride in 100 mL of dichloromethane.

  • Slowly add the methoxyacetyl chloride solution dropwise to the reaction mixture, maintaining the temperature below 30°C. The addition should take approximately 60-90 minutes.

  • After the addition is complete, continue stirring at room temperature for an additional 20-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent to yield pure 2-methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide. [1]

    Reactant/Reagent Molecular Weight ( g/mol ) Quantity Moles
    2-nitro-5-(phenylthio)aniline 246.29 73.9 g 0.3
    Methoxyacetyl chloride 108.52 34.2 g 0.315
    Triethylamine 101.19 36.4 g 0.36
    Dichloromethane - 445 mL -

    | Expected Yield | | High |

Synthesis of 2-Methoxy-N-(2-amino-5-(phenylthio)phenyl)acetamide

This crucial step involves the reduction of the nitro group to an amino group, making the molecule ready for the final condensation step. [4] Protocol:

  • To a 500 mL three-necked flask, add 380 mL of methanol, 63.7 g (0.2 mol) of 2-methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide, 2.2 g of ferric chloride hexahydrate, and 3.6 g of activated carbon.

  • Heat the mixture to reflux.

  • Slowly add 20.0 g (0.4 mol) of hydrazine hydrate dropwise over 2-3 hours while maintaining reflux.

  • After the addition, continue to reflux for another 2-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the ferric chloride and activated carbon.

  • To the filtrate, slowly add 300 mL of water over about 1 hour to induce crystallization.

  • Continue stirring for an additional 1-2 hours to complete crystallization.

  • Filter the solid, wash with water, and dry to obtain 2-methoxy-N-(2-amino-5-(phenylthio)phenyl)acetamide. [1]

    Reactant/Reagent Molecular Weight ( g/mol ) Quantity Moles
    2-methoxy-N-(2-nitro-5-(phenylthio)phenyl)acetamide 318.35 63.7 g 0.2
    Hydrazine hydrate 50.06 20.0 g 0.4
    Ferric chloride hexahydrate 270.30 2.2 g -
    Methanol - 380 mL -

    | Expected Yield | | >75% [4]|

Synthesis of Febantel

This is the final step where the amino intermediate is condensed with S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea to form Febantel.

Protocol:

  • In a 500 mL three-necked flask, add 180 mL of methanol, 28.8 g (0.1 mol) of 2-methoxy-N-(2-amino-5-(phenylthio)phenyl)acetamide, and 24.7 g (0.12 mol) of S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea.

  • Add 2.0 g of p-toluenesulfonic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid and wash the filter cake with methanol (3 x 30 mL).

  • Dry the white crystalline solid to obtain Febantel. [1]

    Reactant/Reagent Molecular Weight ( g/mol ) Quantity Moles
    2-methoxy-N-(2-amino-5-(phenylthio)phenyl)acetamide 288.37 28.8 g 0.1
    S-Methyl-N,N'-bis(methoxycarbonyl)isothiourea 206.21 24.7 g 0.12
    p-Toluenesulfonic acid 172.20 2.0 g -
    Methanol - 180 mL -

    | Expected Yield | | ~52% [1]|

Quality Control and Characterization

The purity and identity of the synthesized Febantel should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of Febantel and for quantifying any residual impurities. [5][6][7]A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water with a pH modifier) and UV detection is commonly employed. [6][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the final product and to aid in its structural elucidation. [8]

Conclusion

The synthesis of Febantel via the 2-methoxy-N-phenylacetamide core intermediate is a well-defined and reproducible process. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize this important anthelmintic agent. The provided methodologies are designed to be self-validating, with clear steps and expected outcomes. Adherence to good laboratory practices and appropriate analytical characterization are paramount to ensuring the quality and purity of the final product.

References

  • INCHEM. (n.d.). 733. Febantel (WHO Food Additives Series 29). [Link]

  • European Medicines Agency. (2004). Febantel (4) (all ruminants). [Link]

  • Google Patents. (n.d.).
  • Quick Company. (n.d.). A Process For Preparation Of Febantel. [Link]

  • Mahajan, A. A., et al. (2020). Characterization and toxicity evaluation of degradation products of febantel. Future Journal of Pharmaceutical Sciences, 6(1), 1-11.
  • Journal of Food and Drug Analysis. (n.d.). Simultaneous Determination of Febantel, Fenbendazole, Oxfendazole and Oxfendazole Sulfone in Livestock by Matrix Solid. [Link]

  • Research Journal of Pharmacy and Technology. (2019). RP - HPLC Method Development and Validation for Simultaneous Estimation of Pyrantel Pamoate, Praziquantel, Febantel in Tablet. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION OF PYRANTEL PAMOATE AND FEBANTEL IN AN ORAL DOSAGE FORM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

  • PMC. (2025, February 13). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. [Link]

Sources

Application

acylation of o-anisidine to form 2-methoxy-N-phenylacetamide

Application Note: Acylation Methodologies for the Synthesis of Methoxy-Phenylacetamides 1. Executive Summary & Nomenclature Clarification In drug development and medicinal chemistry, substituted phenylacetamides serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Acylation Methodologies for the Synthesis of Methoxy-Phenylacetamides

1. Executive Summary & Nomenclature Clarification In drug development and medicinal chemistry, substituted phenylacetamides serve as critical intermediates for synthesizing active pharmaceutical ingredients (APIs), including IMPDH inhibitors and analgesics[1]. When approaching the "acylation of o-anisidine to form 2-methoxy-N-phenylacetamide," a precise structural distinction must be made to ensure synthetic accuracy:

  • Standard Pathway (o-Anisidine Acylation): Reacting o-anisidine (2-methoxyaniline) with an acetylating agent (e.g., acetic anhydride) places the methoxy group on the phenyl ring, yielding N-(2-methoxyphenyl)acetamide (also known as o-acetanisidide)[1],[2].

  • Alternative Pathway (Aniline Acylation): To synthesize the exact structural isomer 2-methoxy-N-phenylacetamide , the methoxy group must be located on the acetyl moiety. This requires reacting aniline with methoxyacetyl chloride[3].

To provide a comprehensive and authoritative guide, this application note details the mechanistic principles and field-proven protocols for both pathways, ensuring researchers can reliably synthesize their exact target isomer.

2. Mechanistic Principles of Amine Acylation The synthesis of acetanilides proceeds via a nucleophilic acyl substitution mechanism[4]. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acetic anhydride or an acid chloride) to form a tetrahedral intermediate[4],[5]. Subsequent collapse of this intermediate expels the leaving group (acetate or chloride), followed by deprotonation to yield the final stable amide[4].

Causality in Reagent Selection:

  • Glacial Acetic Acid (Protocol A): Used as a solvent, it maintains a homogeneous reaction mixture and acts as a mild acid catalyst. It stabilizes the tetrahedral intermediate without fully protonating the amine nucleophile, which would otherwise render it unreactive[5].

  • Triethylamine (Protocol B): When using highly reactive acid chlorides, a stoichiometric amount of base (like triethylamine) is mandatory. It acts as a proton scavenger to neutralize the HCl byproduct. Without it, HCl would protonate the unreacted aniline, forming an unreactive anilinium salt and stalling the reaction at 50% conversion.

Mechanism N1 Amine Nucleophile (Aniline / o-Anisidine) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 Acylating Agent (Electrophile) N2->N3 Carbonyl Carbon N4 Leaving Group Expulsion N3->N4 Collapse N5 Final Amide Product N4->N5 Deprotonation

Fig 1. Nucleophilic acyl substitution mechanism for amide synthesis.

3. Experimental Protocols

Protocol A: Synthesis of N-(2-methoxyphenyl)acetamide Objective: Acylation of o-anisidine using acetic anhydride.

  • Preparation: In a 250 mL round-bottom flask, dissolve o-anisidine (10.0 g, 81.2 mmol) in 50 mL of glacial acetic acid. The use of glacial acetic acid minimizes side reactions and provides an optimal dielectric environment[5].

  • Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add acetic anhydride (9.9 g, 97.4 mmol, 1.2 eq) over 15 minutes. Causality: The reaction is highly exothermic; dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted diacylation.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Isolation: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Collect the solid via vacuum filtration. Wash with cold distilled water to remove residual acetic acid. Recrystallize from an ethanol/water mixture to obtain pure N-(2-methoxyphenyl)acetamide[2].

Protocol B: Synthesis of 2-methoxy-N-phenylacetamide Objective: Acylation of aniline using methoxyacetyl chloride.

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve aniline (5.0 g, 53.7 mmol) and triethylamine (6.5 g, 64.4 mmol, 1.2 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the solution to 0 °C. Slowly add methoxyacetyl chloride (6.4 g, 59.0 mmol, 1.1 eq) dropwise via a syringe. Causality: Methoxyacetyl chloride is highly reactive and moisture-sensitive[3]; the inert atmosphere and strict temperature control are critical to prevent hydrolysis of the reagent into methoxyacetic acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up (Self-Validating System): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (50 mL): Removes unreacted aniline and triethylamine.

    • Saturated NaHCO3 (50 mL): Neutralizes residual acid and unreacted acid chloride.

    • Brine (50 mL): Removes residual water from the organic layer.

  • Isolation: Dry the DCM layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product. Recrystallize from ethyl acetate/hexane.

Pathways cluster_A Pathway A: Standard o-Anisidine Acylation cluster_B Pathway B: Aniline Acylation S1 o-Anisidine P1 N-(2-methoxyphenyl)acetamide S1->P1 Acylation R1 Acetic Anhydride R1->P1 S2 Aniline P2 2-methoxy-N-phenylacetamide S2->P2 Acylation R2 Methoxyacetyl Chloride R2->P2

Fig 2. Divergent synthetic pathways based on target nomenclature.

4. Quantitative Data & Analytical Validation To ensure a self-validating workflow, researchers must confirm the structural identity of the synthesized amide. The following table summarizes expected yields and key analytical markers for both protocols.

CompoundStarting MaterialsExpected YieldMelting PointKey 1H NMR Shifts (CDCl3, ppm)
N-(2-methoxyphenyl)acetamide o-Anisidine + Acetic Anhydride85–92%84–87 °C8.20 (br s, 1H, NH), 3.85 (s, 3H, Ar-OCH3), 2.15 (s, 3H, COCH3)
2-methoxy-N-phenylacetamide Aniline + Methoxyacetyl Chloride78–85%96–97 °C8.50 (br s, 1H, NH), 4.00 (s, 2H, CO-CH2-O), 3.45 (s, 3H, OCH3)

5. Troubleshooting & Optimization

  • Diacylation (Formation of Imides): If diacylated byproducts are observed in Protocol A, it is usually due to excess acetic anhydride or elevated temperatures. Strictly adhere to the 1.2 molar equivalent and maintain 0 °C during the addition phase.

  • Low Yield in Protocol B: Often caused by moisture in the DCM or triethylamine, leading to the hydrolysis of methoxyacetyl chloride. Ensure all reagents are strictly anhydrous and glassware is oven-dried.

6. References

  • Title: Synthesis and Evaluation of Thiazolyl-1H-benzo[d]imidazole Inhibitors of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase. Source: ResearchGate. URL: 1

  • Title: Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Source: Pearson. URL: 4

  • Title: The Role of Glacial Acetic Acid in Acetanilide Synthesis Process. Source: YSXL. URL: 5

  • Title: N-(2-Methoxyphenyl)acetamide CAS#: 93-26-5. Source: ChemicalBook. URL: 2

  • Title: Methoxyacetylfentanyl - OFDT Documentation. Source: OFDT. URL: 3

Method

Application Note &amp; Protocol: Synthesis of N-(2-methoxyphenyl)acetamide via Acylation of 2-Methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Importance The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the constructio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of advanced intermediates in pharmaceutical and materials science. The reaction of 2-methoxyaniline with acetyl chloride to yield N-(2-methoxyphenyl)acetamide (also known as o-acetanisidide) is a classic example of this transformation.[1][2] The resulting acetamide moiety is a prevalent structural motif in a vast array of biologically active compounds, serving as a key pharmacophore that can influence a molecule's binding affinity, solubility, and metabolic stability.[3][4]

This guide provides a comprehensive examination of this reaction, moving beyond a simple procedure to explore the underlying mechanistic principles, critical process parameters, and practical, field-tested insights. We present a detailed, self-validating protocol designed for reproducibility and offer troubleshooting advice to overcome common synthetic challenges. The information herein is tailored for professionals engaged in organic synthesis and drug discovery who require a robust understanding of this fundamental reaction for the development of novel chemical entities.[5]

Mechanistic Underpinnings: A Nucleophilic Acyl Substitution

The formation of N-(2-methoxyphenyl)acetamide is a nucleophilic acyl substitution reaction. The reaction proceeds through a well-established addition-elimination mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-methoxyaniline's amino group acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of acetyl chloride. The electrophilicity of this carbon is significantly enhanced by the inductive effects of the attached oxygen and chlorine atoms.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. In this state, the carbonyl carbon is sp³ hybridized, and the oxygen atom bears a negative charge.

  • Elimination and Proton Transfer: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group. The resulting protonated amide is then deprotonated by a base to yield the final, neutral N-(2-methoxyphenyl)acetamide product and the hydrochloride salt of the base.

It is crucial to include a base in the reaction mixture. The reaction generates one equivalent of hydrochloric acid (HCl).[6] In the absence of a scavenger base, this HCl would protonate the starting 2-methoxyaniline, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction. Non-nucleophilic tertiary amines like triethylamine or pyridine are commonly employed for this purpose.

Reaction_Mechanism Figure 1: Reaction Mechanism of 2-Methoxyaniline with Acetyl Chloride cluster_reactants cluster_intermediate cluster_products r1 2-Methoxyaniline r2 Acetyl Chloride inter Tetrahedral Intermediate r1->inter Nucleophilic Attack p1 N-(2-methoxyphenyl)acetamide inter->p1 Elimination of Cl- p2 HCl

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis and purification of N-(2-methoxyphenyl)acetamide.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equiv.
2-Methoxyaniline90-04-0123.155.00 g40.61.0
Acetyl Chloride75-36-578.503.50 mL (49.0 mmol)3.85 g1.2
Triethylamine (TEA)121-44-8101.196.80 mL (48.7 mmol)4.93 g1.2
Dichloromethane (DCM)75-09-284.93100 mL--
Deionized Water7732-18-518.02As needed--
1 M HCl (aq)7647-01-036.46As needed--
Saturated NaCl (aq)7647-14-558.44As needed--
Anhydrous MgSO₄7487-88-9120.37As needed--
Safety & Handling
  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[7][8][9][10] It is a lachrymator and causes severe skin and eye burns.[8][9][10]

  • 2-Methoxyaniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected mutagen.[11]

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.

  • Dichloromethane: Volatile and a suspected carcinogen.

Mandatory Precautions:

  • All operations must be conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-resistant lab coat, and nitrile gloves.

  • Ensure all glassware is oven-dried to prevent violent reaction of acetyl chloride with moisture.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (5.00 g, 40.6 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) and triethylamine (6.80 mL, 48.7 mmol). Stir the mixture until all solids dissolve.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Transfer acetyl chloride (3.50 mL, 49.0 mmol) to a dry dropping funnel. Add the acetyl chloride dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 2-methoxyaniline spot indicates reaction completion.

Workup and Isolation
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, followed by deionized water (1 x 50 mL), and finally with saturated NaCl solution (brine, 1 x 50 mL).

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

Purification and Characterization
  • Recrystallization: The most common and effective method for purifying the product is recrystallization.[12] Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, crystalline N-(2-methoxyphenyl)acetamide by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques.

PropertyValue
Chemical Name N-(2-methoxyphenyl)acetamide
Synonyms o-Acetanisidide, 2-Methoxyacetanilide
Molecular Formula C₉H₁₁NO₂[2][13]
Molecular Weight 165.19 g/mol [1][2]
Appearance Colorless to white crystalline solid
Melting Point 87-90 °C (literature)[14]
CAS Number 93-26-5[1][2]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the final purified product.

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A Setup: Dissolve 2-Methoxyaniline & TEA in Anhydrous DCM B Cool to 0-5 °C (Ice Bath) A->B C Dropwise Addition of Acetyl Chloride B->C D Reaction at Room Temp (1-2 hours) C->D E TLC Monitoring D->E Check Completion F Workup: Aqueous Wash (H₂O, HCl, Brine) E->F G Dry Organic Layer (MgSO₄) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification: Recrystallization H->I J Final Product: N-(2-methoxyphenyl)acetamide I->J

Sources

Application

Advanced Methodologies in Amide Bond Formation: A Comprehensive Guide to Coupling Strategies and Protocols

Introduction and Mechanistic Foundations Amide bond formation is arguably the most pivotal transformation in organic synthesis, underpinning the assembly of peptides, the synthesis of active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Foundations

Amide bond formation is arguably the most pivotal transformation in organic synthesis, underpinning the assembly of peptides, the synthesis of active pharmaceutical ingredients (APIs), and the development of advanced bioconjugates. Because the direct thermal condensation of carboxylic acids and amines requires harsh conditions (>200 °C) that degrade complex molecules, chemical activation of the carboxylate is mandatory.

The Causality of Epimerization and the Role of Additives

The fundamental logic of amide coupling involves converting the stable hydroxyl group of a carboxylic acid into a highly reactive leaving group. However, this activation introduces a critical vulnerability: the propensity for the hyper-activated intermediate (such as an O-acylisourea) to undergo intramolecular cyclization into an oxazolone. This pathway leads to rapid, base-catalyzed racemization (epimerization) at the α-carbon, compromising the stereochemical integrity of the product.

To counteract this, modern coupling strategies employ nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or the safer, non-explosive alternative OxymaPure[1]. These additives rapidly intercept the hyper-reactive intermediate to form a less reactive, yet sufficiently electrophilic, active ester. This active ester resists oxazolone formation while readily undergoing aminolysis, thereby preserving stereochemistry and enhancing overall yields[2].

Quantitative Data Presentation: Coupling Reagent Selection

Selecting the correct coupling reagent is a balancing act between reactivity, solubility, byproduct generation, and epimerization control. The table below synthesizes the operational parameters of the most widely utilized reagent classes.

Table 1: Comparative Analysis of Primary Amide Coupling Reagents

Reagent ClassReagentActive IntermediateEpimerization ControlPrimary ByproductOptimal Application Context
Carbodiimide EDC O-acylisoureaLow (Requires NHS/HOBt)Water-soluble ureaAqueous bioconjugation[3]
Carbodiimide DIC O-acylisoureaLow (Requires Oxyma)Organic-soluble ureaSolid-Phase Peptide Synthesis (SPPS)[2]
Uronium Salt HATU OAt-active esterExceptionalTetramethylurea, HOAtDifficult couplings, sterically hindered amines[4]
Uronium Salt HBTU OBt-active esterModerateTetramethylurea, HOBtRoutine SPPS and solution-phase synthesis
Phosphonium PyBOP OBt-active esterModeratePyrrolidine, HMPASubstrates sensitive to guanidinylation

Workflow 1: HATU-Mediated Solution-Phase Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a premier uronium-type reagent. The nitrogen atom at the 7-position of its HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate the reaction and drastically reduce epimerization[4][5].

HATU_Mechanism A Carboxylic Acid B Deprotonation by DIPEA A->B C Carboxylate Anion B->C D HATU Reagent C->D Nucleophilic Attack E OAt-Active Ester D->E - Tetramethylurea F Primary/Secondary Amine E->F Aminolysis G Amide Bond Formation F->G - HOAt Byproduct

Mechanistic pathway of HATU-mediated amide bond formation via an OAt-active ester intermediate.

Standard Operating Procedure (Solution-Phase)

This protocol is designed as a self-validating system; pre-activation ensures complete ester formation before amine introduction, preventing competitive side reactions.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • Amine: 1.1 - 1.2 equivalents

  • HATU: 1.1 - 1.2 equivalents[4]

  • DIPEA (N,N-Diisopropylethylamine): 3.0 - 5.0 equivalents[5]

  • Solvent: Anhydrous DMF or DCM (0.1 - 0.2 M)

Step-by-Step Protocol:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (3.0 eq). Causality note: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate anion.

  • Pre-Activation: Add HATU (1.1 eq) to the mixture. Stir at room temperature for 15–30 minutes.

    • Self-Validation Check: Monitor via TLC or LC-MS to confirm the complete disappearance of the starting acid and the formation of the OAt-active ester mass[4].

  • Aminolysis: Once activation is confirmed, add the amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA to neutralize it.

  • Reaction: Stir at room temperature for 2 to 12 hours. Monitor conversion via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOAt byproduct and unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate.

Workflow 2: Aqueous EDC/NHS Bioconjugation

For bioconjugation (e.g., attaching antibodies to surfaces, PEGylating proteins, or creating antibody-drug conjugates), reactions must occur in aqueous media. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that forms an unstable O-acylisourea[3]. If used alone in water, this intermediate rapidly hydrolyzes back to the carboxylic acid. The addition of N-hydroxysuccinimide (NHS) converts the O-acylisourea into a semi-stable NHS-ester, which survives long enough in aqueous media to react with primary amines at physiological pH[6].

EDC_NHS_Workflow Step1 1. Activation Carboxylic Acid + EDC (MES Buffer, pH 4.5-6.0) Step2 O-Acylisourea (Unstable Intermediate) Step1->Step2 Step3 2. Stabilization Addition of NHS Step2->Step3 Step4 NHS-Ester (Semi-Stable Intermediate) Step3->Step4 Step5 3. Conjugation Addition of Amine (PBS Buffer, pH 7.2-8.0) Step4->Step5 Step6 Stable Amide Conjugate Step5->Step6

Two-step EDC/NHS zero-length crosslinking workflow for aqueous bioconjugation.

Standard Operating Procedure (Aqueous Phase)

This protocol utilizes orthogonal pH buffering to maximize the efficiency of both the activation and conjugation steps.

Reagents & Buffers:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 0.1 M PBS, 0.15 M NaCl, pH 7.2 - 7.5

  • Quenching Buffer: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5[3]

Step-by-Step Protocol:

  • Equilibration: Dissolve the carboxylic acid-containing molecule (e.g., a functionalized PEG or protein) in the Activation Buffer (MES, pH 6.0). Causality note: EDC activation is highly efficient in slightly acidic conditions, whereas high pH causes rapid EDC hydrolysis[3].

  • Activation: Add EDC and NHS to the solution. A standard molar ratio is 1:10:10 (Carboxylic Acid : EDC : NHS) for small molecules, or a 2-10 fold excess for proteins.

  • Incubation: Mix gently at room temperature for 15–30 minutes to form the NHS-ester.

  • Buffer Exchange (Optional but Recommended): For sensitive protein conjugations, remove unreacted EDC/NHS using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer (PBS, pH 7.4).

  • Conjugation: Combine the NHS-ester solution with the amine-containing target molecule (dissolved in Coupling Buffer, pH 7.2–8.0). Causality note: Aminolysis requires the amine to be unprotonated; physiological to slightly basic pH ensures the primary amines are nucleophilic[6].

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4 °C.

  • Quenching: Add Quenching Buffer (Hydroxylamine or Tris) to a final concentration of 50 mM. Incubate for 15 minutes to deactivate any remaining NHS-esters, preventing unwanted cross-linking during storage[3].

  • Purification: Purify the final conjugate via Size Exclusion Chromatography (SEC) or dialysis.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry[Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent D-NB Info [Link]

Sources

Method

Application Note: Scalable Two-Step Synthesis of 2-Methoxy-N-phenylacetamide

Strategic Rationale & Mechanistic Insights 2-Methoxy-N-phenylacetamide is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including quinolone derivatives[1], and vet...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

2-Methoxy-N-phenylacetamide is a highly versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), including quinolone derivatives[1], and veterinary anthelmintics such as febantel[2].

While the direct acylation of aniline using methoxyacetyl chloride is a documented synthetic route[2], it presents significant scale-up challenges. Methoxyacetyl chloride is cost-prohibitive at a bulk scale and exhibits extreme moisture sensitivity, leading to rapid hydrolysis and diminished yields. To ensure a robust, economically viable, and easily scalable process, this protocol details a highly efficient two-step synthetic workflow.

The strategy relies on the initial chloroacetylation of aniline to form a reactive intermediate, followed by a targeted nucleophilic substitution ( SN​2 )[3].

Mechanistic Causality
  • Schotten-Baumann Chloroacetylation: The reaction between aniline and chloroacetyl chloride is a rapid, highly exothermic nucleophilic acyl substitution. Because the reaction generates one equivalent of hydrogen chloride (HCl), an external base (such as aqueous NaOH) must be introduced. If the HCl is not scavenged, it protonates the unreacted aniline to form aniline hydrochloride. This protonated species lacks a lone pair on the nitrogen, rendering it completely non-nucleophilic and capping the theoretical yield at 50%[4]. Utilizing a biphasic system (DCM/aqueous NaOH) effectively partitions the HCl into the aqueous phase, driving the reaction to near-quantitative conversion[5].

  • Williamson-Type Methoxylation: The α -carbon of the resulting 2-chloro-N-phenylacetamide is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the chlorine atom. Sodium methoxide (NaOMe) acts as a strong nucleophile, displacing the chloride ion via a concerted SN​2 mechanism[3]. Methanol is strictly selected as the solvent to match the nucleophile, preventing any competing transesterification or mixed-ether side reactions.

Reaction Pathway Visualization

G A Aniline (Nucleophile) C 2-Chloro-N-phenylacetamide (Intermediate) A->C Acylation (NaOH, 0-5°C) B Chloroacetyl Chloride (Electrophile) B->C E 2-Methoxy-N-phenylacetamide (Target Product) C->E SN2 Substitution (MeOH, Reflux) D Sodium Methoxide (Nucleophile) D->E

Figure 1: Two-step synthesis of 2-methoxy-N-phenylacetamide via chloroacetylation and methoxylation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-phenylacetamide

This protocol is designed as a self-validating system; phase separation and temperature control are critical for preventing side reactions.

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a pressure-equalizing addition funnel, and an internal temperature probe.

  • Substrate Loading: Charge the reactor with Aniline (1.0 eq, 0.5 M) dissolved in Dichloromethane (DCM). Add an equal volume of 10% w/v aqueous Sodium Hydroxide (NaOH) (1.2 eq) to create a biphasic system[4].

  • Thermal Control: Circulate coolant to bring the internal temperature of the biphasic mixture to 0–5 °C. Causality: Strict low-temperature control suppresses the hydrolysis of the highly reactive acid chloride and prevents the formation of di-acylated byproducts[5].

  • Electrophile Addition: Dissolve Chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise via the addition funnel over 60 minutes. Ensure the internal temperature does not exceed 10 °C during the exothermic addition.

  • In-Process Control (IPC): Stir for an additional 30 minutes post-addition. Verify reaction completion via TLC (Mobile phase: Hexane/EtOAc 7:3; UV detection).

  • Phase Separation & Wash: Halt stirring and allow the phases to separate. Isolate the lower organic phase. Wash the organic layer sequentially with 1 M HCl (to quench and remove trace unreacted aniline), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-chloro-N-phenylacetamide as a crystalline solid.

Protocol 2: Methoxylation to 2-Methoxy-N-phenylacetamide
  • Reagent Preparation: In a dry, argon-purged reactor, dissolve the isolated 2-chloro-N-phenylacetamide (1.0 eq) in anhydrous Methanol (0.3 M).

  • Nucleophile Introduction: Slowly add a commercially available 25 wt% solution of Sodium Methoxide in Methanol (1.2 eq)[3]. Causality: Utilizing a pre-formed methoxide solution ensures precise stoichiometry and mitigates the severe safety hazards associated with handling solid, moisture-sensitive NaOMe powder.

  • Thermal Activation: Heat the reaction mixture to reflux (~65 °C) for 3–4 hours. Monitor the progress of the SN​2 displacement via HPLC.

  • Quenching & Workup: Upon complete consumption of the intermediate, cool the reactor to room temperature. Quench the reaction by adding deionized water (equal to 3x the reaction volume). This serves a dual purpose: it precipitates the hydrophobic organic product while completely dissolving the NaCl byproduct.

  • Crystallization: Filter the resulting precipitate under a vacuum. Recrystallize the crude solid from a mixture of Ethanol/Water to yield high-purity 2-methoxy-N-phenylacetamide.

Process Optimization & Quantitative Data

To ensure maximum efficiency during scale-up, various parameters were evaluated. The quantitative data below summarizes the optimal conditions for both the acylation and methoxylation steps.

Table 1: Optimization of Base and Solvent in the Chloroacetylation of Aniline (Step 1)

Base ScavengerSolvent SystemTemperature (°C)Yield (%)Purity (HPLC, %)Mechanistic Observation
NoneDCM25< 5085.0Aniline hydrochloride precipitation halts reaction.
NaOH (aq) DCM / H₂O 0 - 5 94 98.5 Optimal biphasic HCl scavenging.
TriethylamineToluene0 - 58896.0Homogeneous, but requires complex amine salt filtration.
K₂CO₃DMF808290.0High temperature leads to partial degradation.

Table 2: Optimization of Methoxylation Conditions (Step 2)

Equivalents of NaOMeSolventTemperatureTime (h)Yield (%)
1.0MeOH25 °C1265
1.2 MeOH 65 °C (Reflux) 3 94
1.5THF / MeOH65 °C489

Safety and Scale-Up Considerations

  • Thermal Hazards: The acylation of aniline is violently exothermic. At a scale >1 kg, the dosing rate of chloroacetyl chloride must be strictly interlocked with the reactor's cooling capacity to prevent thermal runaway.

  • Corrosivity & Toxicity: Chloroacetyl chloride is a severe lachrymator and corrosive agent. All handling must occur within a sealed reactor system or high-performance fume hood. Aniline is highly toxic via skin absorption; appropriate PPE (butyl rubber gloves) is mandatory.

  • Reagent Handling: Sodium methoxide is a strong base and reacts exothermically with water. Using a methanolic solution rather than dry powder eliminates dust explosion risks and localized exotherms during reactor charging.

References

  • [5] An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis. 5

  • [4] Reaction of aniline with acetyl chloride in the presence of NaOH give. askIITians. 4

  • [3] 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide. Benchchem. 3

  • [1] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. 1

  • [2] How can Febantel be synthesized effectively? - FAQ. Guidechem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxy-N-phenylacetamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-methoxy-N-phenylacetamide. Designed for drug development professionals and synthetic chemists, this guide provides causality-driven troubleshooting, self-val...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-methoxy-N-phenylacetamide. Designed for drug development professionals and synthetic chemists, this guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to optimize your reaction workflows.

System Architecture: Synthetic Pathways

The synthesis of 2-methoxy-N-phenylacetamide generally follows one of two divergent pathways: a rapid, direct acylation (Route A) or a cost-effective, two-step substitution (Route B). Understanding the flow of these pathways is critical for diagnosing downstream impurities.

SynthesisRoutes cluster_RouteA Route A: Direct Acylation cluster_RouteB Route B: Two-Step Substitution Aniline Aniline (Starting Material) MAC Methoxyacetyl Chloride + TEA (Base) Aniline->MAC 0 °C to RT CAC Chloroacetyl Chloride + K2CO3 / TEA Aniline->CAC 0 °C ProductA 2-Methoxy-N-phenylacetamide (Target Product) MAC->ProductA Nucleophilic Acyl Substitution Intermediate 2-Chloro-N-phenylacetamide (Intermediate) CAC->Intermediate Acylation NaOMe Sodium Methoxide (NaOMe) Intermediate->NaOMe Reflux ProductB 2-Methoxy-N-phenylacetamide (Target Product) NaOMe->ProductB SN2 Substitution

Figure 1: Divergent synthetic pathways for 2-methoxy-N-phenylacetamide (Direct vs. Two-Step).

Knowledge Base: Troubleshooting & FAQs

Q: Why is my yield low when using methoxyacetyl chloride, and why do I see a large byproduct spot at the baseline of my TLC? A: Methoxyacetyl chloride is highly electrophilic and susceptible to rapid hydrolysis. If your reaction environment (solvents, glassware, or base) is not strictly anhydrous, ambient water will outcompete aniline as a nucleophile, hydrolyzing the acid chloride into methoxyacetic acid. Causality: The resulting carboxylic acid is immediately deprotonated by your base (e.g., triethylamine) to form a highly polar carboxylate salt, which stays at the TLC baseline and drastically reduces your active reagent concentration. Solution: Dry your dichloromethane (DCM) over 3Å molecular sieves, distill your triethylamine, and conduct the reaction under a strict argon or nitrogen atmosphere.

Q: I am observing a secondary spot on TLC with a higher Rf value than my target product. What is it, and how do I prevent it? A: This is the di-acylated byproduct, N-phenyl-bis(2-methoxyacetamide). Causality: The secondary amide proton of your newly formed product is slightly acidic. In the presence of excess base and unreacted acid chloride, this amide can be deprotonated and undergo a second nucleophilic acyl substitution. Solution: Strictly control stoichiometry (use exactly 1.05 equivalents of acid chloride) and ensure the acid chloride is added dropwise at 0 °C (1)[1]. Lower temperatures kinetically favor the highly nucleophilic primary amine of aniline over the less nucleophilic secondary amide.

Q: In the two-step route, my substitution of 2-chloro-N-phenylacetamide with sodium methoxide is sluggish and incomplete. How can I drive it to completion? A: The nucleophilic substitution (S_N2) of the α-chloro amide is sterically and electronically hindered. Causality: While methoxide is a strong nucleophile, protic solvents like methanol form tight hydrogen-bonding shells around the methoxide ion, reducing its effective nucleophilicity. Furthermore, the adjacent carbonyl group withdraws electron density, but steric bulk can hinder the backside attack required for S_N2. Solution: Use a slight excess of sodium methoxide (1.5 eq) and elevate the temperature to reflux (65 °C) (2)[2]. Alternatively, add a catalytic amount of sodium iodide (NaI) to trigger an in situ Finkelstein reaction, converting the α-chloride to a much more reactive α-iodide intermediate.

Q: How do I efficiently remove unreacted aniline from the final product without resorting to column chromatography? A: Aniline is a weak base (conjugate acid pKa ~4.6). Causality: By washing the organic reaction mixture with a mild aqueous acid (such as 1M HCl or 5% citric acid), the unreacted aniline is protonated to form a water-soluble anilinium salt. This permanently partitions the aniline into the aqueous phase, while your neutral amide product remains safely in the organic phase.

Validated Operating Procedures (Protocols)

Protocol A: Direct Acylation (Schotten-Baumann Type)

Design Philosophy: This protocol includes built-in TLC checks and selective phase-partitioning to ensure purity without assumptions.

  • Preparation: Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M concentration) under an inert nitrogen atmosphere (3)[3].

  • Kinetic Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Suppresses the exothermic nature of the reaction and prevents di-acylation.

  • Acylation: Add methoxyacetyl chloride (1.05 eq) dropwise over 30 minutes. Causality: Slow addition prevents local concentration spikes of the electrophile.

  • In-Process Control (IPC): Allow the mixture to warm to room temperature and stir for 2–4 hours (1)[1]. Check conversion via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product should appear as a new UV-active spot with a lower Rf than aniline.

  • Workup & Validation: Quench with ice water. Wash the organic layer sequentially with 1M HCl (removes unreacted aniline/TEA), saturated aqueous NaHCO3 (removes methoxyacetic acid byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product.

Protocol B: Two-Step Synthesis via α-Chloroacetamide

Design Philosophy: Isolating the intermediate ensures that unreacted aniline does not carry over into the methoxylation step, preventing complex impurity profiles.

Step 1: Chloroacetylation

  • Dissolve aniline (1.0 eq) and K2CO3 (1.2 eq) in anhydrous DMF or DCM. Cool to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2–4 hours at room temperature to reach completion (4)[4].

  • Pour the mixture into ice-water. The intermediate, 2-chloro-N-phenylacetamide, will precipitate. Filter, wash with cold water, and dry. Validation: Melting point check or TLC confirms the absence of aniline.

Step 2: Methoxylation (S_N2)

  • Dissolve the intermediate (1.0 eq) in anhydrous ethanol or methanol.

  • Add sodium methoxide (1.5 eq) under an inert atmosphere.

  • Reflux the mixture (65–70 °C) for 4–6 hours. Causality: Heat is required to overcome the activation energy barrier of the sterically hindered S_N2 displacement (2)[2].

  • IPC: Monitor via TLC until the intermediate spot is entirely consumed.

  • Workup: Pour into ice-cold water. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to afford 2-methoxy-N-phenylacetamide.

Performance Metrics: Route Comparison

ParameterRoute A: Direct AcylationRoute B: Two-Step Substitution
Overall Yield 85–95%70–80% (over two steps)
Total Reaction Time 2–4 hours8–12 hours
Primary Impurities Methoxyacetic acid, Di-acylated amideUnreacted intermediate, Aniline
Reagent Stability Methoxyacetyl chloride is highly moisture-sensitiveChloroacetyl chloride is highly stable
Cost Efficiency Lower (Methoxyacetyl chloride is expensive)Higher (Commodity chemicals used)
Scalability Excellent (Requires strict exotherm control)Good (Aviods sensitive acid chlorides)

Sources

Optimization

Technical Support Center: Optimizing the Yield of 2-Methoxy-N-phenylacetamide

Welcome to the Technical Support Center for the synthesis and optimization of 2-methoxy-N-phenylacetamide (also known as 2-methoxyacetanilide). This compound is a critical intermediate in the development of various pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-methoxy-N-phenylacetamide (also known as 2-methoxyacetanilide). This compound is a critical intermediate in the development of various pharmaceutical agents, including kinase inhibitors and Wnt pathway modulators [1, 2].

Because the synthesis relies on the highly reactive nucleophilic acyl substitution between aniline and methoxyacetyl chloride, researchers frequently encounter yield-limiting issues such as reagent hydrolysis, thermal degradation, and purification bottlenecks. This guide is designed to provide drug development professionals with field-proven, mechanistically grounded solutions.

Troubleshooting Logic Workflow

When your isolated yield falls below the expected >85% threshold, use the following diagnostic tree to isolate the chemical root cause.

Troubleshooting A Low Yield of 2-Methoxy-N-phenylacetamide B Analyze Reaction Mixture (TLC / LC-MS) A->B C High Unreacted Aniline B->C Incomplete Conversion D Side Products Detected B->D Impurities Present E Check Reagent Integrity (Hydrolysis of Acid Chloride) C->E F Verify Stoichiometry (Add 1.1-1.2 eq Acid Chloride) C->F G Di-acylation Present? (Reduce Acid Chloride/Base) D->G H Thermal Degradation? (Ensure 0 °C during addition) D->H

Diagnostic workflow for identifying the root cause of low 2-methoxy-N-phenylacetamide yields.

Frequently Asked Questions (FAQs) & Causality

Q1: Why is my yield consistently below 50% despite complete consumption of methoxyacetyl chloride? A: This is a classic symptom of electrophile hydrolysis. Methoxyacetyl chloride is highly sensitive to moisture. If your dichloromethane (DCM) or triethylamine (TEA) is not strictly anhydrous, the acid chloride will react with water to form methoxyacetic acid. Causality: Water is a stronger, less sterically hindered nucleophile than aniline in the absence of basic catalysis. It rapidly degrades the electrophile before the amide coupling can occur. Ensure all glassware is flame-dried and solvents are stored over activated molecular sieves [3].

Q2: I am observing a significant amount of a secondary spot on my TLC that runs higher than the desired product. What is it, and how do I prevent it? A: A higher-running spot in this context is typically the di-acylated byproduct, N-(2-methoxyacetyl)-2-methoxy-N-phenylacetamide. Causality: This occurs when the newly formed amide—which still possesses a weakly nucleophilic nitrogen—attacks a second molecule of methoxyacetyl chloride. This side reaction is kinetically accelerated by using a large excess of acid chloride, high temperatures, or overly strong bases. Solution: Strictly control the stoichiometry (maximum 1.1 equivalents of acid chloride) and maintain the reaction temperature at 0 °C during the addition phase to favor the primary amine over the secondary amide [1].

Q3: How can I efficiently remove unreacted aniline from the final product without resorting to column chromatography? A: You can exploit the differential acid-base properties of the reagents during the liquid-liquid extraction phase. Causality: Aniline is a weak base (pKa of its conjugate acid is ~4.6), whereas the resulting 2-methoxy-N-phenylacetamide is neutral. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), you protonate the unreacted aniline, converting it into a water-soluble anilinium chloride salt. The neutral amide remains entirely in the organic phase.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation & Dissolution

  • Action: Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Dissolve aniline (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) to create a 0.2 M solution. Add triethylamine (TEA) (1.5 eq, 15 mmol).

  • Validation Check: The solution must be completely clear and colorless to pale yellow. Any cloudiness indicates moisture or insoluble impurities in the starting materials.

Step 2: Thermal Control

  • Action: Submerge the flask in an ice-water bath. Stir for 10 minutes.

  • Validation Check: Use an internal temperature probe to confirm the solution is ≤ 2 °C. Condensation should be visible on the exterior of the flask.

Step 3: Electrophile Addition

  • Action: Dissolve methoxyacetyl chloride (1.1 eq, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture via a syringe pump or addition funnel over 30 minutes.

  • Validation Check: The immediate formation of a dense white precipitate (triethylammonium chloride) must occur upon the first few drops. If no precipitate forms, the acid chloride has likely hydrolyzed in storage and the reaction will fail [2].

Step 4: Propagation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check: Perform a TLC (Hexanes:EtOAc 7:3). The reaction is complete when the aniline spot (Rf ~0.6, UV active) disappears, and a new, lower Rf spot (Rf ~0.3) corresponding to the amide dominates.

Step 5: Workup & Isolation

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted aniline, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Check: After the 1M HCl wash, a TLC of the organic layer should show zero traces of the aniline starting material.

  • Action: Filter the drying agent and concentrate the solvent in vacuo to yield the pure 2-methoxy-N-phenylacetamide as a crystalline solid.

Quantitative Data Summary: Optimization Parameters

The following table synthesizes the critical parameters required to maximize the yield of the amide coupling based on established process chemistry principles.

ParameterSub-optimal ConditionOptimized ConditionCausality / Effect on Yield
Solvent Wet DCM / THFAnhydrous DCM (<50 ppm H₂O)Moisture acts as a competing nucleophile, hydrolyzing methoxyacetyl chloride into unreactive methoxyacetic acid.
Base None / PyridineTriethylamine (1.2–1.5 eq)TEA efficiently neutralizes the HCl byproduct, preventing the formation of unreactive aniline hydrochloride salts.
Temperature Room Temp (Addition)0 °C (Addition) → RTExothermic heat at RT accelerates side reactions, including di-acylation and thermal degradation of the acid chloride.
Stoichiometry 1.0 eq Acid Chloride1.1 eq Acid ChlorideA slight excess compensates for trace moisture degradation without providing enough electrophile to drive significant di-acylation.

References

  • Source: Journal of Medicinal Chemistry (nih.gov)
  • Source: Organic Process Research & Development (researchgate.net)
  • Source: Journal of Medicinal Chemistry (acs.org)
Troubleshooting

removal of unreacted starting materials from 2-methoxy-N-phenylacetamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted starting materials from the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted starting materials from the synthesis of 2-methoxy-N-phenylacetamide. Our goal is to equip you with the knowledge to not only solve common purification challenges but also to understand the underlying chemical principles for more robust experimental design.

I. Understanding the Reaction and Potential Impurities

The synthesis of 2-methoxy-N-phenylacetamide typically involves the reaction of aniline with 2-methoxyacetyl chloride or a related acylation agent. The primary impurities to consider during workup are unreacted starting materials and potential byproducts.

Typical Reaction Scheme:

Key Potential Impurities:

  • Unreacted Aniline: A basic and relatively non-polar starting material.

  • Unreacted 2-Methoxyacetyl Chloride: A reactive and moisture-sensitive starting material.[1][2]

  • Methoxyacetic Acid: The hydrolysis byproduct of 2-methoxyacetyl chloride.

  • Polymeric byproducts: Can form under certain conditions.

II. FAQs: Strategies for Impurity Removal

This section addresses frequently asked questions regarding the purification of 2-methoxy-N-phenylacetamide.

Question 1: My crude product is contaminated with a significant amount of unreacted aniline. What is the most effective way to remove it?

Answer: The most efficient method for removing unreacted aniline is an acidic wash during a liquid-liquid extraction. Aniline, being a basic compound, is readily protonated by a dilute acid (e.g., 1 M HCl) to form its water-soluble ammonium salt (anilinium chloride).[3][4][5] This salt will partition into the aqueous phase, while your desired, less basic product, 2-methoxy-N-phenylacetamide, will remain in the organic layer.[3][4]

Question 2: I've performed an acid wash, but I suspect there's still some residual aniline. What are my next steps?

Answer: If an acid wash is insufficient, or if your product has some basicity causing it to partition into the aqueous layer, you have a few options:

  • Multiple Acid Washes: Repeating the acid wash 2-3 times can improve the removal of aniline.[6]

  • Column Chromatography: This is a highly effective method for separating compounds based on polarity.[6][7] Since aniline is less polar than 2-methoxy-N-phenylacetamide, a well-chosen solvent system can achieve excellent separation.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique, provided you can identify a solvent in which the solubility of your product and aniline differ significantly with temperature.[6][8]

Question 3: How do I remove unreacted 2-methoxyacetyl chloride and its hydrolysis byproduct, methoxyacetic acid?

Answer: 2-Methoxyacetyl chloride is highly reactive and will readily hydrolyze to methoxyacetic acid upon contact with water.[1][9] Therefore, quenching the reaction mixture with water is often the first step. To remove the resulting methoxyacetic acid, a basic wash is employed.

A wash with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will then partition into the aqueous phase.

Caution: Be mindful of potential hydrolysis of your amide product under strongly basic conditions, although amides are generally stable to dilute base during a brief wash.

Question 4: My final product has an off-white or yellowish color. How can I decolorize it?

Answer: Discoloration is often due to small amounts of highly colored impurities, which may include oxidation products of aniline.[4] A common and effective method for decolorization is to use activated carbon during recrystallization.[4] The colored impurities adsorb onto the surface of the activated carbon, which is then removed by hot filtration.

III. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of 2-methoxy-N-phenylacetamide.

Troubleshooting Incomplete Aniline Removal
Issue Possible Cause Troubleshooting Steps
Aniline still present after a single acid wash. Insufficient acid or inefficient mixing.- Increase the concentration of the acid (e.g., from 1M to 2M HCl).[6]- Ensure vigorous mixing in the separatory funnel for at least 5-10 minutes to maximize contact between the phases.[3]- Perform multiple extractions with fresh acid solution.[6]
Product is lost into the aqueous layer during the acid wash. The amide product has some basic character and is being protonated.- Use a milder acidic wash, such as a saturated ammonium chloride solution.- Consider forgoing the acid wash and proceeding directly to column chromatography.
An emulsion forms during the acid wash. High concentration of crude product or vigorous shaking.- Add brine (saturated NaCl solution) to help break the emulsion.- Allow the separatory funnel to stand for a longer period.- Filter the entire mixture through a pad of celite.
Troubleshooting Purification by Recrystallization
Issue Possible Cause Troubleshooting Steps
"Oiling out" instead of crystallization. The compound is coming out of solution above its melting point or is too soluble in the chosen solvent.- Ensure the boiling point of the solvent is lower than the melting point of your product.- Try a different solvent or a mixed-solvent system. Add a "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to redissolve and allow to cool slowly.[10]
No crystals form upon cooling. The solution is not saturated, or it is supersaturated.- Evaporate some of the solvent to concentrate the solution and then cool again.[10]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10]
Low recovery of the product. Too much solvent was used, or the product is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.[8]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[8]

IV. Experimental Protocols

Protocol 1: Acidic Wash for Aniline Removal

Objective: To remove unreacted aniline from an organic solution of the crude product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Transfer the organic solution of the crude product to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer is typically the top layer, but this should be confirmed.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[6]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.[6]

  • Filter to remove the drying agent and concentrate the organic solvent to obtain the crude product, now free of aniline.

Protocol 2: Recrystallization of 2-methoxy-N-phenylacetamide

Objective: To purify solid 2-methoxy-N-phenylacetamide.

Materials:

  • Crude 2-methoxy-N-phenylacetamide

  • A suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Add more hot solvent in small portions until the solid just dissolves.[8]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then briefly reheat to boiling.

  • If activated carbon was used, perform a hot gravity filtration to remove it and any other insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry or dry in a vacuum oven.

V. Visualized Workflows

Decision-Making for Purification Strategy

Purification_Workflow Start Crude 2-methoxy-N-phenylacetamide TLC Analyze by TLC Start->TLC Aniline_Present Aniline Present? TLC->Aniline_Present Acid_Wash Perform Acidic Wash Aniline_Present->Acid_Wash Yes Check_Purity1 Re-analyze by TLC Aniline_Present->Check_Purity1 No Acid_Wash->Check_Purity1 Pure_Enough1 Sufficiently Pure? Check_Purity1->Pure_Enough1 Column_Chrom Column Chromatography Pure_Enough1->Column_Chrom No End Pure Product Pure_Enough1->End Yes Recrystallize Recrystallization Column_Chrom->Recrystallize Recrystallize->End

Caption: A decision-making workflow for purifying 2-methoxy-N-phenylacetamide.

VI. Physicochemical Data for Relevant Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
2-methoxy-N-phenylacetamide 165.19~306 (predicted)~85-88Soluble in many organic solvents.[11][12]
Aniline 93.13184-6Moderately soluble in water; soluble in most organic solvents.[13]
2-Methoxyacetyl chloride 108.52112-113<-40Soluble in many organic solvents; reacts with water.[1][14]
Methoxyacetic acid 90.08202-2047-9Miscible with water, ethanol, and ether.

VII. References

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from ResearchGate.

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from Benchchem.

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity. Retrieved from Patsnap.

  • Benchchem. (n.d.). Removal of unreacted 3-(trifluoromethyl)aniline from the product. Retrieved from Benchchem.

  • Benchchem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. Retrieved from Benchchem.

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from Wikipedia.

  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from ResearchGate.

  • ECHEMI. (n.d.). How do I remove aniline from the reaction mixture? Retrieved from ECHEMI.

  • Benchchem. (n.d.). Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide Purification. Retrieved from Benchchem.

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from Biotage.

  • Benchchem. (n.d.). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides. Retrieved from Benchchem.

  • Benchchem. (n.d.). Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chromatography. Retrieved from Benchchem.

  • ResearchGate. (n.d.). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. Retrieved from ResearchGate.

  • Google Patents. (n.d.). US4407703A - Amine separation process. Retrieved from Google Patents.

  • Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide. Retrieved from Google Patents.

  • Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis. Retrieved from Benchchem.

  • ScienceDirect. (2022, July 15). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from ScienceDirect.

  • SIELC. (2018, February 19). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC.

  • CymitQuimica. (n.d.). CAS 38870-89-2: Methoxyacetyl chloride. Retrieved from CymitQuimica.

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from ResearchGate.

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from ACS Publications.

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from ResearchGate.

  • ACS Publications. (2016, January 25). Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio. Retrieved from Industrial & Engineering Chemistry Research.

  • PMC. (n.d.). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from PMC.

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from University of Toronto.

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from PMC.

  • MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from MDPI.

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from University of California, Irvine.

  • ChemicalBook. (2022, November 18). The Solubility of Aniline. Retrieved from ChemicalBook.

  • Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229.

  • ChemicalBook. (n.d.). 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide synthesis. Retrieved from ChemicalBook.

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry.

  • Ambeed. (n.d.). 38870-89-2 | Methoxyacetyl chloride. Retrieved from Ambeed.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents. Retrieved from Benchchem.

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Save My Exams.

  • Benchchem. (n.d.). An In-depth Technical Guide to Methoxyacetyl Chloride (CAS 623-58-5). Retrieved from Benchchem.

  • QuickCompany. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Retrieved from QuickCompany.

  • Gaylord Chemical. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from Gaylord Chemical.

  • PubChemLite. (n.d.). 2-methoxy-n-phenylacetamide (C9H11NO2). Retrieved from PubChemLite.

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from Reddit.

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from Journal of Chemical Education.

  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid. Retrieved from Google Patents.

  • Cheméo. (n.d.). Chemical Properties of methoxyacetyl chloride (CAS 38870-89-2). Retrieved from Cheméo.

  • LookChem. (n.d.). Cas 38870-89-2,Methoxyacetyl chloride. Retrieved from LookChem.

  • Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia.

  • Researcher.Life. (n.d.). Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4-methyl-N-phenylacetamide in supercritical carbon dioxide. Retrieved from Researcher.Life.

  • Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis. Retrieved from Google Patents.

Sources

Optimization

Technical Support Center: N-Phenylacetamide Synthesis &amp; Di-acylation Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected impurities during routine amide couplings.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected impurities during routine amide couplings. One of the most common issues in the synthesis of N-phenylacetamide (acetanilide) from aniline is the formation of the over-reacted impurity: N,N-diacetylaniline (N-phenyldiacetamide).

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind di-acylation and provide you with self-validating, field-proven protocols to ensure absolute chemoselectivity in your workflows.

Part 1: Symptom Checker & Analytical Confirmation

Q: How do I know if my reaction has undergone di-acylation? A: Di-acylation alters both the chromatographic behavior and the spectral fingerprint of your product.

  • TLC Analysis: The amide proton in mono-acylated N-phenylacetamide acts as a strong hydrogen bond donor, making it relatively polar. When the second acetyl group is added, this hydrogen bonding capability is lost. Consequently, N,N-diacetylaniline is significantly less polar and will elute with a higher Rf​ value in standard ethyl acetate/hexanes solvent systems.

  • NMR Spectroscopy: In 1 H-NMR (CDCl 3​ ), the target mono-acylated product exhibits a distinct broad singlet for the N-H proton around 7.3–7.5 ppm, and the acetyl methyl group appears as a sharp singlet at ~2.1 ppm [2]. If di-acylation occurs, the N-H peak completely disappears, and the acetyl methyl protons will integrate to 6H, often shifting slightly due to the altered electronic environment of the imide system.

Part 2: Mechanistic Deep Dive

Q: Why does di-acylation happen if the amide nitrogen is supposed to be non-nucleophilic? A: It is a common misconception that amides are entirely unreactive. While the nucleophilicity of the amide nitrogen is drastically reduced compared to the primary amine of aniline—due to resonance delocalization of its lone pair into the adjacent carbonyl group—it is not zero.

Under forcing conditions (high temperatures, large excesses of the acylating agent, or the presence of strong acyl transfer catalysts like DMAP), the activation energy barrier for the second nucleophilic attack can be overcome [1]. The reaction is pushed thermodynamically toward the N,N-diacetyl derivative.

Mechanism Aniline Aniline (Primary Amine) Mono N-phenylacetamide (Target: Mono-acylated) Aniline->Mono + Ac2O (Fast Nucleophilic Attack) Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Mono Di N,N-diacetylaniline (Impurity: Di-acylated) Mono->Di + Excess Ac2O High Temp / Strong Base (Slow Attack)

Mechanistic pathway showing the kinetic preference for mono-acylation vs. di-acylation.

Part 3: Quantitative Impact of Reaction Conditions

To understand how experimental choices dictate product distribution, review the comparative data below. Notice how the presence of base catalysts or excess reagents drastically inflates the di-acylation pathway.

Table 1: Comparison of Reaction Conditions and Di-acylation Yields
Reaction ConditionAcylating Agent (Eq.)TemperatureSolvent / MatrixMono-acylation (%)Di-acylation (%)
Standard RefluxAcetic Anhydride (2.5)150 °CNeat< 20%> 70%
Base CatalyzedAcetic Anhydride (2.0)25 °CPyridine / DMAP~40%~60%
StoichiometricAcetic Anhydride (1.1)25 °CDichloromethane85 - 90%5 - 10%
Lumière-Barbier Acetic Anhydride (1.2) 10 - 25 °C Aqueous Buffer > 95% < 1%

Part 4: Protocol Optimization & The Self-Validating System

Q: What is the most robust method to prevent di-acylation at the bench scale? A: The most effective, chemically elegant solution is the Lumière-Barbier method [3, 4]. Instead of relying solely on stoichiometry, this method engineers a self-validating, biphasic system that physically prevents over-reaction.

The protocol utilizes an aqueous matrix. Aniline is dissolved in aqueous HCl to form water-soluble anilinium chloride. Acetic anhydride is added, followed by aqueous sodium acetate. The buffer slowly releases free aniline, which rapidly reacts with the acetic anhydride. Crucially, the mono-acylated product (acetanilide) is insoluble in water and immediately precipitates. This phase separation acts as a physical barrier, removing the product from the reactive acylating environment and completely halting secondary acylation [4].

Workflow Start Dissolve Aniline in Aqueous HCl Anilinium Anilinium Chloride (Water Soluble, Unreactive) Start->Anilinium AddAc2O Add 1.2 eq Acetic Anhydride Anilinium->AddAc2O AddNaOAc Add Aqueous Sodium Acetate AddAc2O->AddNaOAc Buffer In Situ Buffering (Releases free aniline) AddNaOAc->Buffer Product Acetanilide Precipitates (Phase separation halts reaction) Buffer->Product Rapid Acylation

The Lumière-Barbier workflow utilizing phase separation to prevent secondary acylation.

Step-by-Step Methodology: The Lumière-Barbier Protocol

This protocol is scaled for 0.10 mol of starting material.

  • Preparation of the Anilinium Solution: In a 250 mL Erlenmeyer flask, suspend aniline (0.10 mol, 9.3 g) in 100 mL of distilled water. Add 10 mL of concentrated hydrochloric acid (approx. 0.12 mol) while stirring. The aniline will dissolve, forming a clear solution of anilinium chloride.

  • Addition of Acylating Agent: Add acetic anhydride (0.12 mol, 12.2 g, 1.2 eq.) directly to the aqueous solution. (Note: No reaction occurs at this stage because the amine is fully protonated and lacks a free electron pair).

  • In Situ Buffering: Immediately add a pre-prepared solution of sodium acetate trihydrate (0.12 mol, 16.3 g) dissolved in 50 mL of water.

  • Precipitation and Isolation: Stir the mixture vigorously. The sodium acetate acts as a mild base, liberating free aniline which rapidly reacts with the acetic anhydride. White crystals of N-phenylacetamide will precipitate almost instantaneously.

  • Filtration and Washing: Cool the flask in an ice bath for 15 minutes to maximize crystallization. Filter the product under vacuum using a Büchner funnel. Wash the filter cake with 50 mL of ice-cold water to remove any residual acetic acid and inorganic salts.

  • Drying: Dry the crystals under a high vacuum or in a desiccator. The yield is typically >95% with undetectable levels of N,N-diacetylaniline.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use acetyl chloride instead of acetic anhydride for this synthesis? A: You can, but it is highly discouraged if di-acylation is a concern. Acetyl chloride is significantly more electrophilic than acetic anhydride. This increased reactivity lowers the activation energy for the secondary acylation, making di-acylation much more prevalent if stoichiometry and temperature are not strictly controlled. Acetic anhydride provides the perfect balance of reactivity for selective mono-acylation.

Q: I already have a batch contaminated with N,N-diacetylaniline. Can I salvage it? A: Yes. The di-acylated impurity can be selectively hydrolyzed back to the mono-acylated product. Because the imide (di-acyl) system is more sterically hindered and electronically activated than the amide, mild basic hydrolysis (e.g., stirring the crude mixture in dilute aqueous K 2​ CO 3​ or NaOH at room temperature) will preferentially cleave one of the acetyl groups, restoring your target N-phenylacetamide.

References

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • Synthesis of the anilides. Royal Society of Chemistry (RSC).
  • Méthode de Lumière–Barbier. Wikipedia.
  • Lumière–Barbier method. Wikipedia.
Troubleshooting

Technical Support Center: Advanced Purification of Substituted Acetamides

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals facing complex challenges in the isolation, purification, and characterization of substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals facing complex challenges in the isolation, purification, and characterization of substituted acetamides.

Section 1: The Mechanistic Challenges of Acetamide Purification

Substituted acetamides are ubiquitous in drug development, acting as crucial intermediates and active pharmaceutical ingredients (APIs) with potent biological activities. For example, specific N-substituted acetamides act as potent antagonists for the P2Y14 receptor, modulating downstream inflammatory responses[1]. However, their purification and quantification are notoriously difficult due to three primary physicochemical factors:

  • Thermal Instability in Gas Chromatography: Many N-acetylated compounds undergo thermal degradation at temperatures exceeding 200°C. In standard gas chromatography (GC) with hot injectors, this causes the target compounds to decompose into native acetamide, obscuring accurate quantitation and creating artifactual peaks[2].

  • High Polarity and Low Ionization Efficiency: In liquid chromatography (LC), substituted acetamides often exhibit low electrospray ionization (ESI) efficiency[2]. Furthermore, their high polarity leads to poor retention and broad peaks on standard reverse-phase (C18) columns, resulting in co-elution with complex matrix components[2].

  • Diastereomeric Entanglement & Oiling Out: Chiral α-substituted acetamides frequently form eutectic mixtures rather than pure crystals[3]. The thermodynamic similarity between diastereomers prevents simple recrystallization, often yielding viscous oils instead of crystalline solids.

Section 2: Troubleshooting Guide & FAQs

Q1: My substituted acetamide co-elutes with impurities on a C18 HPLC column, and the MS signal is extremely weak. How can I improve resolution and detection?

  • Causality: The weak MS signal is due to the low electrospray ionization efficiency of the neutral amide bond[2]. The co-elution occurs because highly polar acetamides do not partition effectively into the hydrophobic C18 stationary phase, making it challenging to retain and separate them from complex mixtures[2].

  • Actionable Fix: Switch from Reverse-Phase HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) to increase the retention of polar acetamides. Alternatively, utilize 2 if the matrix is relatively simple (e.g., geothermal waters), as UV detection completely bypasses the ESI ionization bottleneck[2].

Q2: I am trying to quantify trace acetamides using GC-MS, but I am seeing massive variability and artifactual acetamide peaks. What is happening?

  • Causality: You are experiencing thermal degradation. When injected into a hot GC port (>200°C), N-acetylated compounds decompose, artificially inflating the native acetamide peak and destroying your analyte[2].

  • Actionable Fix: You must either use Cool-On-Column (COC) injection to bypass the vaporization chamber[4] or perform a pre-column derivatization. Reacting the acetamide with2 converts it into a thermally stable N-xanthyl derivative, which can be safely analyzed via standard GC-MS[2].

Q3: After synthesizing an alpha-substituted acetamide, the product crashes out as a viscous oil instead of a solid. How do I induce crystallization?

  • Causality: This "oiling out" (liquid-liquid phase separation) occurs when the product forms a eutectic mixture with structurally similar impurities or when dealing with diastereomeric mixtures that behave like conglomerates[3]. The thermodynamic similarity suppresses the melting point below room temperature.

  • Actionable Fix: Implement 3[3] or utilize a binary solvent system (e.g., ethanol-water)[5]. Dissolve the oil in a minimal amount of polar solvent, heat, and slowly titrate in an anti-solvent until slight turbidity is observed, allowing it to cool at a strictly controlled rate to promote nucleation[5].

Section 3: Standardized Experimental Protocols

Protocol 1: Pre-Column Derivatization of Acetamides with 9-Xanthydrol for GC-MS
  • Self-Validating Principle: This protocol uses a strictly controlled 40°C environment to ensure complete derivatization without triggering thermal degradation[2]. The addition of an internal standard (d3-acetamide) validates the recovery rate and system stability[4].

  • Preparation: Prepare a 0.5 M HCl solution in methanol and a 5% (w/v) 9-xanthydrol solution in methanol[2].

  • Spiking: Transfer 1.0 mL of the crude acetamide extract into a reaction vial. Add 10 µL of d3-acetamide internal standard to enable self-validation of the derivatization efficiency[4].

  • Reaction: Add 100 µL of the 0.5 M HCl solution and 100 µL of the 5% 9-xanthydrol solution to the vial[2].

  • Incubation: Cap the vial and incubate in a water bath at precisely 40°C for 50 minutes[2]. (Critical Note: Temperatures above 60°C or below 25°C significantly reduce the reaction yield and reproducibility[2].)

  • Quenching: Stop the reaction by adding 100 µL of 0.7 M aqueous KOH[2].

  • Extraction: Extract the N-xanthyl acetamide derivative using an organic solvent (e.g., hexane), separate the layers via centrifugation, and collect the upper organic layer for GC-MS analysis.

Protocol 2: Phase-Transfer Catalyzed Synthesis and Purification of Hindered Acetamides
  • Self-Validating Principle: The biphasic nature of this reaction ensures that water-soluble byproducts partition away from the organic product continuously, shifting the equilibrium and acting as an in-situ primary purification step[6].

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine in an organic solvent (e.g., methylene chloride)[6].

  • Aqueous Phase Addition: Add a basic aqueous solution containing a phase-transfer catalyst[6].

  • Coupling: Add the α-halo-acetamide to the mixture under vigorous stirring to maximize the interfacial surface area[6].

  • Phase Separation: Once the reaction is complete, halt stirring and dilute with water. Filter the solids if a precipitate forms, or separate the organic layer[6].

  • Washing & Drying: Wash the solids or organic layer with alternate solutions of water and methylene chloride for the removal of reactant residues[6].

  • Recrystallization: Concentrate the solvent under reduced pressure and recrystallize the crude solid to obtain the pure symmetrically substituted hindered amine[6].

Section 4: Quantitative Data Summary

Table 1: Comparative Analysis of Acetamide Purification and Analytical Techniques

TechniqueSample ThroughputInstrumentation CostResolution / SpecificityTypical Application
HPLC-UV ModerateLow to ModerateModerateQuantification in simple matrices (e.g., geothermal waters).
HILIC-MS/MS HighHighHighPolar acetamides in complex biological matrices (e.g., plasma).
GC-MS (Derivatized) ModerateModerate to HighVery HighTrace level analysis in food and environmental samples.
Recrystallization LowLowHigh (Stereospecific)Bulk purification of APIs and chiral α-substituted acetamides.

Section 5: Visualizations

Workflow Start Crude Substituted Acetamide Mixture Check Is the target thermally stable (>200°C)? Start->Check LC HILIC / HPLC Purification Start->LC Complex matrix Cryst Recrystallization (Ethanol/Water) Start->Cryst High purity solid GC GC-MS Analysis (Cool-on-column) Check->GC Yes Deriv Xanthydrol Derivatization (40°C, 50 min) Check->Deriv No / Unknown Deriv->GC Analyze derivative

Decision tree for resolving common acetamide purification and analytical bottlenecks.

Pathway Acetamide N-Substituted Acetamide P2Y14R P2Y14 Receptor Acetamide->P2Y14R Antagonizes NLRP3 NLRP3 Inflammasome P2Y14R->NLRP3 Activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1b IL-1β Release (Inflammation) Caspase1->IL1b Matures

Potential antagonistic effect of an N-substituted acetamide on the P2Y14R-NLRP3 signaling pathway.

References

  • Title: Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry Source: ACS Publications URL
  • Source: PMC (PubMed Central)
  • Title: Crystallization-Induced Diastereomer Transformations Source: Chemical Reviews URL
  • Title: Synthesis and crystallization of N-(4-nitrophenyl)
  • Title: Improved process for synthesis of hindered amine stabilizers for polymeric materials Source: Google Patents URL
  • Title: A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides Source: Benchchem URL

Sources

Optimization

Technical Support Center: Troubleshooting Impurity Profiling in 2-Methoxy-N-phenylacetamide

Welcome to the Technical Support Center for the synthesis, isolation, and impurity profiling of 2-methoxy-N-phenylacetamide (also known as 2-methoxyacetanilide). This guide is designed for research scientists and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and impurity profiling of 2-methoxy-N-phenylacetamide (also known as 2-methoxyacetanilide). This guide is designed for research scientists and drug development professionals who require rigorous, self-validating analytical methodologies to identify and resolve chemical impurities during amide synthesis.

Mechanistic Grounding: Synthesis Routes & Impurity Origins

To effectively troubleshoot an impurity profile, one must first establish the causality of its formation. 2-Methoxy-N-phenylacetamide is typically synthesized via one of two primary routes, each presenting a distinct impurity footprint [1]:

  • Route A (Direct Acylation): Reaction of aniline with methoxyacetyl chloride.

    • Primary Impurities: Unreacted aniline, methoxyacetic acid (from reagent hydrolysis), and N-phenylacetamide . The latter forms due to acetyl chloride contamination in the methoxyacetyl chloride reagent, a common byproduct if the acyl chloride was synthesized from methoxyacetic acid containing acetic acid impurities [2].

  • Route B (Two-Step Substitution): Reaction of aniline with chloroacetyl chloride to form 2-chloro-N-phenylacetamide, followed by nucleophilic substitution with sodium methoxide (NaOMe).

    • Primary Impurities: Unreacted aniline, unreacted 2-chloro-N-phenylacetamide (due to incomplete methoxylation), and potential dimeric byproducts.

SynthesisRoutes Aniline Aniline (Starting Material) Product 2-Methoxy-N-phenylacetamide (Target API) Aniline->Product + Methoxyacetyl Chloride Imp1 N-Phenylacetamide (Impurity) Aniline->Imp1 + Acetyl Chloride (Reagent Contaminant) Imp3 2-Chloro-N-phenylacetamide (Intermediate Impurity) Aniline->Imp3 + Chloroacetyl Chloride (Alternative Route) MAC Methoxyacetyl Chloride (Reagent) MAC->Product Imp2 Methoxyacetic Acid (Hydrolysis Impurity) MAC->Imp2 Hydrolysis (H2O) Imp3->Product + NaOMe (Incomplete Reaction)

Mechanistic pathways of 2-methoxy-N-phenylacetamide synthesis and common impurity formation.

Interactive Troubleshooting Q&A (FAQs)

Q1: During LC-MS/MS analysis of my final product, I am observing a high-abundance impurity peak at m/z 136[M+H]+. What is this, and how is it forming? A: This is N-phenylacetamide (acetanilide). Its exact monoisotopic mass is 135.07 Da, yielding an[M+H]+ of 136.08. In synthetic opioid and analgesic profiling, N-phenylacetamide is a highly documented marker of acetyl chloride contamination [2, 3]. If you are using Route A, your methoxyacetyl chloride likely contains acetyl chloride. Causality-driven solution: Fractionally distill your methoxyacetyl chloride prior to use, or switch to a coupling reagent approach (e.g., HATU/DIPEA) using highly pure methoxyacetic acid.

Q2: My reverse-phase HPLC chromatogram shows severe peak tailing for an early-eluting impurity, which co-elutes with my target molecule under isocratic conditions. How do I resolve this? A: The early-eluting, tailing peak is almost certainly unreacted aniline . Aniline is a basic amine (pKa ~4.6). At neutral pH, it interacts strongly with residual silanol groups on the silica stationary phase, causing tailing. Self-validating protocol: Lower the mobile phase pH to ~2.7 using 0.1% formic acid. This fully protonates the aniline, increasing its polarity and forcing it to elute in the void volume, well away from the neutral 2-methoxy-N-phenylacetamide.

Q3: GC-MS analysis reveals an impurity at m/z 169 with an M+2 peak at m/z 171 (approx. 3:1 ratio). What does this indicate? A: The 3:1 isotopic ratio is the classic signature of a single chlorine atom. This impurity is 2-chloro-N-phenylacetamide (Exact mass: 169.03 Da). This indicates you are utilizing Route B, and the nucleophilic substitution step with sodium methoxide did not reach completion. To resolve this, increase the equivalents of NaOMe from 1.1 to 1.5, or elevate the reaction temperature by 10°C to drive the kinetics of the substitution.

Quantitative Data Summaries

Use the following reference table to cross-examine your chromatographic and mass spectrometry data.

Impurity / AnalyteChemical FormulaExact Mass (Da)LC-MS [M+H]+ (m/z)Relative RP-HPLC Retention*Primary Origin
2-Methoxy-N-phenylacetamide C9H11NO2165.08166.091.00 (Reference)Target Product
Aniline C6H7N93.0694.070.25 (Early)Unreacted Starting Material
Methoxyacetic Acid C3H6O390.0391.040.15 (Void)Reagent Hydrolysis
N-Phenylacetamide C8H9NO135.07136.080.85 (Slightly Early)Reagent Contamination [3]
2-Chloro-N-phenylacetamide C8H8ClNO169.03170.041.20 (Late)Incomplete Substitution

*Relative retention times are approximations based on a standard C18 column using a Water/Acetonitrile gradient with 0.1% Formic Acid.

Experimental Workflows

Protocol 1: LC-MS/MS Impurity Profiling Methodology

This protocol establishes a self-validating system by utilizing a mass-triggered identification loop.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 2-methoxy-N-phenylacetamide in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Water:Acetonitrile (50:50, v/v) to prevent detector saturation.

  • Chromatographic Separation:

    • Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: ESI Positive mode (+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 350°C.

  • Data Analysis (Causality Check): Extract ion chromatograms (EIC) for m/z 166.09 (Target), 136.08 (N-phenylacetamide), and 170.04 (Chloro-intermediate). If m/z 136.08 is present, trigger MS/MS fragmentation. A product ion at m/z 94 (aniline radical cation) confirms the N-phenylacetamide structure [2].

Protocol 2: Preparative HPLC Isolation of Impurities

If an unknown impurity exceeds the 0.1% ICH threshold, it must be isolated for NMR characterization.

  • Scale-Up: Dissolve 100 mg of the crude mixture in 2 mL of DMSO.

  • Injection: Inject 500 µL onto a Preparative C18 Column (21.2 x 250 mm, 5 µm).

  • Method: Run a shallow gradient (e.g., 20% B to 50% B over 30 minutes) to maximize resolution between the target API and structurally similar amides (like N-phenylacetamide).

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm. Lyophilize the fractions immediately to prevent acid-catalyzed degradation of the amide bonds.

LC-MS/MS Troubleshooting Decision Tree

LCMS_Troubleshooting Start Detect Unknown Peak in LC-MS MassCheck Check m/z Value [M+H]+ Start->MassCheck Mass136 m/z 136 MassCheck->Mass136 Mass170 m/z 170 (Cl isotope pattern) MassCheck->Mass170 Mass94 m/z 94 MassCheck->Mass94 ID1 N-Phenylacetamide Mass136->ID1 ID2 2-Chloro-N-phenylacetamide Mass170->ID2 ID3 Unreacted Aniline Mass94->ID3 Action1 Distill Methoxyacetyl Chloride ID1->Action1 Preventative Action Action2 Increase NaOMe / Temp ID2->Action2 Drive Reaction Action3 Acidic Aqueous Wash (HCl) ID3->Action3 Workup Optimization

LC-MS/MS decision tree for identifying and resolving common synthesis impurities.

References

  • Zhu, Y., et al. "LiCl-promoted amination of β-methoxy amides (γ-lactones)." Nature Communications, 2020.[Link]

  • de Bruin-Hoegée, M., et al. "Chemical attribution of fentanyl: The effect of human metabolism." Forensic Chemistry, 2021.[Link]

  • Braimah, H. Y., et al. "Impurity Profiling of Paracetamol Dosage Forms Used in Maiduguri Metropolis." World Journal of Pharmaceutical Research, 2019.[Link]

Troubleshooting

Technical Support Center: Troubleshooting N-Phenylacetamide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic challenges and side reactions encountered during the acylation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic challenges and side reactions encountered during the acylation of aniline to form N-phenylacetamide (acetanilide). This resource provides researchers and drug development professionals with field-proven, causality-driven insights to ensure high-fidelity, reproducible synthetic protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My crude N-phenylacetamide is heavily discolored (brown or black tar). What is the mechanistic cause, and how can I prevent it? A1: Discoloration in the crude product is almost exclusively caused by the oxidation of the aniline starting material[1]. Aniline is highly susceptible to air oxidation, which leads to the formation of highly conjugated polyanilines and azo-compounds that act as intense, dark dyes. Causality & Solution: To prevent this, the reaction must be protected from oxidative pathways. The addition of a sacrificial reductant, such as Zinc dust, during the acetylation process is a highly effective, self-validating protocol[2]. Zinc preferentially oxidizes, maintaining the aniline in its reduced state and ensuring a pristine, colorless crystalline product[3].

Q2: TLC analysis shows a distinct, higher-Rf impurity. What is this side reaction, and how do I suppress it? A2: A higher-Rf spot in this synthesis is typically N-acetyl-N-phenylacetamide (N,N-diacetylaniline), the product of over-acetylation (diacetylation)[4]. Causality & Solution: The initial acetylation is rapid due to the high nucleophilicity of the primary amine. Once formed, the resulting amide nitrogen is significantly less nucleophilic due to resonance delocalization of its lone pair into the carbonyl π-system[5]. However, under forcing conditions—such as a large excess of acetic anhydride, prolonged reflux, or the presence of Lewis acid catalysts (e.g., ZnCl₂)—a second acetylation occurs[6]. To suppress this, strictly control the stoichiometry of the acetylating agent (use exactly 1.05 to 1.10 equivalents) and avoid prolonged heating above 100 °C.

Q3: I am experiencing low yields, and unreacted aniline remains despite using excess acetic anhydride. Why? A3: The most common cause of premature reaction quenching is the hydrolysis of the acetylating agent. Acetic anhydride readily reacts with ambient moisture or water introduced via wet glassware, converting it into unreactive acetic acid[7]. Causality & Solution: Ensure all glassware is oven-dried and reagents are stored under anhydrous conditions. If moisture compromises the electrophile, the nucleophilic acyl substitution cannot proceed to completion, leaving unreacted aniline in the mixture.

Part 2: Quantitative Data on Reaction Conditions

The following table summarizes the impact of various experimental conditions on product distribution, highlighting how deviations from the optimal protocol drive specific side reactions.

Reaction ConditionStoichiometry (Aniline : Ac₂O)TemperaturePrimary Product Yield (%)Diacetylation Impurity (%)Oxidation Impurities
Optimized Standard 1.0 : 1.180 °C> 95%< 1%Trace (if no Zn used)
Forcing Conditions 1.0 : 3.0120 °C (Reflux)< 40%> 50%Trace
Wet Glassware 1.0 : 1.180 °C< 60%0%None
Standard + Zinc Dust 1.0 : 1.180 °C> 97%< 1%None (Suppressed)

Part 3: Self-Validating Experimental Protocol

Optimized Synthesis of N-Phenylacetamide (Suppressing Oxidation and Diacetylation) This methodology integrates causality-driven steps to ensure high purity and yield. Every step includes a self-validation checkpoint to verify the integrity of the reaction.

  • Preparation & Deoxygenation: In a dry 250 mL round-bottom flask, dissolve 10.0 mL of freshly distilled aniline in 20.0 mL of glacial acetic acid[4].

    • Self-Validation: Using freshly distilled aniline removes pre-existing oxidation products; the starting solution must be pale yellow or colorless.

  • Reductive Protection: Add approximately 0.5 g of Zinc dust to the mixture.

    • Causality: Zinc acts as an in-situ reducing agent to scavenge oxygen and prevent the formation of colored tar impurities during heating[2].

  • Controlled Acylation: Equip the flask with a reflux condenser. Slowly add 12.0 mL of high-purity, anhydrous acetic anhydride[4].

    • Causality: The slight molar excess (approx. 1.1 eq) ensures complete conversion of aniline without providing the thermodynamic driving force required for significant diacetylation[6].

  • Thermal Activation: Heat the mixture gently in a water or oil bath at 80–90 °C for 15–20 minutes[3].

    • Self-Validation: Monitor the bath temperature closely. Do not exceed 100 °C; maintaining moderate heat prevents the formation of N,N-diacetylaniline.

  • Quenching & Precipitation: Carefully pour the hot reaction mixture into a 500 mL beaker containing 200 mL of vigorously stirred ice-cold water[3].

    • Causality: Cold water rapidly hydrolyzes any unreacted acetic anhydride into acetic acid and drastically decreases the solubility of N-phenylacetamide, driving rapid, clean crystallization[3].

  • Isolation & Purification: Collect the crude white precipitate via vacuum filtration using a Büchner funnel. Wash thoroughly with cold deionized water to remove residual acetic acid and zinc salts[4]. Recrystallize from boiling water to obtain analytically pure N-phenylacetamide (Expected melting point: 113–115 °C)[4].

Part 4: Diagnostic & Experimental Workflows

Experimental Workflow Diagram

Protocol Step1 Step 1: Preparation Dissolve Aniline in Glacial Acetic Acid Step2 Step 2: Reductive Protection Add Zinc Dust to prevent oxidation Step1->Step2 Step3 Step 3: Acylation Slowly add Acetic Anhydride (1.1 eq) Step2->Step3 Step4 Step 4: Thermal Activation Heat at 80-90°C for 15-20 mins Step3->Step4 Step5 Step 5: Quenching Pour into ice-cold water to precipitate Step4->Step5 Step6 Step 6: Isolation Vacuum filtration & Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for the optimized synthesis of N-phenylacetamide.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected: Suboptimal N-phenylacetamide Synthesis Q1 Is the crude product discolored (brown/tar)? Start->Q1 Oxidation Diagnosis: Aniline Oxidation (Formation of polyanilines) Q1->Oxidation Yes Q2 Are there multiple spots on TLC or is the melting point depressed? Q1->Q2 No Sol1 Action: Distill aniline before use. Add Zinc dust during reaction. Oxidation->Sol1 HighRf Diagnosis: Diacetylation (N,N-diacetylaniline formed) Q2->HighRf Yes, High Rf Impurity LowYield Diagnosis: Incomplete Reaction or Reagent Hydrolysis Q2->LowYield Yes, Starting Material Remains Sol2 Action: Reduce Ac2O equivalents. Lower reaction temperature. HighRf->Sol2 Sol3 Action: Check Ac2O integrity. Ensure anhydrous conditions. LowYield->Sol3

Caption: Diagnostic workflow for identifying and resolving N-phenylacetamide synthesis side reactions.

References

  • Acetanilide Synthesis and Yield Analysis - Scribd. [Link]

  • Class 12 Chemistry To Prepare A Sample Of Acetanilide From Aniline Experiment - Vedantu.[Link]

  • Preparation of Acetanilide - BYJU'S.[Link]

  • Acetanilide - Grokipedia. [Link]

Sources

Optimization

Module 1: Reaction Engineering &amp; Exotherm Management

N-Phenylacetamide (Acetanilide) Scale-Up Support Center: Troubleshooting & Process Engineering Guide Welcome to the Technical Support Center for N-phenylacetamide production. As a Senior Application Scientist, I have des...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Phenylacetamide (Acetanilide) Scale-Up Support Center: Troubleshooting & Process Engineering Guide

Welcome to the Technical Support Center for N-phenylacetamide production. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and purification hurdles encountered by researchers and drug development professionals during pilot and manufacturing scale-up. Transitioning the acetylation of aniline from a benchtop demonstration into a robust chemical engineering workflow requires strict adherence to causality, thermodynamics, and self-validating protocols.

Q: Why does the reaction mixture darken or form oily impurities during scale-up? A: Darkening during the acylation of aniline is typically a symptom of thermal runaway and localized concentration gradients. The reaction between aniline and acetic anhydride proceeds via a nucleophilic acyl substitution[1]. The nitrogen lone pair on aniline attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to yield N-phenylacetamide and acetic acid[1].

This process is highly exothermic. At a bench scale, ambient heat dissipation is often sufficient. However, in a scaled-up reactor, the surface-area-to-volume ratio decreases drastically, leading to rapid heat accumulation. If the internal temperature is not strictly controlled, the excess heat can cause oxidative degradation of unreacted aniline or drive secondary reactions, leading to dark, oily byproducts that complicate downstream purification[2][3].

Q: How do we manage the exotherm when transitioning from bench to pilot scale? A: Exotherm management requires abandoning batch addition in favor of controlled semi-batch dosing. By controlling the feed rate of acetic anhydride, the reaction rate—and consequently the heat generation—is throttled by reagent availability rather than intrinsic kinetics.

G N1 Aniline + Acetic Anhydride N2 Nucleophilic Acyl Substitution N1->N2 N3 Highly Exothermic Reaction N2->N3 N4 Controlled Dosing & Active Cooling N3->N4 Mitigated by N6 Thermal Runaway & Impurities N3->N6 Uncontrolled N5 N-phenylacetamide + Acetic Acid N4->N5 Optimal Yield

Diagram 1: Logical relationship between reaction thermodynamics, process controls, and yield.

Self-Validating Protocol: Controlled Acylation Workflow
  • Substrate Preparation: Charge the reactor with aniline and the aqueous/solvent matrix. Establish active stirring (e.g., 200-300 rpm) to ensure homogeneous mass transfer and prevent localized hot spots[4].

  • Temperature Baseline: Engage the reactor's cooling jacket to bring the initial mixture to 10-15°C.

  • Reagent Dosing: Begin metered addition of acetic anhydride. Monitor the internal temperature probe; dynamically adjust the addition rate so the internal temperature does not exceed 40-50°C during the dosing phase.

  • Reaction Maturation: Once dosing is complete, allow the mixture to stir for 30-45 minutes to ensure complete consumption of the limiting reagent.

  • Quenching: Pump ice-cold water into the reactor. Self-Validation: The reaction's progress is self-indicating; the sudden drop in solubility forces the rapid precipitation of crude N-phenylacetamide, transitioning the mixture from a liquid to a thick crystalline slurry[1][3].

Module 2: Impurity Profiling & Crystallization

Q: Our scaled-up batch "oiled out" instead of crystallizing. What is the mechanistic cause and how do we recover it? A: "Oiling out" (liquid-liquid phase separation) occurs when the boiling point of the recrystallization solvent is too close to, or higher than, the melting point of the solute (N-phenylacetamide melts at ~114°C)[5]. It also happens if the solute concentration exceeds its solubility limit at a temperature above its melting point[2]. Instead of forming a crystalline lattice, the product separates as a supercooled liquid melt. Recovery: Reheat the mixture until the oil completely redissolves. Add 5-10% more solvent (e.g., water) to decrease the solute concentration, and cool the system much more slowly[2]. Seeding the solution with pure N-phenylacetamide crystals just above the nucleation temperature forces the system into the crystalline phase[6][7].

Q: Why is our product failing the purity specification despite multiple recrystallizations? A: This is a classic case of kinetic trapping. If the cooling profile during crystallization is too rapid (e.g., crashing the solution directly into an ice bath), the crystal lattice grows too fast. This rapid growth kinetically traps nonvolatile impurities and occludes mother liquor within the crystal defects[2][4]. To achieve >99% purity, you must prioritize thermodynamic control over kinetic speed.

G S1 Crude Acetanilide Matrix S2 Dissolution in Hot Solvent (Water/Ethanol) S1->S2 S3 Hot Filtration (Remove Insoluble Impurities) S2->S3 S4 Controlled Cooling (Nucleation & Growth) S3->S4 S5 Cold Filtration & Washing S4->S5 S6 Pure N-phenylacetamide S5->S6

Diagram 2: Step-by-step workflow for scale-up crystallization and impurity purging.

Self-Validating Protocol: Scale-Up Crystallization
  • Dissolution: Suspend the crude product in a calculated minimum volume of solvent. Heat the reactor to just below the solvent's boiling point until complete dissolution is achieved[2].

  • Decolorization: If the solution is tinted by oxidation byproducts, add activated charcoal (1-2% w/w). Caution: Never add charcoal to a boiling solution to prevent violent bumping[2].

  • Hot Filtration: Pass the near-boiling solution through a pre-heated jacketed filter. This removes charcoal and insoluble impurities before they can act as heterogeneous nucleation sites[2][8].

  • Controlled Cooling: Program a linear cooling ramp (e.g., 0.5°C/min) down to room temperature. Do not agitate excessively, as high shear can induce secondary nucleation[4].

  • Isolation: Chill the vessel to 0-5°C. Isolate the crystals via vacuum filtration, washing the cake with a minimal volume of ice-cold solvent to displace the impure mother liquor[2][3]. Self-Validation: Success is visually validated by the formation of distinct, plate-like crystals rather than an amorphous sludge. Final validation is achieved via a sharp melting point test (113-115°C)[3].

Module 3: Alternative Green Pathways & Quantitative Comparisons

Q: Can we substitute acetic anhydride with glacial acetic acid to avoid the exotherm? A: Yes, but it fundamentally changes the process engineering. Acetic anhydride is highly reactive and drives the reaction to completion quickly without a catalyst[1]. Glacial acetic acid is a much weaker electrophile. Using acetic acid transforms the reaction from a rapid, spontaneous exothermic process into a slow, equilibrium-driven endothermic process that requires high heat (reflux at ~160°C) and often a Lewis acid catalyst (like Zinc dust) or microwave irradiation to achieve viable yields[9][10].

While this "green" route avoids the hazards of acetic anhydride and produces water instead of acetic acid as a byproduct, the energy cost of prolonged reflux and the challenge of catalyst removal must be factored into the scale-up economics[10].

Quantitative Data Presentation Table 1: Comparison of Acylation Reagents for N-Phenylacetamide Scale-Up

Process ParameterAcetic Anhydride RouteGlacial Acetic Acid Route
Reaction Kinetics Fast (Minutes)[1]Slow (Hours)[9]
Thermodynamics Highly ExothermicEndothermic / Requires Heating
Catalyst Requirement None (Spontaneous)Lewis Acid (e.g., Zn dust) or Microwave[10]
Operating Temperature 10°C - 50°C (Requires active cooling)Reflux (120°C - 160°C)[9]
Primary Byproduct Acetic Acid[3]Water[10]
Scale-Up Challenge Thermal runaway, localized hot spotsEnergy consumption, equilibrium shifting

References

  • [5] wvu.edu. "Crystallization". Available at: 5

  • [4] nih.gov. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC". Available at: 4

  • [2] wpmucdn.com. "Exp 1 - Recrystallization of Acetanilide - CDN". Available at: 2

  • [6] google.com. "US20140364623A1 - Process for preparing acetanilides - Google Patents". Available at: 6

  • [3] academia.edu. "TITLE: PREPARATION AND PURIFICATION OF ACETANILIDE AIM". Available at: 3

  • [9] sciencemadness.org. "Acetanilide synthesis from aniline and acetic acid - Powered by XMB 1.9.11". Available at: 9

  • [8] missouri.edu. "Recrystallization of Impure Acetanilide and Melting Point Determination". Available at: 8

  • [7] jove.com. "Video: Recrystallization - Prep - JoVE". Available at: 7

  • [1] wpmucdn.com. "Synthesis and Recrystallization of Acetanilide". Available at: 1

  • [10] ijarsct.co.in. "Solvent and Catalyst Free Acylation of Anilines with Acetic Acid". Available at: 10

Sources

Troubleshooting

Technical Support Center: N-Phenylacetamide (Acetanilide) Synthesis

Welcome to the Technical Support Center for N-phenylacetamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals achieve high-yield,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-phenylacetamide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals achieve high-yield, high-purity acetylation of aniline.

The synthesis of N-phenylacetamide (acetanilide) via nucleophilic acyl substitution is a foundational transformation in pharmaceutical manufacturing[1][2]. However, the success of this reaction is highly dependent on reagent integrity. This guide provides a self-validating protocol, physicochemical baselines, and a causal troubleshooting framework to resolve common reagent-induced failures.

Part 1: Physicochemical Parameters & Reagent Baselines

To establish a baseline for your reagents and expected product, refer to the quantitative data summarized below. Deviations from these properties often indicate reagent degradation.

ParameterAniline (Reactant)Acetic Anhydride (Reactant)N-phenylacetamide (Product)
Molecular Weight 93.13 g/mol 102.09 g/mol 135.17 g/mol
Appearance (Pure) Colorless to pale yellow liquidColorless liquidWhite flake/crystalline solid
Solubility in Water 3.6 g/100 mL (at 20 °C)Hydrolyzes rapidly~5.5 g/100 mL (Hot), ~0.5 g/100 mL (Cold)
Thermal Properties BP: 184 °CBP: 140 °CMP: 114–116 °C

(Data synthesized from established chemical properties[3][4][5])

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology utilizes an aqueous buffer system. By controlling the protonation state of the amine, we create a self-validating workflow that minimizes side reactions and maximizes yield[2][6].

Step 1: Preparation of the Anilinium Solution

  • Action: Dissolve 4.0 mL of aniline in 100 mL of distilled water containing 3.5 mL of concentrated hydrochloric acid (HCl).

  • Causality: HCl protonates the aniline to form a water-soluble anilinium ion. This temporarily protects the amine from premature oxidation and renders it non-nucleophilic[6].

  • Self-Validation Check: The resulting solution must be clear. If the solution is dark brown or opaque, your aniline has undergone severe atmospheric oxidation and must be distilled prior to use[3].

Step 2: Addition of the Electrophile

  • Action: Add 5.0 mL of high-purity acetic anhydride to the solution and stir continuously.

  • Causality: Because the aniline is currently protonated, it cannot attack the acetic anhydride. This allows the electrophile to be evenly dispersed throughout the aqueous phase without localized, uncontrolled exothermic reactions[6].

  • Self-Validation Check: The mixture should remain homogeneous without immediate precipitation.

Step 3: Initiation via Buffer Addition

  • Action: Rapidly pour in a solution of sodium acetate (approx. 5.3 g dissolved in 30 mL water) while stirring vigorously.

  • Causality: Sodium acetate acts as a mild base, selectively deprotonating the anilinium ion to regenerate free aniline in situ. The newly liberated, highly nucleophilic aniline immediately attacks the dispersed acetic anhydride, forming a tetrahedral intermediate that collapses to yield acetanilide and acetic acid[1][2][6].

  • Self-Validation Check: A white precipitate of crude acetanilide must form almost instantaneously upon the addition of the buffer[2].

Step 4: Isolation and Purification

  • Action: Cool the flask in an ice bath for 15 minutes, isolate the solid via vacuum filtration, and wash with cold water. Recrystallize the crude product using boiling water (approx. 20 mL per gram of product)[2][7].

  • Causality: Acetanilide is highly soluble in hot water but nearly insoluble in cold water, allowing impurities to remain dissolved in the mother liquor as the product crystallizes[4][8].

  • Self-Validation Check: The final dried crystals must be stark white with a sharp melting point of 114–116 °C[3].

Workflow N1 1. Dissolve Aniline in HCl(aq) (Forms Anilinium Ion) N2 2. Add Acetic Anhydride (Homogeneous Mixture) N1->N2 N3 3. Add Sodium Acetate Buffer (Regenerates Free Aniline) N2->N3 N4 4. Nucleophilic Acyl Substitution (Exothermic Reaction) N3->N4 N5 5. Vacuum Filtration (Isolate Crude Product) N4->N5 N6 6. Recrystallization in Hot Water (Yields Pure White Crystals) N5->N6

Experimental workflow for N-phenylacetamide synthesis.

Part 3: Troubleshooting Guides & FAQs

When a synthesis fails, the root cause is frequently linked to the degradation of the primary reagents. Below is a diagnostic guide addressing specific issues encountered during experimentation.

LogicTree Root Synthesis Failure Detected Sym1 Symptom: Dark/Brown Product Root->Sym1 Sym2 Symptom: Low Product Yield Root->Sym2 Cause1 Cause: Aniline Oxidation (Azo/Benzoquinone Impurities) Sym1->Cause1 Cause2 Cause: Anhydride Hydrolysis (Degradation to Acetic Acid) Sym2->Cause2 Fix1 Action: Distill Aniline Before Use Cause1->Fix1 Fix2 Action: Use Fresh, Sealed Reagent Cause2->Fix2

Diagnostic logic tree for reagent-induced synthesis failures.

Q1: Why is my synthesized acetanilide pink, brown, or dark instead of white?

A: This is a direct result of aniline oxidation . Aniline is an electron-rich aromatic amine. When exposed to atmospheric oxygen and light over time, it readily oxidizes to form highly colored impurities, including nitrosobenzene, azobenzene, benzoquinones, and polyaniline species[3][9][10]. Even trace amounts of these conjugated impurities possess high molar absorptivity, causing severe discoloration of the final product[9].

  • Solution: Always verify the color of your aniline before starting. Freshly purified aniline is a colorless to pale-yellow oil[10]. If your reagent is dark brown, perform a simple distillation (collecting the fraction boiling at ~184 °C) to isolate pure aniline before proceeding.

Q2: Why is my yield significantly lower than the theoretical value, with unreacted aniline remaining in the flask?

A: The most likely culprit is acetic anhydride hydrolysis . Acetic anhydride is highly moisture-sensitive due to its two electron-withdrawing carbonyl groups, which make the central carbons prime targets for nucleophilic attack[5]. If the reagent bottle was left open or stored in a humid environment, ambient moisture rapidly hydrolyzes the anhydride into two molecules of acetic acid: (CH₃CO)₂O + H₂O → 2 CH₃COOH[5][11].

  • Causality: Acetic acid cannot acetylate aniline under these mild aqueous conditions. If a significant portion of your anhydride has degraded to acetic acid, the stoichiometric ratio is destroyed, leaving the aniline without an electrophile to react with[5][11].

  • Solution: Use fresh, high-purity acetic anhydride stored in an airtight desiccator. Always ensure your glassware is dry before measuring the reagent.

Q3: My product is white, but it melts over a broad range (e.g., 105–112 °C) instead of the sharp 114–116 °C. What went wrong?

A: A depressed and broadened melting point indicates the presence of trapped impurities within the crystal lattice, most commonly unreacted starting materials, residual acetic acid, or trapped moisture[8].

  • Causality: If the initial vacuum filtration was rushed, or if the recrystallization solvent (water) was not brought to a full rolling boil before dissolution, the impurities co-precipitate rather than remaining in the mother liquor[3][8]. Furthermore, failing to thoroughly dry the crystals under a vacuum or in a desiccator leaves residual water, which acts as a plasticizer and depresses the melting point.

  • Solution: Perform a secondary recrystallization using a minimal amount of boiling water. Allow the solution to cool slowly to room temperature before placing it in an ice bath; rapid crashing out of the product traps impurities. Finally, dry the product to a constant weight in a vacuum desiccator.

References
  • Preparation of Acetanilide: Step-by-Step Lab Guide - Vedantu. Vedantu.
  • Synthesis of Acetamides
  • Application Note: Experimental Protocol for the Preparation of Acetanilide
  • Acetanilide synthesis | PPTX - Slideshare. Slideshare.
  • Recrystallization of Acetanilide Experiment | PDF | Solubility | Crystalliz
  • Solved 2. Write detailed, reaction mechanism of acetanilide | Chegg.com. Chegg.
  • Preventing oxidation of the aniline group during complex
  • Basic Properties and Chemical Structure of Acetic Anhydride - Echemi. Echemi.
  • Aniline - Wikipedia. Wikipedia.
  • Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System - Digital Commons @ East Tennessee St
  • Aniline and acetic anhydride were reacted to form solid acetanilide. WPMU CDN.

Sources

Optimization

Technical Support Center: Amide Synthesis &amp; Solvent Optimization

Subject: Solvent Effects on the Yield of 2-methoxy-N-phenylacetamide Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Welcome to the Technical Support Center. As drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solvent Effects on the Yield of 2-methoxy-N-phenylacetamide Prepared by: Senior Application Scientist, Chemical Development & Process Optimization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that amide bond formation is a foundational transformation. However, the synthesis of 2-methoxy-N-phenylacetamide from aniline and methoxyacetyl chloride presents unique chemoselectivity challenges. The presence of the alpha-methoxy group significantly increases the electrophilicity of the acyl chloride, making it highly sensitive to solvent-mediated side reactions.

This guide is designed to troubleshoot yield discrepancies, explain the thermodynamic and kinetic causality behind solvent selection, and provide a self-validating protocol for high-yield synthesis.

I. Mechanistic Overview: Amidation vs. Solvolysis

The core issue in synthesizing 2-methoxy-N-phenylacetamide is managing the competition between the desired nucleophilic attack by aniline and the undesired solvolysis (hydrolysis or alcoholysis) of the highly reactive methoxyacetyl chloride.

G R1 Aniline + Methoxyacetyl Chloride TS Tetrahedral Intermediate R1->TS Nucleophilic Attack P1 2-methoxy-N-phenylacetamide (Desired Product) TS->P1 Aprotic Solvents (e.g., THF, DCM) P2 Methoxyacetic Acid + HCl (Hydrolysis Byproduct) TS->P2 Protic Solvents (e.g., H2O, MeOH)

Reaction pathways of methoxyacetyl chloride influenced by solvent choice.

II. Troubleshooting Guide & FAQs

Q1: Why is my yield of 2-methoxy-N-phenylacetamide dropping below 30% when using protic solvents like ethanol or unbuffered aqueous mixtures? A1: Protic solvents act as competing nucleophiles. The inductive electron-withdrawing effect of the alpha-methoxy group makes the carbonyl carbon of methoxyacetyl chloride exceptionally electrophilic. When exposed to protic environments, the solvent rapidly attacks the acyl chloride, leading to solvolysis (forming methoxyacetic acid or esters) and generating HCl[1]. This side reaction consumes your starting material before aniline can fully react, drastically reducing your amide yield.

Q2: How do polar aprotic solvents (e.g., THF, Ethyl Acetate) compare to non-polar solvents (e.g., Toluene, DCM) in this specific amidation? A2: Polar aprotic solvents are generally superior because they stabilize the charge-separated tetrahedral transition state formed during the nucleophilic attack of aniline[2]. This stabilization lowers the activation energy, accelerating the reaction rate. Furthermore, solvents like THF maintain the solubility of both the starting materials and the forming amide product. In contrast, non-polar solvents like toluene can cause premature precipitation of the aniline hydrochloride byproduct (if an auxiliary base isn't used), which can trap unreacted starting materials in an insoluble matrix and stall the reaction.

Q3: Can a biphasic Schotten-Baumann approach be used effectively for this methoxy-substituted acyl chloride? A3: Yes, but it requires rigorous pH control. While water typically hydrolyzes acyl chlorides, a biphasic system (e.g., DCM and aqueous phosphate buffer) can achieve high yields if the nucleophilicity of aniline is maximized[1]. The buffer neutralizes the generated HCl, preventing the protonation of aniline into unreactive anilinium. Because aniline is a significantly stronger nucleophile than water, the amidation outpaces hydrolysis at the biphasic interface, provided the mixing is vigorous and the temperature is strictly maintained between 0–5 °C.

Q4: I am seeing unreacted aniline in my TLC, even after 4 hours. What is stalling the reaction? A4: Amide formation generates one equivalent of HCl. If you are not using an auxiliary base (like Triethylamine or Pyridine), the generated HCl will protonate the remaining unreacted aniline, forming anilinium chloride[3]. Anilinium is not nucleophilic, meaning the reaction will mathematically stall at a maximum 50% conversion. Always use at least 1.2 equivalents of a non-nucleophilic base to scavenge the acid.

III. Quantitative Data: Solvent Effects on Yield

The following table summarizes the kinetic and thermodynamic outcomes of synthesizing 2-methoxy-N-phenylacetamide across various solvent systems. Data assumes a standard 1.0 mmol scale using 1.1 eq of methoxyacetyl chloride and 1.2 eq of Et₃N at room temperature.

Solvent SystemDielectric Constant (ε)Reaction TimeMajor ByproductIsolated Yield (%)
Tetrahydrofuran (THF) 7.51.5 hNone (Et₃N·HCl precipitates)90 - 95
Dichloromethane (DCM) 8.92.0 hNone (Et₃N·HCl soluble)88 - 92
Ethyl Acetate (EtOAc) 6.02.5 hTrace unreacted aniline85 - 89
DCM / Aq. Buffer (pH 7.5) Biphasic0.5 hMethoxyacetic acid (trace)75 - 82
Ethanol (EtOH) 24.54.0 hEthyl methoxyacetate< 30
IV. Standard Operating Procedure (SOP)

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The use of anhydrous THF prevents solvolysis, while the temperature gradient controls the exothermic nature of the acyl substitution.

Workflow Step1 1. Setup Anhydrous THF + Aniline + Et3N (0 °C) Step2 2. Addition Dropwise Methoxyacetyl Chloride (15 min) Step1->Step2 Step3 3. Maturation Stir at RT (1.5 h) TLC Monitoring Step2->Step3 Step4 4. Workup NaHCO3 Quench & EtOAc Extraction Step3->Step4 Step5 5. Isolation Recrystallization (>90% Yield) Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-methoxy-N-phenylacetamide.

Protocol: High-Yield Synthesis in Polar Aprotic Media

1. Preparation & Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with nitrogen gas. Ambient moisture must be eliminated to prevent the premature hydrolysis of the highly reactive methoxyacetyl chloride.

2. Solvent & Reactant Loading: Dissolve 10.0 mmol of aniline and 12.0 mmol of Triethylamine (Et₃N) in 50 mL of anhydrous Tetrahydrofuran (THF). Causality Check: Et₃N acts as a sacrificial base to scavenge the HCl byproduct, ensuring the aniline remains in its active, nucleophilic state[3]. THF is chosen for its polar aprotic nature, stabilizing the transition state while keeping all species solvated[2].

3. Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Check: The reaction between acyl chlorides and amines is highly exothermic. Lowering the thermal energy suppresses side reactions and prevents solvent boil-off.

4. Electrophile Addition: Dissolve 11.0 mmol of methoxyacetyl chloride in 10 mL of anhydrous THF. Add this solution dropwise to the stirring aniline mixture over 15 minutes. A white precipitate (Et₃N·HCl) will immediately begin to form, validating that the amidation is occurring.

5. Reaction Maturation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 hours. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is complete when the UV-active aniline spot completely disappears.

6. Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Causality Check: The mild base neutralizes any unreacted acyl chloride and residual acid without hydrolyzing the newly formed, stable amide bond. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

7. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from hot toluene/hexanes to yield pure 2-methoxy-N-phenylacetamide as a crystalline solid.

V. References
  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl Source: sparkl.me URL:

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: researchgate.net URL:

  • Efficient amide formation from arylamines and esters promoted by AlCl3/Et3N: An experimental and computational investigation Source: researchgate.net URL:

Sources

Troubleshooting

temperature control in exothermic acylation reactions

Welcome to the Advanced Process Support Center for Exothermic Acylation . As a Senior Application Scientist, I have designed this knowledge base to bridge the gap between theoretical thermodynamics and practical, bench-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Support Center for Exothermic Acylation . As a Senior Application Scientist, I have designed this knowledge base to bridge the gap between theoretical thermodynamics and practical, bench-to-plant execution.

Acylation reactions (such as Friedel-Crafts, N-acylation, and O-acylation) are notoriously exothermic. Poor thermal management does not just reduce yield; it triggers cascading failures including thermal runaway, byproduct formation, and catastrophic safety hazards. This guide provides the mechanistic causality, data-driven troubleshooting, and self-validating protocols required to maintain absolute control over your reaction energetics.

To control an exotherm, you must first understand its origin. The heat generated during acylation is not uniform; it occurs in distinct mechanistic spikes:

  • Electrophile Generation: In Friedel-Crafts acylation, the interaction between an acyl halide and a Lewis acid (e.g., AlCl₃) to form the highly reactive acylium ion is exothermic 1.

  • Aromaticity Restoration & Complexation: Following the electrophilic attack on the arene, the deprotonation step restores aromaticity. The resulting ketone immediately complexes with the Lewis acid catalyst, releasing a massive enthalpy of complexation 1.

  • Mass & Heat Transfer Limitations: As reactor size increases, the surface-area-to-volume ratio plummets. Inefficient mixing creates localized "hot spots" where reactant concentration is disproportionately high, accelerating the reaction rate locally and outstripping the jacket's cooling capacity 2.

Understanding these reaction energetics through automated chemical reactors and reaction calorimeters is a prerequisite for safe scale-up 1.

Data Center: Thermodynamic & Cooling Parameters

To engineer a safe process, quantitative limits must be established. Below is a summary of typical heat transfer parameters and thermodynamic profiles used to dictate cooling strategies.

Table 1: Reactor Heat Transfer Capabilities by Scale

Reactor Type / ScaleSurface-to-Volume Ratio ( m2/m3 )Typical Overall Heat Transfer Coefficient ( U )Cooling Strategy
Bench Flask (250 mL) > 20.050 - 100 W/(m2⋅K) Ice/Salt Bath, Submersion
Pilot Batch (50 L) 4.0 - 6.0150 - 300 W/(m2⋅K) Jacketed Chiller, High-Boiling Solvent
Continuous Microreactor > 5000.01000 - 5000 W/(m2⋅K) Active Peltier / Fluid Cooling

Table 2: Exotherm Mitigation Strategies

ParameterOptimization StrategyMechanistic Rationale
Solvent Selection High-boiling, inert solvents (e.g., Toluene)Acts as a thermal mass/heat sink, widening the safe operating temperature window 2.
Dosing Rate Controlled addition via dosing pumpLimits the instantaneous concentration of the electrophile, capping the rate of heat generation 2.
Flow Chemistry Transition to continuous flowDrastically improves heat and mass transfer, preventing local temperature hot spots [[3]]().

Frequently Asked Questions (FAQs)

Q: Why does my Friedel-Crafts acylation stall when I lower the temperature to control the exotherm? A: Reaction temperature dictates both thermodynamics and kinetics. While lowering the temperature prevents thermal runaway, it also reduces molecular thermal agitation. If the temperature drops below the activation energy threshold, the reaction stalls, leading to an accumulation of unreacted acylating agent. If the cooling is suddenly lost, this accumulated reagent will react all at once, causing a delayed, violent runaway. Optimal temperatures (e.g., 40–60 °C depending on the substrate) must balance conversion rates with energy consumption and cooling capacity 4.

Q: We are seeing inconsistent crystal forms and "oiling out" during the workup of our acylated product. How do we fix this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the product in that specific solvent system. This is often exacerbated by localized hot spots during the reaction that degrade the product into impurities, altering the crystallization matrix. To fix this, increase the solvent volume (dilution) and utilize Process Analytical Technology (PAT) like in-situ temperature probes to ensure tight control of the crystallization temperature profile 2.

Q: Is continuous flow chemistry truly safer for highly exothermic acylations? A: Yes. Flow chemistry conducts the reaction in microreactors with sub-millimeter channels. This provides an exceptionally high surface-to-volume ratio, translating to highly efficient mixing and heat transfer [[5]](). The inner volume is minimal, meaning the total reactive mass at any given second is too small to cause a catastrophic runaway, even if cooling fails.

Process Workflows & Troubleshooting Logic

When an exotherm breaches your defined safety limits, automated or manual intervention must follow a strict logical pathway to prevent runaway.

G Start Exotherm Detected (dT/dt > Limit) StopDosing Halt Reagent Dosing (Stop Acyl Chloride) Start->StopDosing Immediate Action CheckCooling Check Jacket Cooling Capacity IsCoolingMax Is Cooling at Max? CheckCooling->IsCoolingMax IncreaseCooling Increase Coolant Flow or Lower Setpoint IsCoolingMax->IncreaseCooling No Dilute Dilute with Inert Solvent (Heat Sink) IsCoolingMax->Dilute Yes StopDosing->CheckCooling Monitor Monitor Internal Temp Wait for Stabilization IncreaseCooling->Monitor Dilute->Monitor Resume Resume Dosing at Reduced Rate Monitor->Resume T < Target

Caption: Workflow for mitigating thermal runaway during exothermic batch acylation.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means you do not proceed to the next step unless the physical observables of the current step confirm process stability.

Protocol A: Controlled Batch N-Acylation (Pilot Scale)

Objective: Synthesize an anilide derivative while preventing localized hot spots.

  • System Priming & PAT Integration:

    • Action: Equip the pilot reactor with multiple in-situ temperature probes (top, middle, bottom) and a high-performance jacketed chiller 2. Charge the reactor with the amine substrate and a high-boiling inert solvent.

    • Validation Check: Cool the system to 0–5 °C. Do not proceed until all three probes read within 0.5 °C of each other, confirming uniform mixing and cooling.

  • Controlled Reagent Dosing:

    • Action: Initiate the addition of the acylating agent (e.g., fluoroacetyl chloride) via a dosing pump set to deliver over 2 hours 2.

    • Validation Check: Monitor the ΔT . The internal temperature must not exceed 10 °C. If ΔT spikes above 10 °C, the dosing pump must automatically interlock (shut off) until the temperature returns to 5 °C.

  • Reaction Maturation:

    • Action: Once dosing is complete, maintain stirring at 0–5 °C for 1–2 hours.

    • Validation Check: Pull an aliquot for HPLC analysis. Proceed to work-up only when the starting material peak is < 1.0% relative area.

  • Controlled Quench:

    • Action: Quench by the controlled addition of saturated sodium bicarbonate.

    • Validation Check: Gas evolution ( CO2​ ) will occur. Modulate the quench addition rate to ensure foam does not exceed 70% of the reactor volume.

Protocol B: Continuous Flow Friedel-Crafts Acylation

Objective: Utilize microreactor technology to run highly exothermic acylations continuously.

FlowSetup Substrate Substrate + Catalyst Pump A Mixer T-Mixer (High Turbulence) Substrate->Mixer Acyl Acyl Chloride Pump B Acyl->Mixer Reactor Microreactor Coil (Active Cooling) Mixer->Reactor Exothermic Mixing PAT In-line FTIR (Monitoring) Reactor->PAT Temp Controlled Collection Product Collection PAT->Collection Quench Quench Stream Quench->Collection Inline Quench

Caption: Logical schematic of a continuous flow acylation system with inline FTIR monitoring.

  • System Equilibration:

    • Action: Submerge the microreactor coil in a thermostatic bath set to the target temperature (e.g., 100 °C for specific heterogeneous catalyzed reactions) 3. Pump pure solvent through Pumps A and B.

    • Validation Check: Verify that the system pressure is stable and no blockages exist.

  • Flow Rate Modulation:

    • Action: Introduce the substrate/catalyst stream and the acyl chloride stream. Adjust the flow rates to achieve the desired residence time.

    • Validation Check: Monitor the mixing zone. Because of the high surface-to-volume ratio, the exotherm should be instantly dissipated into the cooling fluid [[5]](). Check the inline thermocouple post-mixer; it should read within 2 °C of the bath temperature.

  • Steady-State Verification:

    • Action: Utilize inline FTIR to monitor the reaction progress by tracking the disappearance of the acyl chloride carbonyl stretch and the appearance of the product ketone stretch 5.

    • Validation Check: Do not collect the product stream until the FTIR signal plateaus, indicating steady-state conversion has been achieved.

References

  • Friedel-Crafts Alkylation Reaction (Reaction Energetics & Thermodynamics) Source: Mettler Toledo URL:[Link]

  • Friedel-Crafts acylation of three aromatic compounds with acetyl chloride catalyzed by two kinds of ionic liquids Source: Asian Journal of Chemistry URL:[Link]

  • Flow Chemistry: Pathway for Continuous API Manufacturing Source: Pharma's Almanac URL:[Link]

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole Source: PMC - NIH URL:[Link]

Sources

Optimization

Process Optimization Support Center: Preventing Product Loss During Workup and Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, process chemists, and drug development professionals who are experiencing unexplained mass balanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, process chemists, and drug development professionals who are experiencing unexplained mass balance discrepancies.

Product loss in organic synthesis is rarely a mystery; it is a physical or chemical routing error. To solve it, we must trace the mechanistic pathway of your molecule and identify where the physical properties of your product conflict with your chosen isolation parameters.

I. Global Workflow & Critical Loss Points

Before troubleshooting specific issues, we must map the isolation workflow. The diagram below illustrates the critical stages of reaction workup and the primary junctures where product loss occurs.

Workflow N1 Crude Reaction Mixture N2 Aqueous Quench & Dilution N1->N2 N3 Liquid-Liquid Extraction N2->N3 E1 LOSS POINT 1: Emulsions & Partitioning N3->E1 Low Interfacial Tension N4 Phase Separation & Drying N3->N4 N5 Solvent Evaporation N4->N5 E2 LOSS POINT 2: Volatility & Co-evaporation N5->E2 High Vapor Pressure N6 Silica Chromatography N5->N6 E3 LOSS POINT 3: Irreversible Binding N6->E3 Silanol Chelation N7 Pure Isolated Product N6->N7

Figure 1: Critical stages of reaction workup and primary points of product loss.

II. Troubleshooting Guide & FAQs

Issue 1: Liquid-Liquid Extraction (LLE) & Stubborn Emulsions

Q: My product is trapped in a milky emulsion during the aqueous wash. How do I break it without sacrificing yield?

Mechanistic Causality: Emulsions form when the interfacial tension between the aqueous and organic layers is severely reduced. This is typically caused by amphiphilic reaction byproducts acting as surfactants, or by fine, insoluble particulates (e.g., metal catalyst residues) that physically stabilize the droplet interface.

The Fix:

  • Increase Ionic Strength (Salting Out): Add a saturated sodium chloride solution (brine). This increases the polarity and density of the aqueous phase, decreasing the solubility of dissolved organic molecules and forcing the dispersed droplets to coalesce.

  • Remove Nucleation Sites: If the emulsion is stabilized by solid particulates, vacuum filter the entire biphasic mixture through a pad of Celite. Removing the solids immediately breaks the physical barrier preventing phase separation.

Authoritative Grounding: These emulsion-breaking techniques are standard protocols recommended by the laboratory guide [1] and are mandated in environmental extraction protocols such as [2].

Issue 2: Silica Gel Chromatography & Irreversible Binding

Q: I loaded 500 mg of crude material onto a silica column, but only recovered 200 mg. Where did my product go?

Mechanistic Causality: Product loss on silica gel is driven by irreversible adsorption or acid-catalyzed degradation. Standard Type A silica gel has a highly polar surface densely populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.5) and trace metal impurities (e.g., Fe, Al). Basic compounds (like aliphatic amines) protonate and bind irreversibly to these silanols, while polyfunctional compounds can chelate to the metal impurities, leading to severe tailing or permanent retention [3].

The Fix:

  • Silica Deactivation: For basic compounds, pre-flush your column with 1–5% Triethylamine (TEA) in your non-polar eluent to cap the acidic silanols. For acidic compounds, add 1% Acetic Acid (AcOH) to suppress ionization.

  • The Methanol Purge: To verify if your product is stuck on the column, flush the stationary phase with 100% methanol. If your missing mass elutes, you have confirmed irreversible binding.

  • Switch Stationary Phases: Utilize Type B silica (manufactured with lower metal content) or transition to neutral alumina or reversed-phase (C18) chromatography for highly sensitive drug targets.

Issue 3: Solvent Removal & Volatility

Q: My yield dropped significantly after rotary evaporation. Is my product evaporating with the solvent?

Mechanistic Causality: Co-distillation and high vapor pressure. If your target molecule has a low molecular weight (< 250 g/mol ) or forms an azeotrope with the extraction solvent, it will vaporize under the reduced pressure of the rotary evaporator.

The Fix:

  • Vapor Pressure Control: Never apply a high-vacuum pump to concentrate a product unless its boiling point exceeds 150°C at atmospheric pressure.

  • Ice Bath Trapping: Place the rotary evaporator's receiving flask in an ice bath. If you suspect volatility loss, run a TLC on the solvent collected in the receiving flask. Finding your product in the waste trap is the ultimate diagnostic proof of volatility loss.

III. Quantitative Data: Solvent Selection for Extraction

Choosing the right solvent prevents poor partitioning and minimizes the risk of co-evaporation during concentration.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)Water Solubility ( g/100 mL)Best Use Case
Dichloromethane (DCM) 39.61.339.11.3Extracting polar organics; sits below the aqueous layer.
Ethyl Acetate (EtOAc) 77.10.906.08.3General purpose; excellent for hydrogen-bonding compounds.
Diethyl Ether (Et₂O) 34.60.714.36.0Highly volatile; ideal for low-boiling point products.
Hexane 68.70.661.90.001Extracting highly non-polar lipids and hydrocarbons.
Toluene 110.60.872.40.05Azeotropic removal of residual water.

IV. Step-by-Step Methodology: Self-Validating LLE & Concentration Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step until the current step's validation check is passed.

Step 1: Tare All Vessels (Mass Balance Baseline)

  • Weigh your empty separatory funnel, receiving flasks, and rotary evaporator round-bottom flask. Record these weights. You cannot track product loss if you do not know your baseline mass.

Step 2: Phase Partitioning & TLC Validation

  • Transfer the quenched reaction mixture to the separatory funnel. Add your chosen extraction solvent (e.g., EtOAc).

  • Invert gently and vent immediately to release pressure. Repeat 3 times.

  • Allow layers to separate.

  • Validation Check: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate. Co-elute with your starting material. Do not discard the aqueous layer until TLC confirms the absence of your product.

Step 3: Emulsion Mitigation

  • If the interface is cloudy or an emulsion occupies >30% of the volume, add 10 mL of saturated aqueous NaCl (brine).

  • Swirl gently (do not shake vigorously).

  • Validation Check: If the emulsion persists after 10 minutes, vacuum filter the entire mixture through a 1-inch pad of Celite, then return to the separatory funnel.

Step 4: Chemical Drying & Visual Validation

  • Collect the organic layer in an Erlenmeyer flask.

  • Add anhydrous Sodium Sulfate (Na₂SO₄) in small, 1-gram increments. Swirl the flask.

  • Validation Check (The "Snow Globe" Effect): Continue adding Na₂SO₄ until the newly added drying agent no longer clumps but flows freely in the solvent like snow in a snow globe. Let sit for 15 minutes.

Step 5: Controlled Concentration & Mass Closure

  • Filter the dried organic layer into your tared round-bottom flask.

  • Concentrate on a rotary evaporator with the water bath set to no higher than 30°C for volatile compounds.

  • Validation Check: Weigh the final flask. Subtract the tare weight. If the mass is significantly lower than expected, immediately check the rotovap's receiving bump-trap via TLC to recover volatilized product.

V. References

  • Not Voodoo X.4: Demystifying Synthetic Organic Chemistry Source: University of Rochester URL:[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions Source: AZoM (AZoNetwork) URL:[Link]

  • The little secrets of silica gel in liquid chromatography columns Source: uHPLCs Lab URL:[Link]

Reference Data & Comparative Studies

Validation

Structural Isomerism in N-Phenylacetamides: A Comparative Guide on 2-Methoxy vs. 4-Methoxy Derivatives

Executive Summary In the landscape of medicinal chemistry, analytical toxicology, and drug development, structural isomerism dictates profound differences in molecular behavior. This guide provides an objective, data-dri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, analytical toxicology, and drug development, structural isomerism dictates profound differences in molecular behavior. This guide provides an objective, data-driven comparison between two C9H11NO2 isomers: 2-methoxy-N-phenylacetamide and 4-methoxy-N-phenylacetamide (commonly known as Methacetin). While Methacetin features an aromatic methoxy group that renders it highly susceptible to hepatic metabolism[1], the 2-methoxy isomer possesses an aliphatic ether linkage that imparts metabolic stability. This stability makes it a crucial pharmacophore in synthetic opioids[2] and a valuable fragment in antiviral drug design[3].

Chemical & Structural Profiling: The Causality of Isomerism

The fundamental divergence in the pharmacological activity of these two compounds stems directly from the electronic environment surrounding their methoxy (-OCH3) groups.

  • 4-Methoxy-N-phenylacetamide (Methacetin): The methoxy group is situated at the para position of the aromatic phenyl ring. This electron-donating group activates the ring, making the molecule a prime substrate for cytochrome P450 enzymes (specifically CYP1A2). The planar, electron-rich nature of this molecule perfectly aligns with the active site of CYP1A2, driving rapid O-demethylation[1].

  • 2-Methoxy-N-phenylacetamide: In this isomer, the methoxy group is attached to the aliphatic alpha-carbon of the acetyl moiety. Positioned adjacent to an electron-withdrawing carbonyl group, this ether oxygen acts as a stable hydrogen-bond acceptor. It resists rapid enzymatic cleavage, allowing it to maintain structural integrity when binding to complex targets, such as the mu-opioid receptor (as part of fentanyl analogs)[2] or the SARS-CoV-2 NSP15 endoribonuclease[3].

Pharmacological Activity & Mechanistic Pathways

Pathway A: CYP1A2-Mediated Metabolism of Methacetin

Methacetin is historically recognized for its analgesic and antipyretic properties, structurally related to paracetamol[1]. Today, its primary clinical utility lies in the Methacetin Breath Test (MBT) . When administered, hepatic CYP1A2 rapidly oxidizes the para-methoxy group, forming an unstable hemiacetal that spontaneously collapses into acetaminophen (paracetamol) and formaldehyde (which is subsequently oxidized to CO2). By administering 13C-labeled Methacetin, clinicians can measure the exhalation rate of 13C-CO2 to accurately quantify functional hepatic mass.

CYP1A2_Pathway Methacetin 4-Methoxy-N-phenylacetamide (Methacetin) CYP1A2 CYP1A2 Enzyme (Hepatic Oxidation) Methacetin->CYP1A2 Intermediate Unstable Hemiacetal Intermediate CYP1A2->Intermediate Paracetamol Acetaminophen (Paracetamol) Intermediate->Paracetamol Formaldehyde Formaldehyde (Oxidized to CO2) Intermediate->Formaldehyde

CYP1A2-mediated O-demethylation of 4-methoxy-N-phenylacetamide.

Pathway B: 2-Methoxy-N-phenylacetamide as a Stable Pharmacophore

Unlike Methacetin, 2-methoxy-N-phenylacetamide is rarely used as a standalone therapeutic. Instead, it serves as a critical structural motif in two major areas:

  • Toxicological Marker in Synthetic Opioids: In novel synthetic opioids (NSOs) like methoxyacetylfentanyl, the 2-methoxy-N-phenylacetamide moiety drives mu-opioid receptor affinity. During LC-HRMS/MS analysis, collision-induced dissociation (CID) reliably cleaves the C-N bond linking the piperidine ring to the amide. This yields a highly stable, diagnostic fragment at m/z 166.0864 , representing the unchanged 2-methoxy-N-phenylacetamide. This fragment is the gold standard for identifying this class of NSOs in biological matrices[2].

  • Antiviral Fragment: In fragment-based drug discovery (FBDD), 2-methoxy-N-phenylacetamide has been identified via X-ray crystallography as a direct binder to the SARS-CoV-2 NendoU (NSP15) enzyme, providing a vital scaffold for allosteric inhibitors[3].

LC_HRMS_Workflow Parent Methoxyacetylfentanyl (Parent Opioid) CID Collision-Induced Dissociation (CID) Parent->CID Frag1 m/z 166.0864 2-Methoxy-N-phenylacetamide CID->Frag1 C-N Bond Cleavage Frag2 m/z 84.0816 Piperidine Ring CID->Frag2

LC-HRMS/MS fragmentation yielding the 2-methoxy-N-phenylacetamide marker.

Quantitative Data Comparison

The following table summarizes the distinct physicochemical and functional properties of both isomers, highlighting how structural positioning dictates their application.

Property2-Methoxy-N-phenylacetamide4-Methoxy-N-phenylacetamide (Methacetin)
CAS Number 126191-21-751-66-1
Molecular Formula C9H11NO2C9H11NO2
Isomeric Type Aliphatic methoxy etherAromatic methoxy ether
Primary Application NSO Pharmacophore / Antiviral FragmentCYP1A2 Substrate (Liver function test)
Metabolic Stability High (Stable aliphatic ether)Low (Rapid O-demethylation)
Key Analytical Signal m/z 166.0864 (Mass Spec Fragment)13C-CO2 (Breath Test Output)

Experimental Workflows & Protocols

To practically apply the differences between these isomers in a laboratory setting, the following self-validating protocols are established.

Protocol 1: In Vitro CYP1A2 Metabolic Clearance Assay (Methacetin)

Objective: Quantify the O-demethylation velocity of 4-methoxy-N-phenylacetamide to validate CYP1A2 activity.

  • Microsomal Incubation: Combine 50 µg of human liver microsomes (HLM) with 10 µM Methacetin in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH) to initiate oxidation. Incubate at 37°C for 15 minutes.

  • Self-Validating Control: Run a parallel assay spiked with 1 µM Fluvoxamine (a potent, selective CYP1A2 inhibitor).

  • Quenching & Analysis: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Paracetamol-D4). Centrifuge at 15,000 x g for 10 min.

  • Validation Check: Analyze the supernatant via LC-MS/MS. The complete suppression of paracetamol formation in the Fluvoxamine control validates that the clearance is exclusively CYP1A2-driven, ensuring the assay's specificity.

Protocol 2: LC-HRMS/MS Identification of 2-Methoxy-N-phenylacetamide Fragments

Objective: Detect and confirm the presence of methoxyacetylfentanyl in biological matrices via its stable isomeric fragment[2].

  • Sample Extraction: Perform solid-phase extraction (SPE) on 500 µL of human plasma/urine using a mixed-mode cation exchange (MCX) cartridge to isolate basic opioid compounds.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to ensure sharp peak elution.

  • HRMS/MS Acquisition: Operate a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Apply a normalized collision energy (NCE) of 30-35 eV to induce fragmentation.

  • Fragment Extraction: Extract the exact mass chromatogram for the parent ion and the diagnostic product ion at m/z 166.0864 (mass accuracy < 5 ppm).

  • Validation Check: The co-elution of the m/z 84.0816 (piperidine ring) and m/z 166.0864 fragments at the exact retention time of the parent mass confirms the structural connectivity of the NSO, eliminating false positives from isomeric interferences[2].

Sources

Comparative

Comparative Biological Activities of N-Phenylacetamide Isomers: A Mechanistic and Toxicological Guide

Executive Summary The biological activity of N-phenylacetamide derivatives is dictated by their positional isomerism. In drug development, the most clinically significant subgroup consists of the hydroxylated isomers: N-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biological activity of N-phenylacetamide derivatives is dictated by their positional isomerism. In drug development, the most clinically significant subgroup consists of the hydroxylated isomers: N-acetyl-p-aminophenol (APAP, paracetamol), N-acetyl-m-aminophenol (AMAP, metacetamol), and N-acetyl-o-aminophenol (OAAP, orthocetamol). While all three possess analgesic properties, their toxicological profiles diverge drastically due to differences in cytochrome P450 (CYP450) metabolism and the subsequent formation of reactive electrophiles[1]. This guide provides a definitive comparison of these isomers, focusing on the translational gap between murine models and human hepatotoxicity.

Mechanistic Causality: The Toxicity Paradox

For decades, AMAP was championed as a non-hepatotoxic alternative to APAP because it failed to induce liver injury in mice. However, this assumption ignored critical species-specific metabolic differences, leading to a profound translational failure in human models[2].

  • APAP (para-isomer): The world's most common analgesic is safe at therapeutic doses but causes severe acute liver failure in overdose. It is metabolized into the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). NAPQI rapidly depletes mitochondrial glutathione (GSH) and covalently binds to mitochondrial proteins, triggering oxidative stress, apoptosome inhibition, and massive 3[3].

  • AMAP (meta-isomer): AMAP forms hydroquinone metabolites. In mice, these metabolites do not deplete GSH sufficiently to cause necrosis. However, in human and rat livers, AMAP metabolites effectively bind to cysteine residues, causing protein arylation and ATP depletion 2[2]. Interestingly, AMAP has unique physicochemical properties, uniquely forming drug-drug cocrystals (e.g., with Levofloxacin) that4[4].

  • OAAP (ortho-isomer): Known as orthocetamol, it demonstrates 4 compared to APAP, despite retaining the ability to bind to proteins[4].

Metabolism APAP APAP (para-isomer) NAPQI NAPQI (Reactive) APAP->NAPQI CYP450 Oxidation AMAP AMAP (meta-isomer) AMAP_Metab Hydroquinone Metabolites AMAP->AMAP_Metab CYP450 Oxidation GSH Mitochondrial GSH Depletion NAPQI->GSH Depletes Adducts Protein Arylation NAPQI->Adducts Covalent Binding AMAP_Metab->Adducts Human/Rat Liver Necrosis Hepatocellular Necrosis GSH->Necrosis Oxidative Stress Adducts->Necrosis Cell Death

Metabolic pathways of APAP and AMAP leading to hepatocellular necrosis.

Quantitative Data Comparison

The following table summarizes the biological and toxicological differences between the three primary N-(hydroxyphenyl)acetamide isomers based on recent ex vivo and in vivo profiling[2][3][4].

IsomerCommon NameAnalgesic ActivityReactive IntermediateMouse HepatotoxicityHuman Hepatotoxicity
para-isomer APAP (Paracetamol)HighNAPQIHighHigh
meta-isomer AMAP (Metacetamol)Moderate/HighHydroquinonesLowHigh
ortho-isomer OAAP (Orthocetamol)ModerateMinor/UnknownLowUnknown/Lower

Experimental Methodology: Ex Vivo Toxicity Profiling via PCLS

Standard 2D cell cultures (like HepG2) rapidly lose their native CYP450 expression, rendering them useless for evaluating metabolism-dependent toxicants like N-phenylacetamide isomers. To accurately map structural toxicity, we must utilize the Precision-Cut Liver Slices (PCLS) model. PCLS maintains the complex 3D hepatic architecture, non-parenchymal cell interactions, and native metabolic competence required to accurately assess human toxicity[2].

PCLS_Workflow S1 1. Tissue Prep Human/Rat Liver S2 2. Precision Slicing Krumdieck Slicer S1->S2 S3 3. Incubation Isomer Dosing S2->S3 S4 4. Viability Assay ATP Content S3->S4 S5 5. Profiling LC-MS/MS Analysis S4->S5

Ex vivo Precision-Cut Liver Slices (PCLS) workflow for toxicity profiling.

Self-Validating PCLS Protocol

Step 1: Tissue Preparation & Slicing

  • Action: Core human or rat liver tissue and slice to a uniform thickness of 250 µm using a Krumdieck tissue slicer.

  • Causality: A thickness of exactly 250 µm is critical. Thicker slices suffer from core hypoxia and necrosis due to diffusion limits, while thinner slices have too high a ratio of damaged surface cells to viable internal cells.

Step 2: Incubation & Dosing

  • Action: Incubate slices individually in 12-well plates containing Williams' Medium E (supplemented with D-glucose and gentamicin) under hyperoxic conditions (80% O₂ / 5% CO₂). Dose with 0 to 5 mM of APAP or AMAP.

  • Causality: Hyperoxia compensates for the lack of active blood perfusion, driving oxygen deep into the tissue slice to maintain mitochondrial respiration.

Step 3: Viability Assessment (ATP Content)

  • Action: After 24 hours, homogenize slices and measure intracellular ATP using a luciferin-luciferase bioluminescence assay.

  • System Validation: This protocol is self-validating. Every plate must include a vehicle control (0.1% DMSO) to establish 100% baseline ATP, and a positive control (5 mM APAP). If the positive control fails to induce at least a 50% reduction in ATP, the entire batch of slices is deemed metabolically incompetent (lacking active CYP450) and the data must be discarded.

Step 4: Metabolite Profiling

  • Action: Analyze the culture medium using LC-MS/MS to quantify glutathione conjugates and protein-adduct release.

  • Causality: Differentiating between the hydroquinone metabolites of AMAP and the NAPQI-conjugates of APAP provides the mechanistic proof of the specific isomer's toxic pathway, confirming 5[5].

Conclusion

The positional isomerism of N-phenylacetamide dictates its biological fate. While the para-isomer (APAP) remains a clinical staple despite its known NAPQI-mediated hepatotoxicity, the meta-isomer (AMAP) serves as a cautionary tale in drug development. Relying solely on murine models masked AMAP's severe human toxicity. Future drug design must leverage translational models like PCLS to accurately map the structure-activity relationships of these powerful compounds.

Sources

Validation

Spectroscopic Differentiation of C9H11NO2 Isomers: 2-Methoxy vs. 4-Methoxy-N-phenylacetamide

Executive Summary In drug development and synthetic organic chemistry, distinguishing between structural isomers is critical for establishing structure-activity relationships (SAR) and ensuring API purity. 2-Methoxy-N-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, distinguishing between structural isomers is critical for establishing structure-activity relationships (SAR) and ensuring API purity. 2-Methoxy-N-phenylacetamide and 4-methoxy-N-phenylacetamide (commonly known as Methacetin) are structural isomers sharing the molecular formula C9H11NO2[1][2]. Despite their identical atomic makeup, the spatial positioning of the methoxy group—aliphatic versus aromatic—profoundly alters their electronic distribution, hydrogen-bonding capacity, and resulting spectroscopic signatures. This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Structural and Electronic Context

The fundamental difference between these two compounds lies in the connectivity of the ether linkage, which dictates their respective electron-donating or withdrawing behaviors:

  • 2-Methoxy-N-phenylacetamide : The methoxy group is attached to the aliphatic α -carbon of the acetamide moiety[1]. Here, the oxygen atom exerts a localized, inductive electron-withdrawing effect (-I effect) on the adjacent methylene (-CH2-) group, deshielding its protons.

  • 4-Methoxy-N-phenylacetamide : The methoxy group is located at the para-position of the aniline ring[2]. In this aromatic system, the oxygen atom acts as a strong resonance donor (+R effect), pushing electron density into the phenyl ring. This shields the ortho protons and significantly alters the vibrational frequency of the amide bond.

Isomer_Comparison Root C9H11NO2 Isomers BranchA 2-Methoxy-N-phenylacetamide (Aliphatic Ether) Root->BranchA BranchB 4-Methoxy-N-phenylacetamide (Aromatic Ether) Root->BranchB FeatureA1 Inductive Withdrawal Deshielded CH2 BranchA->FeatureA1 FeatureA2 Amide I: ~1680 cm⁻¹ BranchA->FeatureA2 FeatureB1 Resonance Donation Shielded Ortho Protons BranchB->FeatureB1 FeatureB2 Amide I: ~1650 cm⁻¹ BranchB->FeatureB2

Structural divergence and resulting electronic effects of C9H11NO2 isomers.

Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectra of these isomers provide unambiguous diagnostic markers due to the distinct chemical environments of their protons.

For 2-methoxy-N-phenylacetamide , the most critical diagnostic feature is the isolated methylene bridge (-CH2-). Flanked by the electron-withdrawing carbonyl and the electronegative ether oxygen, these protons are heavily deshielded, appearing as a sharp singlet near δ 4.00 - 4.10 ppm. The amide proton (-NH-) typically resonates around δ 8.26 ppm in CDCl3[3].

Conversely, 4-methoxy-N-phenylacetamide lacks this methylene bridge. Instead, it features an acetyl methyl group (-CH3) that appears as a singlet near δ 2.00 - 2.25 ppm[4]. Because the methoxy group is directly attached to the aromatic ring, its protons are shifted slightly downfield to δ 3.70 - 3.77 ppm[4][5]. Furthermore, the aromatic region displays a classic AA'BB' multiplet pattern typical of para-disubstituted benzenes, contrasting with the complex multiplet of the monosubstituted phenyl ring in the 2-methoxy isomer.

Table 1: Comparative 1H NMR Chemical Shifts

Proton Environment2-Methoxy-N-phenylacetamide4-Methoxy-N-phenylacetamideDiagnostic Causality
Amide (-NH-) ~8.26 ppm (s)[3]~9.90 - 10.34 ppm (s)[4]Solvent-dependent H-bonding; shifts downfield in DMSO-d6.
Methoxy (-OCH3) ~3.40 - 3.50 ppm (s)~3.70 - 3.77 ppm (s)[4][5]Aromatic ring current deshields the para-methoxy protons.
Aliphatic (-CH2-) ~4.00 - 4.10 ppm (s)AbsentDual deshielding by C=O and -O- in the 2-methoxy isomer.
Acetyl (-CH3) Absent~2.00 - 2.25 ppm (s)[4]Standard acetyl resonance unperturbed by adjacent heteroatoms.
Aromatic (Ph-H) ~7.10 - 7.60 ppm (m, 5H)~6.80, 7.40 ppm (AA'BB', 4H)[5]Resonance donation (+R) shields ortho protons in the 4-methoxy isomer.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy effectively distinguishes the nature of the ether and amide bonds. The Amide I band (C=O stretch) in 4-methoxy-N-phenylacetamide appears at lower frequencies (~1650 - 1660 cm⁻¹)[5] compared to the 2-methoxy isomer (~1680 cm⁻¹). This is caused by the extended conjugation in the para-substituted system, which increases the single-bond character of the carbonyl group, thereby lowering its vibrational force constant.

Table 2: Key FT-IR Spectral Markers

Vibrational Mode2-Methoxy-N-phenylacetamide4-Methoxy-N-phenylacetamide
N-H Stretch (Amide A) ~3300 cm⁻¹~3270 - 3280 cm⁻¹[5]
C=O Stretch (Amide I) ~1680 cm⁻¹~1650 - 1660 cm⁻¹[5]
C-O-C Stretch ~1110 - 1120 cm⁻¹ (Aliphatic)~1240 - 1250 cm⁻¹ (Aromatic)
Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing artifacts and ensuring reproducible isomer differentiation.

Protocol A: High-Resolution NMR Acquisition

Causality of Solvent Choice: While CDCl3 is standard, DMSO-d6 is deliberately chosen for 4-methoxy-N-phenylacetamide. The rigid aromatic system can lead to π−π stacking, lowering solubility in CDCl3. Furthermore, DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the amide -NH- proton and shifting it downfield to ~10 ppm[4]. This moves it completely out of the crowded aromatic region, providing an unambiguous integration standard.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of the appropriate deuterated solvent (CDCl3 for the 2-methoxy isomer; DMSO-d6 for the 4-methoxy isomer).

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly referenced to exactly 0.00 ppm to self-validate the chemical shift axis.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete longitudinal relaxation, guaranteeing accurate quantitative integration.

  • Validation Check: Integrate the methoxy peak (-OCH3) and set it to exactly 3.00. The aromatic region must integrate to 5.00 for the 2-methoxy isomer and 4.00 for the 4-methoxy isomer. Any deviation indicates impurity or incomplete relaxation.

Protocol B: ATR-FTIR Spectroscopy

Causality of Technique: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch at ~3300 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹, which directly overlap with and obscure the critical Amide A and Amide I bands. ATR utilizes a monolithic diamond crystal, requiring no sample matrix and eliminating water interference.

  • Background Collection: Collect a background spectrum of the clean, empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). This self-validates the optical path and subtracts atmospheric CO2 and ambient humidity.

  • Sample Application: Deposit 2-3 mg of the neat solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition & Processing: Acquire 32 scans. Apply an ATR correction algorithm during post-processing to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities accurately reflect transmission data.

Validation_Workflow Step1 1. Sample Preparation Internal Standard: TMS (0 ppm) Step2 2. Solvent Selection CDCl3 (Aliphatic) / DMSO-d6 (Amide) Step1->Step2 Step3 3. Spectral Acquisition 1H 400MHz / ATR-FTIR Step2->Step3 Step4 4. Self-Validation Baseline Correction & Phase Tuning Step3->Step4 Step5 5. Isomer Confirmation Peak Integration & Assignment Step4->Step5

Self-validating spectroscopic workflow for isomeric differentiation.

Sources

Comparative

assessing the purity of synthesized 2-methoxy-N-phenylacetamide

A Comprehensive Guide to Assessing the Purity of Synthesized 2-Methoxy-N-phenylacetamide: HPLC, GC, and qNMR Compared As pharmaceutical pipelines demand increasingly stringent quality control, the purity assessment of sy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Assessing the Purity of Synthesized 2-Methoxy-N-phenylacetamide: HPLC, GC, and qNMR Compared

As pharmaceutical pipelines demand increasingly stringent quality control, the purity assessment of synthetic intermediates like 2-methoxy-N-phenylacetamide (CAS 126191-21-7) requires a strategic, multi-modal analytical approach. This compound—often utilized as a building block in the synthesis of complex therapeutics and opioid analogs—presents specific structural features that dictate our analytical choices: an aromatic phenyl ring, a polar amide linkage, and distinct aliphatic protons.

As a Senior Application Scientist, I approach purity not as a single measurement, but as a composite profile. Relying on a single technique often masks orthogonal impurities. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating system for certifying the purity of 2-methoxy-N-phenylacetamide.

To design an effective purity assay, we must first deconstruct the molecule’s physicochemical properties and understand why specific techniques succeed or fail.

  • HPLC-UV (The High-Throughput Workhorse): 2-methoxy-N-phenylacetamide contains a phenyl ring, providing a strong π−π∗ transition chromophore with excellent UV absorbance at ~254 nm. HPLC is highly sensitive for detecting trace aromatic impurities (such as unreacted aniline or bis-alkylated byproducts). However, HPLC relies on relative response factors; without a certified reference standard of the exact analyte, UV area percent can misrepresent true mass-balance purity[1].

  • GC-FID (The Orthogonal Validator): While amides can exhibit peak tailing due to hydrogen bonding with active sites in the injection port, using a deactivated liner and a non-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) makes GC-FID highly viable. FID provides a response proportional to carbon mass, allowing us to detect non-UV-active volatile impurities (like residual aliphatic solvents) that HPLC-UV completely misses[2].

  • qNMR (The Absolute Benchmark): Quantitative NMR is a primary analytical method. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the molar concentration of that nucleus[1]. Because 2-methoxy-N-phenylacetamide possesses isolated proton environments—specifically the methoxy singlet (~3.3 ppm) and the methylene singlet (~4.0 ppm)—we can integrate these against a certified internal standard (like maleic acid) of a completely different compound. This yields an absolute mass fraction purity without needing a reference standard of the analyte itself[3],[4].

DecisionTree Start Need Purity Assessment for 2-Methoxy-N-phenylacetamide HasRef Is a certified reference standard available? Start->HasRef qNMR Use qNMR (Absolute Purity) HasRef->qNMR No Volatile Are impurities expected to be volatile? HasRef->Volatile Yes GC Use GC-FID (Orthogonal Check) Volatile->GC Yes HPLC Use HPLC-UV (Routine QC & High Sensitivity) Volatile->HPLC No / Unknown

Analytical Strategy Decision Tree for Pharmaceutical Intermediates.

Comparative Performance Data

The following table summarizes the quantitative performance of these three techniques based on validated laboratory parameters for amide-based intermediates.

ParameterHPLC-UVGC-FID1H-qNMR
Primary Use Case Routine QC, trace aromatic impuritiesVolatile impurities, residual solventsAbsolute purity certification, reference standard qualification
Limit of Detection (LOD) ~0.01% (100 ppm)~0.05% (500 ppm)~0.5% (5000 ppm)
Run Time 15–25 minutes20–30 minutes5–10 minutes (plus prep time)
Reference Standard Needed? Yes (for exact quantification)Yes (for exact quantification)No (Uses unrelated internal standard)
Accuracy / Uncertainty ± 1.0 - 2.0% (Relative) ± 2.0 - 5.0% (Relative) ± 0.1 - 0.5% (Absolute)[3]
Key Limitation Blind to non-UV active impuritiesPotential thermal degradation of analyteLower sensitivity for trace impurities

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. This means incorporating system suitability checks (SST) that prove the system is capable of the analysis before the sample is run.

Protocol A: Absolute Purity Determination via 1H-qNMR

This method is utilized when a reference standard of 2-methoxy-N-phenylacetamide is unavailable, or when certifying a new batch as an in-house reference material[1],[4].

Causality Check: We use Maleic acid as the internal standard (IS) because its olefinic protons produce a sharp singlet at ~6.26 ppm in DMSO- d6​ , which perfectly avoids the aromatic (7.0-7.6 ppm) and aliphatic (3.3-4.0 ppm) signals of our target analyte.

  • Metrological Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of the synthesized 2-methoxy-N-phenylacetamide and ~5.0 mg of NIST-traceable Maleic Acid into the same glass vial. Note: Weighing accuracy is the single largest contributor to qNMR uncertainty.

  • Solvation: Add 1.0 mL of high-purity DMSO- d6​ (containing 0.03% TMS). Vortex until completely dissolved. Transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (ensures maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: T1​ relaxation times for small molecules are typically 2-5 seconds. D1 must be ≥5×T1​ to ensure all protons have fully relaxed back to equilibrium before the next pulse, preventing signal saturation and skewed integration.

    • Number of Scans (NS): 32 to 64 (to achieve S/N > 250:1 for target peaks).

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methoxy singlet (~3.3 ppm, 3H). Calculate absolute mass fraction using the standard qNMR equation comparing integral ratios, molecular weights, and number of protons.

qNMRWorkflow Sample Weigh Analyte (2-Methoxy-N-phenylacetamide) Mix Dissolve in DMSO-d6 Sample->Mix IS Weigh Internal Std (Maleic Acid) IS->Mix Acquire Acquire 1H-NMR (D1 > 5*T1) Mix->Acquire Integrate Integrate Target Peaks (Methoxy vs IS) Acquire->Integrate Calc Calculate Absolute Mass Fraction Integrate->Calc

Workflow for Absolute Purity Assessment using 1H-qNMR.

Protocol B: Trace Impurity Profiling via HPLC-UV

Once the primary standard is certified via qNMR, HPLC-UV is deployed for high-sensitivity, routine batch release[5].

Causality Check: We utilize an acidic mobile phase (0.1% Formic Acid) to ensure any residual basic starting materials (like aniline) remain protonated, preventing secondary interactions with the silica support of the column which cause peak tailing.

  • System Suitability Solution (SST): Prepare a solution containing 0.1 mg/mL 2-methoxy-N-phenylacetamide and 0.01 mg/mL aniline in initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Check: Inject the SST. The resolution ( Rs​ ) between aniline (eluting early) and 2-methoxy-N-phenylacetamide must be ≥2.0 . If Rs​<2.0 , replace the column or adjust the initial gradient hold.

  • Sample Analysis: Inject the synthesized batch (prepared at 1.0 mg/mL). Calculate purity by area normalization (Area %), correcting for relative response factors if known impurities are present.

Conclusion

For the rigorous purity assessment of 2-methoxy-N-phenylacetamide, no single technique is infallible. HPLC-UV provides the sensitivity required for trace aromatic impurities, while GC-FID covers the volatile spectrum. However, for establishing the absolute purity of the material without relying on circular reference standards, 1H-qNMR stands as the definitive, primary analytical method. By coupling the absolute quantification of qNMR with the high-resolution separation of HPLC, researchers can confidently validate their synthetic workflows.

References

  • Analytical Chemistry (ACS). "The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR." Available at: [Link]

  • Gassnova. "CO2 Capture Mongstad – Establishing sampling and analytical procedures for potentially harmful components." Available at: [Link]

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Comparative

The Positional Paradigm: How Substituent Position Dictates N-Phenylacetamide Properties

N-phenylacetamide (acetanilide) serves as a foundational scaffold in medicinal chemistry, materials science, and organic synthesis. The introduction of substituents onto its aromatic ring creates positional isomers (orth...

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Author: BenchChem Technical Support Team. Date: March 2026

N-phenylacetamide (acetanilide) serves as a foundational scaffold in medicinal chemistry, materials science, and organic synthesis. The introduction of substituents onto its aromatic ring creates positional isomers (ortho, meta, and para) that exhibit profoundly divergent physicochemical, spectroscopic, and pharmacological properties. For researchers and drug development professionals, understanding these positional effects is critical for optimizing drug efficacy, minimizing toxicity, and directing synthetic pathways.

This guide provides an objective, data-driven comparison of how substituent position dictates the behavior of N-phenylacetamide derivatives, supported by mechanistic insights and validated experimental protocols.

Physicochemical and Spectroscopic Divergence

The position of a substituent on the N-phenylacetamide ring fundamentally alters the molecule's symmetry, dipole moment, and capacity for hydrogen bonding. These molecular-level changes manifest as macroscopic differences in melting point, solubility, and lipophilicity.

Table 1: Physicochemical and Acute Toxicity Data of Hydroxyacetanilide Isomers

CompoundIsomer TypeMolar Mass ( g/mol )Melting Point (°C)Acute Toxicity (LD50 in rats, g/kg)
Orthocetamol Ortho (2-hydroxy)151.16Not precisely defined1.30
Metacetamol Meta (3-hydroxy)151.16146–1491.15
Paracetamol Para (4-hydroxy)151.161691.25

(Data sourced from comparative toxicological studies on paracetamol isomers[1])

Causality Insight: The para-isomer (Paracetamol) exhibits the highest melting point due to its linear symmetry, which facilitates optimal crystal lattice packing and strong intermolecular hydrogen bonding. In contrast, ortho-substituents often engage in intramolecular hydrogen bonding with the amide group. This internal bonding reduces the molecule's ability to form intermolecular networks, consequently lowering the melting point and altering its solubility profile.

Spectroscopically, substituent position significantly impacts NMR chemical shifts and IR stretching frequencies. In the unsubstituted 2[2], the amide carbonyl (C=O) stretch appears around 1650–1700 cm⁻¹. When a bulky or electron-withdrawing group is placed at the ortho position, steric hindrance forces the amide group out of coplanarity with the aromatic ring. This disruption of resonance increases the double-bond character of the carbonyl, shifting the IR absorption to a higher frequency.

Pharmacological and Toxicological Profiles: The Acetaminophen Isomer Case Study

The most clinically relevant demonstration of substituent positional effects lies in the hydroxyacetanilide isomers. While paracetamol (para-hydroxyacetanilide) is a globally utilized analgesic, its hepatotoxicity at high doses remains a significant clinical challenge.

The Mechanistic Difference: Paracetamol is metabolized in the liver by Cytochrome P450 (CYP450) enzymes via a 1,4-oxidation pathway, yielding N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is a highly reactive, toxic electrophile that depletes hepatic glutathione (GSH) and covalently binds to cellular proteins, leading to rapid cellular necrosis[3].

Conversely, Metacetamol (the meta-isomer) undergoes metabolism but cannot form a stable quinone imine intermediate because 1,3-oxidation is chemically precluded. Consequently, Metacetamol avoids the generation of NAPQI-like toxic metabolites, presenting a 1[1] while retaining potent analgesic properties.

Metabolism APAP Paracetamol (Para-isomer) CYP1 CYP450 Oxidation APAP->CYP1 1,4-oxidation AMAP Metacetamol (Meta-isomer) CYP2 CYP450 Oxidation AMAP->CYP2 1,3-oxidation NAPQI NAPQI (Toxic Quinone) CYP1->NAPQI Reactive Intermediate NonToxic Non-quinone Metabolites (Safe) CYP2->NonToxic Quinone Formation Blocked Toxicity Hepatic Depletion of GSH (Cell Death) NAPQI->Toxicity Covalent Binding

Metabolic pathways of Paracetamol vs Metacetamol demonstrating toxicity divergence.

Modulating Reactivity: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In synthetic chemistry, the N-phenylacetamide scaffold is frequently subjected to Electrophilic Aromatic Substitution (EAS). The acetamido group (-NHCOCH₃) is a strongly activating, ortho/para-directing group. However, the bulky nature of the acetamido substituent introduces significant steric hindrance specifically at the ortho positions.

Causality in Reaction Design: When acetanilide is nitrated, the electrophile (nitronium ion, NO₂⁺) preferentially attacks the sterically unhindered para position, yielding p-nitroacetanilide as the major product (>90%), with only trace amounts of the ortho-isomer. To ensure a self-validating and high-yield synthesis, the reaction must be strictly temperature-controlled to prevent amide hydrolysis and unwanted dinitration[4].

Experimental Protocol: Regioselective Nitration of Acetanilide

This protocol outlines the synthesis of p-nitroacetanilide, exploiting the steric bulk of the acetamido group to drive para-selectivity.

  • Preparation: Dissolve 1.5 g of pure acetanilide in 1.5 mL of glacial acetic acid within a dry boiling tube.

  • Activation: Slowly add 3.0 mL of concentrated sulfuric acid (H₂SO₄).

    • Self-Validation Check: The solution will become warm and clear. The H₂SO₄ serves as both a solvent and a catalyst to generate the active nitronium ion.

  • Cooling: Submerge the reaction vessel in an ice/salt bath until the internal temperature drops to 0–5 °C.

    • Crucial Step: Failing to cool the mixture will result in the exothermic hydrolysis of the amide bond, yielding unwanted p-nitroaniline prematurely.

  • Electrophile Addition: Dropwise, add 0.6 mL of fuming nitric acid (HNO₃), ensuring the temperature never exceeds 20 °C to prevent over-nitration.

  • Incubation: Remove from the ice bath and allow the mixture to stand at room temperature for 20 minutes to drive the reaction to completion.

  • Quenching & Precipitation: Pour the mixture over 15 g of crushed ice. The sudden change in temperature and solvent polarity will precipitate the crude p-nitroacetanilide as a pale yellow solid.

  • Isolation: Collect the solid via vacuum filtration and wash thoroughly with cold distilled water to remove residual corrosive acids.

  • Purification: Recrystallize from ethanol. The minor ortho-isomer is more soluble in ethanol and will remain in the mother liquor, yielding pure p-nitroacetanilide crystals.

EAS_Workflow Step1 Dissolve Acetanilide in Glacial Acetic Acid Step2 Add Conc. H2SO4 Cool to 0-5°C Step1->Step2 Step3 Dropwise Addition of Fuming HNO3 Step2->Step3 Step4 Quench on Ice Precipitate Solid Step3->Step4 Step5 Vacuum Filtration & Water Wash Step4->Step5 Step6 Recrystallization (Isomer Separation) Step5->Step6

Step-by-step workflow for the regioselective nitration of N-phenylacetamide.

Conclusion

The substituent position on the N-phenylacetamide ring is not merely a structural footnote; it is the primary dictator of the molecule's physical, chemical, and biological destiny. From dictating crystal lattice packing to determining whether a drug will induce hepatotoxicity or provide safe analgesia, positional isomerism remains a powerful tool in the arsenal of chemical design. By leveraging steric hindrance and electronic effects, researchers can predictably guide synthetic pathways and optimize therapeutic profiles.

References
  • BenchChem. "A Comparative Analysis of Metacetamol and Orthocetamol: Unraveling the Isomers of a Classic Analgesic." BenchChem.
  • ACS Omega. "Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation.
  • Magritek.
  • NIH PubChem. "Acetanilide | C8H9NO | CID 904 - PubChem.

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Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment and Handling Protocols for 2-Methoxy-N-phenylacetamide

Introduction & Chemical Profile 2-Methoxy-N-phenylacetamide (CAS 126191-21-7) is a synthetic amide frequently utilized as a chemical intermediate and a molecular fragment in advanced drug discovery workflows, such as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-Methoxy-N-phenylacetamide (CAS 126191-21-7) is a synthetic amide frequently utilized as a chemical intermediate and a molecular fragment in advanced drug discovery workflows, such as the development of Pseudomonas aeruginosa FabF inhibitors ()[1]. While specific toxicological data for this exact isomer can be sparse, its operational handling must be predicated on the established hazard profile of its close structural analogs, such as N-(2-methoxyphenyl)acetamide (CAS 93-26-5) ()[2]. These compounds are universally classified under GHS as skin irritants (H315), serious eye irritants (H319), and respiratory irritants (H335)[2]. Consequently, establishing a self-validating safety and handling protocol is non-negotiable for laboratory personnel.

Risk Assessment & Causality

Effective safety protocols do not just mandate equipment; they respond to specific physicochemical properties. As a Senior Application Scientist, it is critical to understand why we implement these barriers:

  • Physical State & Aerosolization: As a fine solid powder, 2-methoxy-N-phenylacetamide presents a significant particulate inhalation hazard during weighing and mass transfer. The causality here is straightforward: fine powders easily aerosolize in ambient air currents, directly irritating the respiratory tract mucous membranes[2].

  • Lipophilicity & Dermal Penetration: The combination of a phenyl ring and a methoxy group renders the molecule lipophilic. This lipophilicity facilitates potential dermal absorption if the powder dissolves in sweat or skin oils. This dictates the absolute necessity of chemically resistant nitrile gloves over standard latex, which offers poor resistance to organic compounds ()[3].

  • Ocular Vulnerability: Accidental splashes of the compound when solubilized in carriers like DMSO or DMF can cause severe, immediate eye irritation. Standard safety glasses with side shields are insufficient against liquid ingress; tight-fitting chemical splash goggles are required[3].

Personal Protective Equipment (PPE) Matrix

Summarizing the quantitative and qualitative data, the following PPE matrix must be strictly adhered to before handling the compound:

PPE CategorySpecificationRationale & Causality
Hand Protection Nitrile gloves (min. 4 mil thickness); double-gloving recommended.Prevents dermal absorption; nitrile offers broad resistance to amides and common organic solvents used for solubilization[3].
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Protects against aerosolized powder and solvent splashes, mitigating H319 risks.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Shields street clothing and skin from particulate accumulation.
Respiratory Protection Chemical Fume Hood (Face velocity 80-100 fpm).Mitigates inhalation of irritating dust particles during mass transfer, neutralizing H335 risks[3].
Operational Workflow: Safe Handling & Weighing Protocol

To ensure a self-validating system, every step of the handling process must contain built-in checks to prevent exposure.

Step 1: Environmental Preparation Verify that the chemical fume hood is fully operational with a face velocity between 80-100 feet per minute (fpm)[3]. Clear the workspace of incompatible materials, particularly strong oxidizers.

Step 2: PPE Donning & Inspection Inspect nitrile gloves for micro-tears by inflating them slightly before use. Don the lab coat (fully buttoned) and secure chemical splash goggles.

Step 3: Weighing & Mass Transfer

  • Place an analytical balance inside the fume hood to contain aerosolized particles.

  • Use an anti-static weighing boat. Causality: Static charge causes fine powders to repel and disperse into the air; anti-static boats keep the compound consolidated.

  • Carefully transfer 2-methoxy-N-phenylacetamide using a clean, grounded micro-spatula.

Step 4: Solubilization

  • If preparing a stock solution (e.g., for FabF binding assays[1]), add the solvent (e.g., DMSO) directly to the weighing boat or a pre-tared vial while still inside the hood.

  • Cap the vial tightly before removing it from the fume hood environment.

Step 5: Doffing & Hygiene Remove gloves using the "glove-in-glove" technique to avoid skin contact with external contaminants. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response & Decontamination Plan
  • Solid Spill: Do not dry sweep, as this will aerosolize the irritant. Cover the powder with damp paper towels to suppress dust. Carefully scoop the damp mass into a hazardous waste container.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite or sand).

  • Decontamination: Wipe the affected area with a solvent that dissolves the compound (e.g., isopropanol or ethanol), followed by a secondary wipe with soap and water to remove residual organics.

Waste Disposal Plan
  • Solid Waste: Place contaminated weighing boats, spatulas, and empty vials in a designated "Solid Hazardous Organic Waste" container.

  • Liquid Waste: Solutions of 2-methoxy-N-phenylacetamide should be disposed of in a "Non-Halogenated Organic Waste" carboy. Exception: If the solvent used contains halogens (e.g., Dichloromethane), the entire mixture must be routed to the "Halogenated Organic Waste" carboy.

  • Labeling: Clearly label all waste with the chemical name, CAS number (126191-21-7), and hazard warnings (Irritant) in accordance with institutional and EPA guidelines[3].

Workflow Visualization

G Start Start: 2-Methoxy-N-phenylacetamide Handling Workflow PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Chemical Fume Hood PPE->Hood Weigh 3. Weighing & Solubilization (Anti-static boat, avoid dust) Hood->Weigh Spill Spill Occurs? Weigh->Spill Decon Decontamination Protocol (Wet Wipe, Isopropanol) Spill->Decon Yes Experiment 4. Execute Experiment (e.g., FabF Binding Assay) Spill->Experiment No Dispose 5. Segregate Waste (Halogen-free Organics) Decon->Dispose Experiment->Dispose

Figure 1: Step-by-step operational and disposal logic for 2-methoxy-N-phenylacetamide.

References
  • Title: Crystal Structure of Pseudomonas Aeruginosa FabF-C164Q mutant protein in complex with Z31504642 Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: Acetamide, N-(2-methoxyphenyl)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Working with Chemicals) Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

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